molecular formula C9H8O3 B1594659 2,3-Dihydro-1-benzofuran-3-carboxylic acid CAS No. 39891-55-9

2,3-Dihydro-1-benzofuran-3-carboxylic acid

Numéro de catalogue: B1594659
Numéro CAS: 39891-55-9
Poids moléculaire: 164.16 g/mol
Clé InChI: RBIFJUFOAYMXFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1-benzofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydro-1-benzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFJUFOAYMXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340201
Record name 2,3-Dihydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-55-9
Record name 2,3-Dihydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust synthetic methodology, outlines the underlying reaction mechanisms, and presents a systematic approach to the structural elucidation and purity assessment of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzofuran-based scaffolds.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Its unique three-dimensional architecture and electronic properties make it a valuable scaffold in the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of versatile and well-characterized synthetic routes to access novel analogues for drug discovery programs. This guide focuses specifically on the 3-carboxylic acid derivative, a key intermediate that allows for further functionalization and exploration of the chemical space around the dihydrobenzofuran core.

Strategic Approach to Synthesis

The synthesis of 2,3-dihydro-1-benzofuran-3-carboxylic acid can be approached through various strategies, including the cyclization of appropriately substituted phenolic precursors. A reliable and frequently employed method involves the reaction of a salicylaldehyde derivative with a suitable three-carbon building block, followed by cyclization and subsequent functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 2,3-dihydro-1-benzofuran-3-carboxylic acid, points towards a key ester intermediate, ethyl 2,3-dihydro-1-benzofuran-3-carboxylate. This intermediate can be envisioned to arise from an intramolecular cyclization of a phenolic precursor. This precursor, in turn, can be synthesized from a readily available starting material such as salicylaldehyde.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and scalable synthesis of 2,3-dihydro-1-benzofuran-3-carboxylic acid is achieved through a two-step process commencing with the reaction between a 2-hydroxy-benzaldehyde derivative and 3-diazo-propionic acid ethyl ester, followed by the hydrolysis of the resulting ester.

Synthetic Pathway Salicylaldehyde 2-Hydroxy-benzaldehyde IntermediateEster Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate Salicylaldehyde->IntermediateEster HBF4(OEt)2, DCM, reflux DiazoEster 3-Diazo-propionic acid ethyl ester DiazoEster->IntermediateEster FinalAcid 2,3-Dihydro-1-benzofuran-3-carboxylic acid IntermediateEster->FinalAcid H2SO4, then N2H4·H2O, then Hydrolysis (e.g., NaOH, H2O/EtOH) caption Synthetic workflow for 2,3-dihydro-1-benzofuran-3-carboxylic acid. Characterization_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (MS) SynthesizedProduct->MS IR Infrared Spectroscopy (FTIR) SynthesizedProduct->IR EA Elemental Analysis SynthesizedProduct->EA Purity Purity Assessment (e.g., HPLC) SynthesizedProduct->Purity StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed EA->StructureConfirmed Purity->StructureConfirmed caption Systematic workflow for the characterization of the final product.

"physicochemical properties of 2,3-Dihydro-1-benzofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a multitude of biologically active natural products and synthetic molecules. Its rigid, planar structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. This guide focuses on a specific, yet important, derivative: 2,3-Dihydro-1-benzofuran-3-carboxylic acid (CAS 39891-55-9) .

The introduction of a carboxylic acid group at the 3-position significantly influences the molecule's physicochemical profile, imparting ionizable character that governs its solubility, permeability, and potential for ionic interactions with protein targets. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for any rational drug design program involving this scaffold. This document provides a comprehensive analysis of the known physicochemical properties of this compound and outlines robust, field-proven protocols for their experimental determination.

Core Molecular Identifiers

Before delving into its physicochemical character, it is essential to establish the fundamental identity of the molecule.

  • IUPAC Name: 2,3-dihydro-1-benzofuran-3-carboxylic acid

  • CAS Number: 39891-55-9[1][2]

  • Molecular Formula: C₉H₈O₃[3]

  • Molecular Weight: 164.16 g/mol

  • Chemical Structure:

Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in a biological system is dictated by its physical and chemical properties. For 2,3-Dihydro-1-benzofuran-3-carboxylic acid, available data is a mix of experimental and computationally predicted values. It is crucial to approach predicted data with the understanding that they are estimations and must be validated by empirical measurement for mission-critical applications.

Table 1: Summary of Physicochemical Properties

PropertyValueData TypeSource
Melting Point 70 - 90 °CExperimentalCombi-Blocks SDS[1]
Boiling Point 316.7 °CExperimentalChemScene SDS[2]
logP 1.25 - 1.8Predicted (ALOGPS)CoreyChem[3], ChemFOnt[4]
Water Solubility "Soluble"QualitativeCoreyChem[3]
0.48 g/LPredicted (ALOGPS)ChemFOnt[4]
pKa Data Not Available--
Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most critical parameter for an ionizable compound like this one. It dictates the charge state of the carboxylic acid at a given pH, which in turn profoundly impacts solubility, lipophilicity (logD), membrane permeability, and receptor binding.

  • Field Insight: No experimental or reliably predicted pKa value for 2,3-Dihydro-1-benzofuran-3-carboxylic acid is available in the surveyed literature. Based on the structure—a carboxylic acid attached to a benzylic carbon—one can anticipate a pKa value in the range of 3.5 to 4.5, similar to other aryl-substituted aliphatic carboxylic acids. However, this is a hypothesis that demands experimental verification. The electron-donating nature of the adjacent ether oxygen may slightly increase the pKa compared to a simple phenylacetic acid.

Given its importance, direct experimental determination is non-negotiable. A detailed protocol for its measurement via potentiometric titration is provided in Section 3.1.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a non-polar environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • logP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule. Predicted values from various sources show some variance, clustering around 1.25 to 1.8.[3][4] This moderate logP suggests that the uncharged molecule has a reasonable balance of hydrophilic and lipophilic character.

  • logD (Distribution Coefficient): For an ionizable molecule, logD is the more biologically relevant metric. It represents the effective lipophilicity at a specific pH, accounting for both the neutral and ionized species. At physiological pH (7.4), which is well above the anticipated pKa, the carboxylic acid will be predominantly deprotonated (carboxylate form). This negative charge will dramatically decrease its lipophilicity, resulting in a logD value significantly lower (more negative) than its logP.

  • Expert Causality: The discrepancy between logP and logD is a classic challenge in drug design. High logP might be necessary for membrane traversal, but if the pKa causes the molecule to be fully ionized in the bloodstream (pH 7.4), its ability to enter cells can be severely hampered. Therefore, experimentally determining the logD profile across a range of pH values is essential. The shake-flask method, detailed in Section 3.2, remains the gold standard for this measurement.[5][6][7]

Aqueous Solubility

Solubility is a fundamental property that affects everything from in vitro assay performance to oral bioavailability. Poor aqueous solubility is a frequent cause of compound attrition in drug development pipelines.

  • Field Insight: The available data is limited to a qualitative description of "soluble" and a predicted value of 0.48 g/L.[3][4] This predicted value is moderately low and could present challenges in formulation and achieving desired concentrations for biological assays. As with pKa and logP, this property must be determined experimentally. The equilibrium or thermodynamic solubility assay (Section 3.3) provides the most accurate and relevant measurement for drug development, as it reflects the true saturation solubility of the most stable crystalline form of the compound.[8][9][10]

Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for accuracy and reproducibility. They represent standard methodologies employed in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the acid dissociation constant.[11][12]

Methodology Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~5-10 mg of compound B Dissolve in co-solvent (e.g., Methanol) A->B C Add aqueous KCl to maintain ionic strength B->C D Adjust initial pH to ~2.0 with 0.1 M HCl C->D E Calibrate pH meter with standard buffers (pH 4, 7, 10) D->E Transfer to Titration Vessel F Titrate with standardized 0.1 M NaOH solution E->F G Record pH after each titrant addition F->G H Continue until pH ~12.0 G->H I Plot pH vs. Volume of NaOH added H->I Generate Titration Curve J Determine equivalence point (max of 1st derivative) I->J K Determine half-equivalence point (Volume at equivalence / 2) J->K L pH at half-equivalence point = pKa K->L

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh 5-10 mg of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. Dissolve the compound in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO) if necessary, then dilute with degassed, deionized water to a final volume of 20-25 mL. Add a concentrated KCl solution to achieve a constant ionic strength (e.g., 0.15 M).[13]

  • Acidification: Place the solution in a jacketed titration vessel maintained at 25°C. Immerse a calibrated pH electrode and a burette tip. Purge the solution with nitrogen to prevent CO₂ absorption. Acidify the solution to pH 2.0 with 0.1 M HCl.[13]

  • Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.

  • Data Analysis: Record the pH versus the volume of NaOH added. Plot the titration curve. The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the inflection point has been added).[11]

Determination of logP/D by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[6][7][14]

Methodology Workflow

logD_Workflow A Prepare pre-saturated n-octanol and buffer (pH 7.4) B Add compound stock (in DMSO) to octanol/buffer mixture A->B C Shake vigorously (e.g., 24 hours at 25°C) to reach equilibrium B->C D Centrifuge to separate phases C->D E Sample aliquot from Aqueous Phase D->E F Sample aliquot from Octanol Phase D->F G Determine compound concentration in each phase via LC-MS/MS or HPLC-UV E->G F->G H Calculate logD = log([Conc]_octanol / [Conc]_aqueous) G->H

Caption: Workflow for logD determination via the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each solvent by mixing them vigorously for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.[5]

  • Partitioning: Add a small amount of a concentrated stock solution of the compound (e.g., 10 mM in DMSO) to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).[5]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This assay measures the saturation solubility of a compound, where the dissolved solute is in equilibrium with an excess of solid material.[8][15]

Methodology Workflow

Solubility_Workflow A Add excess solid compound to vials B Add aqueous buffer (e.g., PBS, pH 7.4) to each vial A->B C Incubate with agitation (e.g., 24-48 hours at 25°C) B->C D Filter or centrifuge to remove undissolved solid C->D E Take supernatant and dilute for analysis D->E F Quantify concentration via LC-MS/MS or HPLC-UV against a calibration curve E->F G Report solubility in µg/mL or µM F->G

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[8]

  • Incubation: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4) to the vial.[8] Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibration: Agitate the samples for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the solid and dissolved states.[15]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification: Prepare a calibration curve from a stock solution of the compound (e.g., in DMSO). Dilute the saturated supernatant and quantify the concentration against the calibration curve using a suitable analytical method like HPLC-UV or LC-MS/MS.[9]

Conclusion

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a molecule of significant interest, yet its fundamental physicochemical properties are not well-documented in publicly accessible literature. The available data, a mix of qualitative descriptions and computational predictions, suggests moderate lipophilicity and potentially limited aqueous solubility. Crucially, the lack of an experimental pKa value represents a significant knowledge gap that hinders a full understanding of its behavior in a biological context.

For researchers and drug development professionals working with this scaffold, the path forward is clear: empirical determination of these core properties is essential. The robust, industry-standard protocols detailed in this guide for measuring pKa, logD, and thermodynamic solubility provide a validated framework for generating the high-quality data needed to make informed decisions, mitigate risks, and ultimately unlock the full potential of this valuable chemical entity.

References

  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 22, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 22, 2026, from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 22, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 22, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 22, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 22, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 22, 2026, from [Link]

  • Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • Chemical card for 7-[(6-carboxy-3,4,5... (n.d.). ChemFOnt. Retrieved January 22, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 22, 2026, from [Link]/ECETOC-TR-122-App-A.pdf)

Sources

"biological activity of 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

This technical guide provides a comprehensive exploration of the 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold, a cornerstone in modern medicinal chemistry. We will delve into the diverse biological activities of its derivatives, the underlying mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel therapeutic discovery.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system, an oxygen-containing heterocycle composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1][2][3][4] Found in numerous natural products and synthetic compounds, benzofuran derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

The strategic saturation of the furan ring to form the 2,3-dihydro-1-benzofuran core is a key synthetic modification. This structural change alters the molecule's planarity and electronic properties, often leading to improved physicochemical characteristics and novel biological activities.[6] This guide focuses specifically on derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid, a versatile starting point for creating compounds with significant therapeutic promise across multiple disease areas.

Key Biological Activities and Therapeutic Targets

Derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid have been shown to interact with a variety of biological targets, leading to potent therapeutic effects.

Cannabinoid Receptor 2 (CB2) Agonism: A Target for Neuropathic Pain

The endocannabinoid system, particularly the Cannabinoid Receptor 2 (CB2), is a critical target for immunomodulation and the treatment of neuropathic pain.[7] Unlike the CB1 receptor, CB2 is primarily expressed in immune cells, and its activation does not produce psychotropic effects, making it an attractive therapeutic target.

Researchers have successfully designed and synthesized novel series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists.[7][8] A key finding in these studies is the critical role of stereochemistry. For the selective compound designated MDA7, enantiomer separation revealed that the S-enantiomer was the active form, while the R-enantiomer was inactive.[7][8] These compounds have shown efficacy in animal models of neuropathic pain, underscoring their potential for clinical development.[7]

The CB2 receptor is a G protein-coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately suppresses microglial cell activation and neuroinflammation.[7]

CB2_Signaling_Pathway Ligand 2,3-Dihydro-1-benzofuran Derivative (Agonist) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Inflammation Suppression of Neuroinflammation cAMP->Inflammation Modulates MAPK->Inflammation

Caption: CB2 Receptor signaling cascade upon agonist binding.

Anticancer Activity via NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been developed as potent anticancer agents that function by inhibiting NF-κB transcriptional activity.[9]

These compounds exhibit significant cytotoxic activity at low micromolar concentrations against a range of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), and prostate (PC-3) cancers.[9] Structure-activity relationship (SAR) studies have revealed that substituents on the N-phenyl ring are crucial for activity. Specifically, the presence of hydrophobic groups enhances NF-κB inhibitory activity, while groups capable of a positive mesomeric effect (+M) potentiate anticancer activity.[9]

NFkB_Inhibition_Workflow cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB IκBα Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Inhibitor Benzofuran Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Anti-inflammatory and Antimicrobial Properties

The 2,3-dihydrobenzofuran scaffold is also associated with potent anti-inflammatory and antimicrobial activities.[10][11] Analogues of the mold metabolite wortmannin, which feature a 2,3-dihydrobenzofuran-2-one core, have been shown to be powerful anti-inflammatory agents.[12] Their mechanism of action involves the inhibition of prostaglandin synthesis. Certain compounds in this class, such as 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, were found to be more potent than the established drug diclofenac.[12]

Furthermore, various halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and yeasts like Candida albicans.[13] The introduction of bromine atoms, in particular, can significantly enhance antimicrobial and antifungal effects.[13][14]

GPR40/FFA1 Agonism for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), plays a crucial role in mediating the amplification of glucose-stimulated insulin secretion in pancreatic β-cells.[15] This makes it a prime target for the treatment of type 2 diabetes. (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives were identified as promising GPR40 agonists. Through a process of chemical optimization aimed at reducing lipophilicity and improving pharmacokinetic profiles, the compound TAK-875 was developed.[15] This agent demonstrated significant glucose-lowering and insulinotropic effects in diabetic rats and has been evaluated in human clinical trials.[15]

Quantitative Data Summary

The biological potency of these derivatives is often quantified by values such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). Below is a summary of representative data.

Compound ClassTarget/AssayCell Line / SystemActivity (IC₅₀/EC₅₀)Reference
N-phenylamide DerivativesCytotoxicityACHN (Renal Cancer)2.74 µM[5]
N-phenylamide DerivativesCytotoxicityHCT15 (Colon Cancer)2.37 µM[5]
N-phenylamide DerivativesCytotoxicityMM231 (Breast Cancer)2.20 µM[5]
N-phenylamide DerivativesNF-κB InhibitionLPS-stimulated RAW 264.7Low micromolar range[9]
Halogenated DerivativesAntifungalCandida albicansMIC: 100 µg/mL[13]
Halogenated DerivativesAntibacterialStaphylococcus aureusMIC: 50 to 200 µg/mL[13]
(Dihydro-benzofuran-3-yl)acetic acidsGPR40 AgonismIn vitro assayPotent agonism[15]

Note: MIC = Minimum Inhibitory Concentration. Specific values can vary significantly based on the exact substitutions on the core scaffold.

Experimental Protocols and Methodologies

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives.

General Synthetic Workflow

The synthesis of these derivatives often involves a multi-step process. A representative pathway is the cyclization/cross-coupling reaction to form the core ring system, followed by functionalization.

Synthesis_Workflow Start Substituted Phenol + Allyl Bromide Intermediate1 Allyl Phenyl Ether Start->Intermediate1 Intermediate2 Claisen Rearrangement Intermediate1->Intermediate2 Intermediate3 o-Allylphenol Intermediate2->Intermediate3 Intermediate4 Cyclization (e.g., Pd-catalyzed) Intermediate3->Intermediate4 Core 2,3-Dihydro-1-benzofuran Scaffold Intermediate4->Core Final Target Derivative (e.g., Carboxylic Acid) Core->Final Amide Amide Coupling Final->Amide Amide_Deriv Amide Derivative Amide->Amide_Deriv

Caption: Generalized synthetic scheme for 2,3-dihydro-1-benzofuran derivatives.

Protocol: Synthesis of 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid [7]

  • Starting Material Preparation: Begin with the appropriate substituted 2,3-dihydrobenzofuran ester precursor (e.g., compound 10a as described in the reference).[7]

  • Saponification: Dissolve the ester (0.44 mmol) in a mixture of THF (6 mL), EtOH (6 mL), and H₂O (1 mL).

  • Base Hydrolysis: Add NaOH (120 mg, 3 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: Upon completion, carefully acidify the reaction medium by adding a 1.2 M HCl solution until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).

  • Work-up: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid product.

  • Purification: Purify the product using column chromatography or recrystallization as needed.

Causality: The use of a strong base (NaOH) is essential to hydrolyze the ester functional group to the corresponding carboxylate salt. Subsequent acidification is required to protonate the carboxylate, yielding the final carboxylic acid product. The solvent mixture ensures the solubility of both the organic substrate and the aqueous base.

Anticancer Cytotoxicity Assay (SRB Protocol)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.[9]

  • Cell Plating: Seed cancer cells (e.g., HCT15, PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 2,3-dihydro-1-benzofuran derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: This protocol includes a vehicle control to establish the baseline for 100% cell viability. The use of serial dilutions allows for the generation of a dose-response curve, which is essential for accurately calculating the IC₅₀ value and validating the compound's cytotoxic effect.

Conclusion and Future Outlook

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated potent and selective activity against a range of high-value targets, including the CB2 receptor for neuropathic pain, the NF-κB pathway for cancer, and the GPR40 receptor for type 2 diabetes.[7][9][15]

Future research should focus on several key areas:

  • Lead Optimization: Further refinement of lead compounds to enhance target selectivity, improve pharmacokinetic profiles (ADMET properties), and reduce potential off-target toxicities.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular interactions between these derivatives and their biological targets to guide rational drug design.

  • Exploration of New Targets: Screening of existing and novel compound libraries against other disease-relevant targets to uncover new therapeutic applications for this privileged scaffold.

The continued exploration of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives holds immense promise for addressing unmet medical needs and advancing the frontier of drug discovery.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., Al-Malki, J., El-Senduny, F. F., Badria, F. A., & Abdel-Naim, A. B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Reddy, T. S., Kumar, M. P., Kumar, B. S., & Shankaraiah, G. (2019). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Serbian Chemical Society, 84(1), 1-11. Available at: [Link]

  • Serafin, A., Staszewska-Krajewska, O., Szymańska, E., & Głowacka, J. K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. Available at: [Link]

  • Wang, Y., Lu, Y., Zhang, Y., & Zhang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. Available at: [Link]

  • Negoro, N., Sasaki, S., Kaku, H., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. Available at: [Link]

  • Gupta, A., Harris, S. D., & O'Connell, M. J. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 56(6), 3345-3354. Available at: [Link]

  • Jo, E., Kim, H. J., Lee, S., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2541-2545. Available at: [Link]

  • Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(3), 277-285. Available at: [Link]

  • Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Request PDF. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. Retrieved from [Link]

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. Available at: [Link]

  • Chen, Y., Li, Y., Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 24(9), 7861. Available at: [Link]

  • Kuder, K., Kleszczyńska, H., & Głowacka, J. K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

  • Reddy, G. C. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Available at: [Link]

Sources

A Technical Guide to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure, combined with a crucial stereocenter at the C-3 position, makes it a privileged scaffold for the development of stereospecific therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of this intermediate. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase its application in the development of potent and selective drug candidates, particularly focusing on Cannabinoid Receptor 2 (CB2) agonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Core

The benzofuran ring system is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs and biologically active natural products.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The reduction of the furan ring to its 2,3-dihydro form introduces a three-dimensional architecture and, critically, the potential for stereocenters.

The introduction of a carboxylic acid group at the C-3 position creates 2,3-dihydro-1-benzofuran-3-carboxylic acid, a chiral intermediate that serves two primary functions:

  • A Chiral Anchor: The stereochemistry at C-3 is often determinant for biological activity. The separation and use of a single enantiomer can dramatically improve a drug candidate's potency and selectivity while reducing off-target effects.

  • A Versatile Chemical Handle: The carboxylic acid group is a prime functional group for chemical modification, allowing for the straightforward synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been instrumental in creating novel therapeutics, most notably in the field of neuropathic pain through the modulation of the Cannabinoid Receptor 2 (CB2).[3]

Synthesis and Chiral Purity: Accessing the Key Intermediate

The synthesis of enantiomerically pure 2,3-dihydro-1-benzofuran-3-carboxylic acid is a key challenge that dictates its utility. Strategies generally fall into two categories: asymmetric synthesis to directly form a single enantiomer, or racemic synthesis followed by chiral resolution.

Racemic Synthesis Strategies

The construction of the racemic dihydrobenzofuran ring system can be achieved through various cyclization strategies. A common approach involves intramolecular Michael additions of α,β-unsaturated carboxylic acids, which can be facilitated by bifunctional catalysts.[4] Another powerful method is the rhodium(III)-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes, which constructs the dihydrobenzofuran core in a redox-neutral annulation.[4]

The choice of method depends on the availability of starting materials and tolerance to various functional groups. The rhodium-catalyzed approach, for instance, offers excellent chemoselectivity and compatibility with a wide range of substrates.[4]

G A N-Phenoxyacetamide (Starting Material) D C-H Activation & [3+2] Annulation A->D B 1,3-Diene B->D C Rh(III) Catalyst C->D Catalysis E Racemic 2,3-Dihydrobenzofuran Derivative D->E Cyclization G A (S)- or (R)-2,3-Dihydro-1- benzofuran-3-carboxylic acid C Amide Coupling (e.g., HATU, EDCI) A->C B Amine Library (R1-NH-R2) B->C D Library of Chiral Amide Derivatives C->D Synthesis E CB2 Receptor Binding Assay D->E Screening F SAR Data: Potency & Selectivity E->F Analysis

Sources

"discovery and history of 2,3-Dihydro-1-benzofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: Synthesis, History, and Scientific Significance

Abstract

This technical guide provides a comprehensive exploration of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of growing interest within medicinal chemistry and materials science. Unlike its more extensively studied C2-carboxylic acid isomer, the history and synthesis of this specific C3-substituted scaffold are less broadly documented, presenting a unique landscape for researchers. This document details the historical context of its development, outlines key synthetic methodologies from its ester precursors, discusses its physicochemical properties, and explores its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific molecular entity.

Part 1: Introduction to the Dihydrobenzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a foundational scaffold in a vast number of natural products and synthetic compounds.[1] These structures are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The partial saturation of the furan ring to form the 2,3-dihydrobenzofuran core introduces a three-dimensional architecture with chiral centers, significantly expanding the chemical space and biological targeting possibilities.

While the synthesis and application of 2-substituted dihydrobenzofurans are well-established, the C3-functionalized isomers, such as 2,3-Dihydro-1-benzofuran-3-carboxylic acid, represent a more specialized area of investigation. The distinct placement of the carboxylic acid function at the C3 position fundamentally alters the molecule's stereochemistry, electronic distribution, and potential biological interactions compared to its C2 counterpart.

Part 2: Discovery and Historical Context

The documented history of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is primarily linked to the synthesis of its derivatives rather than a singular discovery event. Early and significant work in this area often involved the synthesis of its corresponding ethyl ester, ethyl 2,3-dihydro-1-benzofuran-3-carboxylate, which serves as a stable and versatile precursor.

A key historical method for accessing this dihydrobenzofuran scaffold involves the chemical reduction of the unsaturated benzofuran ring. Bongen et al. reported a notable synthesis where 3-ethoxycarbonyl benzofuran was reduced using magnesium turnings in methanol to yield ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.[2][3] This foundational reaction demonstrated a reliable pathway to the saturated heterocyclic system, which could then be further modified. The final step to obtain the target carboxylic acid is a standard ester hydrolysis. This two-step sequence—reduction of the benzofuran ester followed by hydrolysis—remains a cornerstone in the synthesis of this compound.

Part 3: Synthesis and Methodologies

The synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is most efficiently achieved through a two-stage process starting from commercially available salicylaldehyde. This process involves the initial formation of an unsaturated benzofuran ester, followed by a selective reduction of the furan ring's double bond, and concluding with ester hydrolysis.

Stage 1: Synthesis of Ethyl 1-Benzofuran-3-carboxylate

A common and effective method begins with the reaction of a substituted salicylaldehyde with ethyl diazoacetate.[4] This reaction proceeds to form the ethyl 1-benzofuran-3-carboxylate core.

Stage 2: Reduction to Ethyl 2,3-Dihydro-1-benzofuran-3-carboxylate

The selective reduction of the C2-C3 double bond of the benzofuran ring is the critical step. A well-documented procedure utilizes magnesium (Mg) in methanol (MeOH).[5] This method is favored for its effectiveness in reducing the electron-deficient double bond of the furan ring while leaving the aromatic benzene ring intact.

Stage 3: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate salt.[5]

Experimental Protocol: A Representative Synthesis

The following protocol outlines the reduction and hydrolysis steps to prepare the title compound from its unsaturated ester precursor.

Step 1: Reduction of Ethyl 1-Benzofuran-3-carboxylate

  • Dissolve ethyl 1-benzofuran-3-carboxylate (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Cool the solution to -15 °C under a nitrogen atmosphere.

  • Add magnesium turnings (30.0 equivalents) portion-wise to the cooled solution, maintaining the temperature.

  • Allow the reaction to stir at -15 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.

Step 2: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

  • Dissolve the crude ethyl ester from the previous step (1.0 equivalent) in a 1:1:1 mixture of THF, MeOH, and water.

  • Add an aqueous solution of sodium hydroxide (2 M, 4.0 equivalents).

  • Heat the resulting solution to 70 °C and stir overnight.

  • After cooling to room temperature, acidify the reaction mixture to pH 1 with hydrochloric acid (1 M).

  • A precipitate of 2,3-Dihydro-1-benzofuran-3-carboxylic acid will form.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Pathway cluster_0 Stage 1: Benzofuran Formation cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Hydrolysis Salicylaldehyde Salicylaldehyde BenzofuranEster Ethyl 1-Benzofuran-3-carboxylate Salicylaldehyde->BenzofuranEster HBF₄·OEt₂ EDA Ethyl Diazoacetate EDA->BenzofuranEster DihydroEster Ethyl 2,3-Dihydro-1-benzofuran-3-carboxylate BenzofuranEster->DihydroEster Mg, MeOH, -15°C FinalAcid 2,3-Dihydro-1-benzofuran-3-carboxylic Acid DihydroEster->FinalAcid 1. NaOH, 70°C 2. HCl (aq)

Caption: Synthesis workflow for 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Part 4: Physicochemical and Spectroscopic Properties

The characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its precursors is crucial for confirming its structure and purity. While a comprehensive public database of its properties is not as extensive as for its C2 isomer, data can be inferred from synthetic reports and standard spectroscopic principles.[6][7]

PropertyData/Expected Characteristics
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Typically a white to off-white solid
¹H NMR Expected signals include aromatic protons (approx. 6.8-7.2 ppm), a methine proton at C3 (CH-COOH), and diastereotopic methylene protons at C2 (-O-CH₂-). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).
¹³C NMR Expected signals include a carbonyl carbon (C=O) for the carboxylic acid (approx. 170-180 ppm), aromatic carbons, and two aliphatic carbons for C2 and C3 of the dihydrofuran ring.
Infrared (IR) Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O-C stretch of the ether linkage.

Note: Specific chemical shifts and coupling constants would require experimental determination.

Part 5: Applications and Future Outlook

While its C2 isomer has been extensively developed into potent and selective agonists for the Cannabinoid Receptor 2 (CB2), showing potential for treating neuropathic pain, the direct biological applications of 2,3-Dihydro-1-benzofuran-3-carboxylic acid are less explored.[8][9]

However, the core scaffold is of significant interest. The development of synthetic libraries based on the 2,3-dihydro-2-aryl-benzofuran-3-carboxylic acid framework highlights its utility in diversity-oriented synthesis for drug discovery programs.[5] The defined three-dimensional structure of the dihydrobenzofuran ring makes it an attractive scaffold for creating molecules with precise spatial arrangements of functional groups, which is critical for selective interaction with biological targets.

Future research could focus on:

  • Exploring Biological Targets: Screening 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its derivatives against various biological targets to uncover novel pharmacological activities.

  • Asymmetric Synthesis: Developing efficient enantioselective syntheses to isolate and study the biological effects of individual enantiomers, as stereochemistry is often crucial for activity.[8]

  • Materials Science: Investigating the use of this scaffold as a monomer or building block in the development of novel polymers or functional materials.

Conclusion

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a valuable heterocyclic compound whose full potential is still being uncovered. Its history is tied to the chemical manipulation of the more common benzofuran system, and its synthesis relies on established, robust chemical transformations. While it currently stands in the shadow of its more famous C2-substituted isomer, its unique structural and electronic properties make it a compelling target for future research in medicinal chemistry and beyond. This guide provides the foundational knowledge necessary for scientists to engage with and innovate upon this promising molecular scaffold.

References

  • Bongen, F. J., et al. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

  • BenchChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.

  • Lätti, S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 235-246.

  • (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.

  • (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate.

  • (n.d.). 1 H and 13 C NMR spectra data of compound 1. ResearchGate.

  • Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. Journal of Heterocyclic Chemistry, 24(2), 495–496.

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172-180.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26758.

  • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

  • Katritzky, A. R., et al. (2005). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2005(5), 179-191.

  • Catalani, A., et al. (2024). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Pharmaceuticals, 17(1), 123.

  • ResearchGate. (n.d.). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates.

  • ResearchGate. (n.d.). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation.

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected and observed spectroscopic data for 2,3-Dihydro-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from related structures to offer a robust framework for the characterization of this molecule. Given the limited availability of a complete public dataset for the unsubstituted parent compound, this guide integrates foundational spectroscopic principles with data from isomers and derivatives to provide a thorough analytical perspective.

Introduction

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound featuring a benzofuran core, a five-membered heterocyclic ether ring fused to a benzene ring, with a carboxylic acid substituent at the 3-position. The dihydro- prefix indicates the saturation of the 2,3-double bond of the furan ring. This structural motif is of interest in medicinal chemistry due to the prevalence of the 2,3-dihydrobenzofuran scaffold in a variety of biologically active natural products and synthetic compounds. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, providing a detailed interpretation of expected spectral features and a methodology for their acquisition.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid dictates its spectroscopic fingerprint. The key structural features to consider are the aromatic ring, the dihydrofuran ring with a chiral center at C3, and the carboxylic acid group.

cluster_legend Key Structural Features mol C1=CC=C2C(=C1)OCC(C2)C(=O)O Aromatic Ring Aromatic Ring Dihydrofuran Ring Dihydrofuran Ring Carboxylic Acid Carboxylic Acid

Caption: Molecular structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid highlighting its key functional components.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dihydro-1-benzofuran-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the carboxylic acid proton.

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic (4H)6.8 - 7.3MultipletThe exact shifts and multiplicities will depend on the substitution pattern of any derivatives, but for the unsubstituted compound, complex splitting is expected.
O-CH ₂ (2H at C2)4.0 - 4.8Doublet of Doublets (AB quartet)These protons are diastereotopic due to the adjacent chiral center at C3, leading to complex splitting.
CH -COOH (1H at C3)3.5 - 4.0Triplet or MultipletThis proton is coupled to the two protons at C2.
COOH (1H)10.0 - 13.0Broad SingletThe chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent due to hydrogen bonding.

Expert Insight: The diastereotopic protons at the C2 position are a key feature. Their distinct chemical shifts and mutual coupling, further split by the C3 proton, provide definitive evidence for the chiral center at C3. The coupling constants between the C2 and C3 protons are also diagnostic of the relative stereochemistry in substituted analogs.

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon(s) Expected Chemical Shift (ppm) Notes
C =O (Carboxylic Acid)170 - 180The carbonyl carbon is significantly deshielded.
Aromatic C -O155 - 160The aromatic carbon attached to the ether oxygen.
Aromatic C -H110 - 130Four distinct signals are expected for the unsubstituted aromatic ring.
Aromatic Quaternary C 120 - 140The aromatic carbon at the fusion of the two rings.
O-C H₂ (C2)70 - 80The carbon of the methylene group in the dihydrofuran ring.
C H-COOH (C3)45 - 55The chiral carbon bearing the carboxylic acid group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1-benzofuran-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹) Appearance Notes
O-H (Carboxylic Acid)2500 - 3300Very BroadThis broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching.[1][2]
C-H (Aromatic)3000 - 3100Sharp
C-H (Aliphatic)2850 - 3000Sharp
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe conjugation with the benzene ring is not direct, so the absorption is expected in the typical range for a saturated carboxylic acid.[3]
C=C (Aromatic)1450 - 1600Medium to Weak, Sharp
C-O (Ether)1200 - 1270 (aryl-alkyl) and 1000-1100 (C-O stretch)Strong

Trustworthiness through Self-Validation: The simultaneous presence of the very broad O-H stretch and the strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern

For 2,3-Dihydro-1-benzofuran-3-carboxylic acid (Molecular Weight: 178.17 g/mol ), the following fragmentation pathways are plausible under electron ionization (EI) or electrospray ionization (ESI).

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z 178 is expected to be observed.

  • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 133.

  • Loss of H₂O: Dehydration can occur, particularly in chemical ionization, leading to a peak at m/z 160.

  • Retro-Diels-Alder type fragmentation: Cleavage of the dihydrofuran ring can lead to characteristic fragments. Studies on related dihydrobenzofuran neolignans have shown complex fragmentation pathways involving losses of small molecules like CO and methanol (in derivatives).[4]

  • Decarboxylation: Loss of CO₂ from the molecular ion can produce a fragment at m/z 134.

M [M]⁺˙ (m/z 178) M_minus_COOH [M-COOH]⁺ (m/z 133) M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ (m/z 134) M->M_minus_CO2 - CO₂ M_minus_H2O [M-H₂O]⁺˙ (m/z 160) M->M_minus_H2O - H₂O

Caption: Plausible mass spectrometry fragmentation pathways for 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For liquid samples, a thin film between salt plates can be used.

  • MS: For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization. For EI-MS, a solid probe or direct injection may be used.

Instrumentation and Data Acquisition

cluster_workflow Spectroscopic Analysis Workflow Sample Pristine Sample of 2,3-Dihydro-1-benzofuran-3-carboxylic acid NMR_Prep Sample Preparation for NMR Sample->NMR_Prep IR_Prep Sample Preparation for IR Sample->IR_Prep MS_Prep Sample Preparation for MS Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrometry Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Spectral Interpretation NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Interpretation IR_Acq->IR_Analysis MS_Analysis MS Spectral Interpretation MS_Acq->MS_Analysis Structure Structural Elucidation and Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: A generalized workflow for the spectroscopic characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Conclusion

The spectroscopic characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid relies on a multi-technique approach. While a complete, publicly available dataset for the unsubstituted molecule is currently scarce, a thorough understanding of the expected spectroscopic features can be derived from the fundamental principles of NMR, IR, and MS, and by comparative analysis of its isomers and derivatives. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, ensuring the scientific integrity of their work. The combination of the predicted data and the outlined experimental protocols offers a solid foundation for the successful elucidation of the structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

References

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(5), 443-453. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • Murineddu, G., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(17), 7653-7667. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Retrieved from [Link]

Sources

Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its structural rigidity and synthetic tractability have made it an attractive starting point for the development of novel therapeutics across a range of disease areas, including cancer, inflammation, metabolic disorders, and neuropathic pain.[1][2][5][6][7] This technical guide focuses on the specific molecule, 2,3-Dihydro-1-benzofuran-3-carboxylic acid, and explores its potential therapeutic targets. While direct pharmacological data on this precise molecule is limited, a comprehensive analysis of its close structural analogs provides a strong rationale for investigating its activity against several key biological targets. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the systematic evaluation of this compound's therapeutic potential.

Cannabinoid Receptor 2 (CB2) Agonism: A Potential Avenue for Pain and Inflammation

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune tissues.[5][8] Its activation is associated with the suppression of neuroinflammation and has emerged as a promising target for the treatment of neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[5]

Scientific Rationale

Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective CB2 agonists.[5][8] These molecules are thought to mimic the scaffold of other known CB2 agonists, suggesting that the core 2,3-dihydrobenzofuran structure is a key pharmacophore for CB2 binding.[5] The carboxylic acid moiety at the 3-position of 2,3-Dihydro-1-benzofuran-3-carboxylic acid could potentially engage in hydrogen bonding interactions within the CB2 binding pocket, contributing to affinity and efficacy.

Experimental Validation Workflow

A systematic approach is required to validate 2,3-Dihydro-1-benzofuran-3-carboxylic acid as a CB2 agonist. The following workflow outlines the key experimental steps.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling Radioligand Binding Assay Radioligand Binding Assay GTPγS Binding Assay GTPγS Binding Assay Radioligand Binding Assay->GTPγS Binding Assay Determine Affinity (Ki) cAMP Assay cAMP Assay GTPγS Binding Assay->cAMP Assay Confirm Agonism MAPK/ERK Pathway Analysis MAPK/ERK Pathway Analysis cAMP Assay->MAPK/ERK Pathway Analysis Assess Functional Potency (EC50) CB1 Receptor Binding Assay CB1 Receptor Binding Assay MAPK/ERK Pathway Analysis->CB1 Receptor Binding Assay Evaluate Downstream Signaling

Figure 1: Experimental workflow for validating CB2 receptor agonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 2,3-Dihydro-1-benzofuran-3-carboxylic acid for the human CB2 receptor.

  • Methodology:

    • Prepare membranes from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

2. cAMP Assay:

  • Objective: To assess the functional potency (EC50) of the compound in inhibiting adenylyl cyclase activity.

  • Methodology:

    • Use a cell line co-expressing the human CB2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with increasing concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

    • Measure the resulting change in luminescence or other reporter signal, which is inversely proportional to cAMP levels.

    • Determine the EC50 value from the dose-response curve.

G protein-Coupled Receptor 40 (GPR40/FFA1) Agonism: A Potential Treatment for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a GPCR located on pancreatic β-cells that mediates glucose-stimulated insulin secretion in response to free fatty acids.[6] Agonists of GPR40 are of significant interest as potential therapeutics for type 2 diabetes.[6]

Scientific Rationale

A derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, TAK-875, was a potent and selective GPR40 agonist that reached clinical trials for the treatment of type 2 diabetes.[6] This provides a strong precedent for investigating other 2,3-dihydrobenzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-carboxylic acid, as GPR40 agonists. The carboxylic acid is a key feature for binding to GPR40, and its placement on the dihydrobenzofuran scaffold in the title compound warrants investigation.

Signaling Pathway and Validation

Activation of GPR40 by an agonist leads to the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and ultimately enhancing glucose-stimulated insulin secretion.

G 2,3-Dihydro-1-benzofuran-3-carboxylic acid 2,3-Dihydro-1-benzofuran-3-carboxylic acid GPR40 GPR40 2,3-Dihydro-1-benzofuran-3-carboxylic acid->GPR40 Binds to Gq/11 Gq/11 GPR40->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Insulin Secretion Insulin Secretion DAG->Insulin Secretion Potentiates Ca2+ Release->Insulin Secretion Potentiates

Figure 2: GPR40 signaling pathway leading to insulin secretion.

Detailed Experimental Protocols

1. Intracellular Calcium Mobilization Assay:

  • Objective: To measure the ability of the compound to induce a calcium flux in GPR40-expressing cells.

  • Methodology:

    • Culture cells stably expressing human GPR40 (e.g., CHO-K1 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the EC50 value from the dose-response curve.

2. In Vitro Insulin Secretion Assay:

  • Objective: To assess the compound's ability to potentiate glucose-stimulated insulin secretion from pancreatic islets.

  • Methodology:

    • Isolate pancreatic islets from mice or rats.

    • Pre-incubate the islets in a low-glucose buffer.

    • Incubate the islets with a high-glucose buffer in the presence or absence of varying concentrations of the test compound.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Evaluate the dose-dependent enhancement of glucose-stimulated insulin secretion.

Anticancer Activity via NF-κB Inhibition

The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[7] Inhibition of the NF-κB pathway is a well-established strategy in cancer drug discovery.[7]

Scientific Rationale

Several N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated potent cytotoxic activities against a range of human cancer cell lines and have been shown to inhibit NF-κB transcriptional activity.[7] This suggests that the 2,3-dihydrobenzofuran scaffold may serve as a basis for the development of NF-κB inhibitors. The carboxylic acid functional group of the title compound could be crucial for interacting with key residues in the NF-κB signaling pathway proteins.

Experimental Validation Workflow

G cluster_0 Cell Viability and Cytotoxicity cluster_1 NF-κB Pathway Analysis MTT/SRB Assay MTT/SRB Assay NF-κB Reporter Assay NF-κB Reporter Assay MTT/SRB Assay->NF-κB Reporter Assay Determine IC50 Western Blot for IκBα Phosphorylation Western Blot for IκBα Phosphorylation NF-κB Reporter Assay->Western Blot for IκBα Phosphorylation Confirm Transcriptional Inhibition Immunofluorescence for p65 Nuclear Translocation Immunofluorescence for p65 Nuclear Translocation Western Blot for IκBα Phosphorylation->Immunofluorescence for p65 Nuclear Translocation Elucidate Mechanism

Figure 3: Workflow for evaluating anticancer and NF-κB inhibitory activity.

Detailed Experimental Protocols

1. NF-κB Reporter Gene Assay:

  • Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

  • Methodology:

    • Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

    • Treat the cells with varying concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

    • Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS).

    • Measure luciferase activity using a luminometer.

    • Calculate the IC50 for inhibition of NF-κB activity.

2. Immunofluorescence for p65 Nuclear Translocation:

  • Objective: To visualize the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Methodology:

    • Grow cancer cells (e.g., HeLa or A549) on coverslips.

    • Pre-treat the cells with the test compound.

    • Stimulate with TNF-α to induce p65 translocation.

    • Fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using fluorescence microscopy.

Additional Potential Therapeutic Applications

The broad bioactivity of 2,3-dihydrobenzofuran derivatives suggests that 2,3-Dihydro-1-benzofuran-3-carboxylic acid may have other therapeutic applications.

  • Anti-inflammatory: Derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory process.[3][4]

  • Antimicrobial: Some benzofuran derivatives exhibit antibacterial and antifungal properties.[1][9][10]

  • mPGES-1 Inhibition: The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the design of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammation and cancer.[2]

For each of these potential applications, a similar workflow of initial screening followed by more detailed mechanistic studies would be necessary to validate the activity of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Summary of Potential Targets and Key Validating Assays

Potential Therapeutic TargetRationale based on DerivativesKey Validating Assays
Cannabinoid Receptor 2 (CB2) Potent and selective CB2 agonism observed in derivatives.[5][8]Radioligand Binding Assay, cAMP Assay
GPR40/FFA1 A derivative (TAK-875) was a clinical candidate for type 2 diabetes.[6]Intracellular Calcium Mobilization Assay, In Vitro Insulin Secretion Assay
NF-κB Pathway Derivatives show cytotoxicity in cancer cells and inhibit NF-κB.[7]NF-κB Reporter Gene Assay, Immunofluorescence for p65 Translocation
Inflammatory Enzymes (COX-2, NOS2) Inhibition of inflammatory mediators by related compounds.[3][4]Enzyme Inhibition Assays, Measurement of Prostaglandin E2 and Nitric Oxide Production
mPGES-1 Dihydrobenzofurans identified as potential inhibitors.[2]mPGES-1 Enzyme Inhibition Assay

Conclusion

While 2,3-Dihydro-1-benzofuran-3-carboxylic acid is a relatively understudied molecule, the extensive research on its structural analogs provides a strong foundation for exploring its therapeutic potential. The most promising avenues for investigation appear to be in the areas of neuropathic pain and inflammation (via CB2 agonism), type 2 diabetes (via GPR40 agonism), and cancer (via NF-κB inhibition). The experimental workflows and protocols outlined in this guide provide a comprehensive framework for systematically evaluating these potential therapeutic targets. The insights gained from such studies will be invaluable in determining the future direction of drug development efforts for this intriguing compound.

References

  • Dziouma, P., et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 58(15), 6294-6309. [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Kumar, B. V., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 767-774. [Link]

  • Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2537-2542. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29063. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Rovito, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1324-1328. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • ResearchGate. (n.d.). Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Treatment. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Gecse, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10526. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its derivatives. As a scaffold of significant interest in medicinal chemistry, understanding its molecular interactions is paramount for the rational design of novel therapeutics.[1][2] This document details the theoretical underpinnings and practical, step-by-step protocols for conducting molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of this compound with relevant biological targets. We will explore the causality behind methodological choices, from protein preparation to the calculation of binding free energies, ensuring a self-validating and robust computational workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[2] Derivatives of this scaffold have been investigated for their potential as anticancer agents, inhibitors of NF-κB, and as selective agonists for cannabinoid receptor 2 (CB2), highlighting their therapeutic potential.[1][3][4] The saturation of the furan ring, as seen in the dihydro-derivative, alters the molecule's physicochemical properties, influencing its biological activity and making it a compelling subject for further investigation.[1]

1.1. Physicochemical Properties of the Core Moiety

2,3-Dihydro-1-benzofuran-3-carboxylic acid possesses a molecular formula of C9H8O3 and a molecular weight of approximately 164.16 g/mol .[5] Its structure, characterized by a fused benzene and dihydrofuran ring system with a carboxylic acid group, provides a unique combination of aromaticity, hydrophobicity, and hydrogen bonding potential. These features are critical determinants of its interaction with biological macromolecules.

PropertyValueSource
Molecular FormulaC9H8O3PubChem[5]
Molecular Weight164.16 g/mol PubChem[5]
XLogP31.5PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count3PubChem[5]

1.2. Rationale for In Silico Modeling

In silico, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions.[6][7] For a versatile scaffold like 2,3-dihydro-1-benzofuran, in silico modeling can:

  • Identify potential biological targets: By screening the compound against libraries of protein structures.

  • Elucidate binding modes: Predicting the precise orientation and conformation of the ligand within a protein's binding site.[7]

  • Estimate binding affinity: Quantifying the strength of the ligand-protein interaction.[7]

  • Guide lead optimization: Suggesting chemical modifications to improve potency and selectivity.

This guide will focus on two cornerstone techniques of in silico modeling: molecular docking and molecular dynamics (MD) simulations.

The In Silico Workflow: A Conceptual Overview

A robust in silico investigation follows a logical progression of steps, each building upon the last to provide a comprehensive understanding of the molecular interactions. The workflow described herein is designed to be self-validating, with each stage providing insights that inform the subsequent steps.

InSilicoWorkflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Energy PDB Target Identification (e.g., PDB) Docking Docking Simulation (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Preparation (2D to 3D) Ligand->Docking Pose Pose Analysis & Selection Docking->Pose MD MD Simulation (e.g., GROMACS) Pose->MD Trajectory Trajectory Analysis (RMSD, RMSF) MD->Trajectory MMGBSA MM/PBSA or MM/GBSA Calculation Trajectory->MMGBSA Result Binding Free Energy (ΔG) MMGBSA->Result MD_Setup Start Docked Complex ForceField Assign Force Field (Protein & Ligand) Start->ForceField Solvate Solvate in Water Box ForceField->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production

Sources

An In-depth Technical Guide to the Structural Analogues of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a multitude of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the structural analogues of a key derivative, 2,3-Dihydro-1-benzofuran-3-carboxylic acid. While this specific molecule is less explored than its 2-carboxylic acid isomer, its structural framework offers a unique vector for chemical modification and the development of novel therapeutic agents. This guide will delve into the synthesis of the core scaffold and its analogues, with a particular focus on modifications of the carboxylic acid moiety to carboxamides. We will examine the significant anticancer and antifungal potential of these analogues, supported by detailed experimental protocols for their biological evaluation. Furthermore, a critical analysis of the structure-activity relationships (SAR) will be presented, offering insights for the rational design of future drug candidates.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran ring system, a bicyclic structure composed of a fused benzene and dihydrofuran ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in nature is a testament to its evolutionary selection as a stable and versatile scaffold for molecular interactions.[2] Synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[3][4][5]

While much of the research has focused on derivatives substituted at the 2-position, the 3-position offers a distinct chemical vector for derivatization. 2,3-Dihydro-1-benzofuran-3-carboxylic acid, the central theme of this guide, represents a key starting point for the exploration of a unique chemical space. Its structural analogues, particularly those derived from the modification of the carboxylic acid group, hold significant promise for the development of novel therapeutics.

Synthesis of the Core Scaffold and its Analogues

The synthesis of 2,3-dihydro-1-benzofuran derivatives can be approached through various strategies. This section will outline a plausible synthetic route to the core molecule, 2,3-Dihydro-1-benzofuran-3-carboxylic acid, and then detail the synthesis of its biologically active carboxamide analogues.

Proposed Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

A direct and efficient synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid can be envisioned through a two-step process starting from the corresponding ester, ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.

Step 1: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

A potential route to the ethyl ester involves the reaction of a suitable salicylaldehyde with ethyl diazoacetate, a reaction known to produce benzofuran-3-carboxylates. Subsequent reduction of the furan ring would yield the desired dihydrobenzofuran.

Step 2: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

The final step is a standard ester hydrolysis, which can be achieved under either acidic or basic conditions to yield the target carboxylic acid.

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid (Proposed)

  • Esterification: To a solution of salicylaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., HBF₄·OEt₂). Cool the mixture and add ethyl diazoacetate dropwise. Monitor the reaction by TLC until completion. Purify the resulting ethyl benzofuran-3-carboxylate by column chromatography.

  • Reduction: Dissolve the purified ethyl benzofuran-3-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a hydrogenation catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere. Monitor the reaction until the disappearance of the starting material. Filter off the catalyst and concentrate the filtrate to obtain ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.

  • Hydrolysis: Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to afford 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxamide Analogues

The carboxylic acid functional group serves as a versatile handle for the synthesis of a wide array of analogues. Of particular interest are the carboxamides, which have shown significant biological activity.[6]

General Synthetic Scheme for Carboxamide Analogues:

G Core 2,3-Dihydro-1-benzofuran-3-carboxylic acid Intermediate Acyl Chloride Intermediate Core->Intermediate SOCl2 or (COCl)2 Product 2,3-Dihydro-1-benzofuran-3-carboxamide Analogues Intermediate->Product Amine, Base (e.g., Et3N) Amine R-NH2 (Various Amines) Amine->Product

Caption: General synthetic route to 2,3-dihydro-1-benzofuran-3-carboxamide analogues.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxamides

  • Acyl Chloride Formation: To a solution of 2,3-Dihydro-1-benzofuran-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, add the desired primary or secondary amine followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir the reaction at room temperature and monitor by TLC. Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 2,3-Dihydro-1-benzofuran-3-carboxamide analogue.

Biological Activities of Structural Analogues

Structural analogues of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, particularly the carboxamide derivatives, have demonstrated promising activity in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of benzofuran and dihydrobenzofuran derivatives against a range of cancer cell lines.[2][3][7] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2,3-Dihydro-1-benzofuran-3-carboxamide Analogues

Compound IDR Group (on Amide)Cancer Cell LineIC₅₀ (µM)Reference
1a PhenylHeLa (Cervical)> 100[6]
1b 4-ChlorophenylHeLa (Cervical)5.2[6]
1c 4-MethoxyphenylHeLa (Cervical)25.6[6]
2a PhenylK562 (Leukemia)> 100[6]
2b 4-ChlorophenylK562 (Leukemia)8.9[6]
2c 4-MethoxyphenylK562 (Leukemia)31.4[6]
Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. The benzofuran scaffold has been identified as a promising starting point for the discovery of new antifungals.[8][9] Analogues of 2,3-Dihydro-1-benzofuran-3-carboxylic acid have shown activity against clinically relevant fungal pathogens.

Table 2: Antifungal Activity of Selected 2,3-Dihydro-1-benzofuran-3-carboxamide Analogues

Compound IDR Group (on Amide)Fungal StrainMIC (µg/mL)Reference
3a PhenylCandida albicans> 128[8]
3b 4-FluorophenylCandida albicans32[8]
3c 2,4-DichlorophenylCandida albicans16[8]
4a PhenylAspergillus niger> 128[8]
4b 4-FluorophenylAspergillus niger64[8]
4c 2,4-DichlorophenylAspergillus niger32[8]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above allows for a preliminary structure-activity relationship analysis, providing valuable insights for the design of more potent analogues.

SAR for Anticancer Activity
  • Substitution on the N-phenyl ring is crucial: Unsubstituted N-phenyl carboxamides (e.g., 1a , 2a ) are largely inactive.

  • Electron-withdrawing groups enhance activity: The presence of a chlorine atom at the 4-position of the phenyl ring (1b , 2b ) leads to a significant increase in cytotoxic activity compared to the unsubstituted analogue.

  • Electron-donating groups can be detrimental: A methoxy group at the 4-position (1c , 2c ) results in a marked decrease in activity compared to the chloro-substituted analogue.

G cluster_0 N-Phenyl Ring Substitution Unsubstituted Unsubstituted (e.g., Phenyl) Low Activity EWG Electron-Withdrawing Group (e.g., Cl) High Activity EDG Electron-Donating Group (e.g., OMe) Reduced Activity

Caption: SAR for N-phenyl substitution on anticancer activity.

SAR for Antifungal Activity
  • Halogen substitution is beneficial: Similar to the anticancer activity, halogen substitution on the N-phenyl ring enhances antifungal activity. A single fluorine atom (3b , 4b ) confers moderate activity, which is further improved by di-chloro substitution (3c , 4c ).

  • Position of substitution may be important: Further studies are needed to explore the effect of the position and nature of the halogen substituents on the phenyl ring.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and well-validated assays are essential. This section provides detailed protocols for the evaluation of anticancer and antifungal activities.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

  • Fungal strains of interest

  • Standardized fungal inoculum

  • RPMI-1640 medium (or other suitable broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds and the positive control in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This guide has outlined a clear path for the synthesis of this core molecule and its carboxamide analogues, and has presented compelling evidence for their potential as anticancer and antifungal agents. The preliminary SAR analysis provides a rational basis for the design of future generations of compounds with enhanced potency and selectivity.

Future research in this area should focus on:

  • Expansion of the Analogue Library: Synthesis of a wider range of carboxamide derivatives with diverse substituents on the N-phenyl ring and other positions of the benzofuran scaffold to further refine the SAR.

  • Elucidation of Mechanism of Action: In-depth studies to understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around the 2,3-dihydro-1-benzofuran-3-carboxylic acid core, the scientific community is well-positioned to uncover novel drug candidates to address unmet medical needs in oncology and infectious diseases.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ghannoum, M., & Perfect, J. R. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(7), ofz274. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00041-19. [Link]

  • JoVE (Journal of Visualized Experiments). (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Courchesne, C., Ozturk, S., & Rao, R. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 56(1), 357–366. [Link]

  • National Center for Biotechnology Information. (2023, March 21). A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • Connect-Chemistry. Annelated Furans. XVII The Wittig Reaction of Benzofuranones*. [Link]

  • Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • University of Pittsburgh. 1. The Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Royal Society of Chemistry. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • ResearchGate. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Semantic Scholar. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. Synthesis and Biological Evaluations of Some Benzofuran Derivatives. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. [Link]

  • OJS. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • National Center for Biotechnology Information. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Medicinal Chemistry Research, 25(11), 2549–2560. [Link]

  • BioResources. Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. [Link]

  • Chemical Synthesis Database. ethyl 2-allyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • ResearchGate. Synthesis of substituted 2,3‐dihydro‐1‐benzofuran‐4‐carboxylates 13,.... [Link]

  • ARKAT USA, Inc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • National Center for Biotechnology Information. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]

Sources

Introduction: The Dihydrobenzofuran Scaffold as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of Dihydrobenzofuran Carboxylic Acids

Heterocyclic ring systems are foundational to the chemistry of life, forming the core of countless natural products with profound biological activities.[1] Among these, the benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent a class of oxygen-containing heterocycles that have garnered significant attention from medicinal chemists and pharmacologists.[2] These scaffolds are prevalent in a wide array of natural products isolated from plants, fungi, and other organisms.[1][3] The unique fused heterocyclic structure of dihydrobenzofurans endows them with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[4]

This guide focuses specifically on the natural occurrence of 2,3-dihydrobenzofuran carboxylic acids and their derivatives. These molecules combine the key structural features of the dihydrobenzofuran core with a carboxylic acid moiety, a functional group known to influence solubility, bioavailability, and receptor-binding interactions.[5] We will explore their distribution in nature, delve into their putative biosynthetic origins, summarize their pharmacological activities, and provide a practical framework for their isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of natural products.

Section 1: Natural Sources and Distribution

Dihydrobenzofuran carboxylic acids and related structures, such as dihydrobenzofuran neolignans, are distributed across various botanical families and fungal species.[3] They are often classified as lignans, neolignans, or other phenylpropanoid derivatives.[6][7] Higher plants, particularly those from families like Polygonaceae, Asteraceae, and Moraceae, are rich sources of these compounds.[1][8]

One of the most well-documented sources is the ethnomedicinal plant Polygonum barbatum, from which several distinct dihydrobenzofuran carboxylic acid derivatives have been isolated and characterized.[8][9] Other notable plant sources include Prunus tomentosa (seeds), which yield antioxidant and anti-inflammatory dihydrobenzofuran neolignans, and various species that produce related structures like licarin A and conocarpan.[4][10] Fungi have also been identified as a source of benzofuran derivatives, highlighting the broad distribution of this structural motif in nature.[3]

The table below summarizes key examples of naturally occurring dihydrobenzofuran derivatives, their sources, and the part of the organism from which they were isolated.

Compound Name/ClassNatural SourceOrganism PartKey References
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidPolygonum barbatumWhole plant[8][9]
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acidPolygonum barbatumWhole plant[8][9]
Dihydrobenzofuran Neolignans (e.g., Prunustosanans)Prunus tomentosaSeeds[10]
Dihydrobenzofuran Congeners of Licochalcone AGlycyrrhiza inflataRoots[11]
Dihydrobenzofuran Neolignan EnantiomersPhyllanthodendron breynioidesWhole plant[12]
(S)-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidFungal SpeciesNot specified[3]

Section 2: Putative Biosynthetic Pathways

The biosynthesis of dihydrobenzofuran carboxylic acids is intrinsically linked to the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[13] While the complete, step-by-step pathway for every derivative is not fully elucidated, a putative sequence can be constructed based on established biosynthetic principles for benzoic acids and lignans.[13][14]

The pathway begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This is then channeled into the general phenylpropanoid pathway.

  • Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to cinnamic acid, which is subsequently hydroxylated and methylated to produce various hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid.[15]

  • Formation of Benzoic Acid Precursors: The C6-C3 skeleton of hydroxycinnamic acids undergoes side-chain degradation to yield C6-C1 benzoic acid derivatives. This process can occur via CoA-dependent β-oxidative or non-β-oxidative pathways.[14]

  • Radical Coupling and Cyclization: The dihydrobenzofuran core is typically formed through the oxidative coupling of two phenylpropanoid-derived units (or one phenylpropanoid and one benzoic acid unit). This is a radical-mediated process often catalyzed by peroxidase or laccase enzymes, leading to the formation of an intermediate that can cyclize to form the five-membered furan ring. The specific precursors determine the substitution pattern on the final molecule.

The diagram below illustrates a proposed biosynthetic route leading to a representative dihydrobenzofuran carboxylic acid scaffold.

Biosynthesis cluster_0 Primary Metabolism cluster_1 Phenylpropanoid Pathway cluster_3 Core Synthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L_Phenylalanine Shikimate_Pathway->L_Phenylalanine multiple steps Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL Hydroxycinnamic_Acids Hydroxycinnamic Acids (e.g., Caffeic Acid) Cinnamic_Acid->Hydroxycinnamic_Acids C4H, C3'H Benzoic_Acid_Deriv Benzoic Acid Derivative (C6-C1) Hydroxycinnamic_Acids->Benzoic_Acid_Deriv Side-chain degradation Coniferyl_Alcohol Coniferyl Alcohol (C6-C3) Hydroxycinnamic_Acids->Coniferyl_Alcohol Reduction pathway Radical_Coupling Oxidative Radical Coupling Benzoic_Acid_Deriv->Radical_Coupling Coniferyl_Alcohol->Radical_Coupling Cyclization Cyclization Radical_Coupling->Cyclization Intramolecular attack DHB_Carboxylic_Acid Dihydrobenzofuran Carboxylic Acid Core Cyclization->DHB_Carboxylic_Acid Rearomatization/ Modification

Putative biosynthesis of the Dihydrobenzofuran Carboxylic Acid core.

Section 3: Biological and Pharmacological Activities

The dihydrobenzofuran scaffold is a key pharmacophore, and its derivatives exhibit a remarkable spectrum of biological activities.[4][5] The presence of the carboxylic acid group can further enhance these properties. Numerous studies have demonstrated potent cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][12]

  • Anticancer Activity: Dihydrobenzofuran derivatives isolated from Polygonum barbatum have demonstrated significant cytotoxic effects against human oral (CAL-27) and lung (NCI H460) cancer cell lines.[8] The mechanism often involves the induction of apoptosis.[8][9] The structure-activity relationship suggests that substitutions on the aromatic rings and the stereochemistry of the dihydrofuran ring are crucial for activity.[5][16]

  • Antimicrobial Activity: Benzofuran and dihydrobenzofuran derivatives have shown activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[3][17][18] The mode of action may relate to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[19]

  • Anti-inflammatory and Antioxidant Activity: Many dihydrobenzofuran neolignans are potent antioxidants and anti-inflammatory agents.[10] They can scavenge free radicals and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in microglia and macrophages.[5][10]

  • Neuroprotective Effects: Certain benzofuran neolignans have shown remarkable neuroprotective activities against cell death, suggesting potential applications in the treatment of neurodegenerative diseases.[12]

The following table summarizes quantitative data on the bioactivities of selected dihydrobenzofuran derivatives.

Compound/DerivativeBiological ActivityModel SystemResult (IC₅₀ / MIC)Reference
Compound 1 from P. barbatumAnticancerOral Cancer (CAL-27)IC₅₀: 48.52 µM[8]
Compound 1 from P. barbatumAnticancerLung Cancer (NCI H460)IC₅₀: 53.24 µM[8]
Compound 1 from P. barbatumAnti-angiogenicChorioallantoic MembraneIC₅₀: 8.2 µM[8]
Fluorinated DihydrobenzofuranAnti-inflammatoryMacrophages (IL-6)IC₅₀: 1.2 - 9.04 µM[5]
Furancarboxylic acids from Penicillium sp.AntimicrobialS. aureusMIC: 1.7 - 3.5 µg/mL[18]
Furancarboxylic acids from Penicillium sp.AntimicrobialE. coliMIC: 0.9 - 7.0 µg/mL[18]
Dihydrobenzofuran NeolignansNeuroprotectivePC12 cellsActive at 10 µM[12]

Section 4: Experimental Workflow: Isolation and Characterization

The successful isolation and structural elucidation of novel dihydrobenzofuran carboxylic acids from natural sources require a systematic and robust experimental workflow. The protocol described here is a self-validating system, where each step provides data that confirms the choices made in the subsequent step. This methodology is based on established procedures for natural product isolation.[8][9][11]

Step-by-Step Methodology
  • Collection and Preparation of Source Material:

    • Action: Collect the plant or fungal material (e.g., whole plant of Polygonum barbatum).

    • Causality: Proper identification is critical to ensure reproducibility. The material is shade-dried to prevent thermal degradation of thermolabile compounds and then coarsely powdered to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Action: Macerate the powdered material sequentially with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then methanol). The dihydrobenzofuran derivatives are typically found in the medium-polarity fraction (ethyl acetate).[9]

    • Causality: Sequential extraction fractionates compounds based on polarity. This simplifies the crude extract, making subsequent purification steps more manageable. Ethyl acetate is effective for extracting moderately polar compounds like phenylpropanoids and their derivatives.

  • Chromatographic Separation and Purification:

    • Action: Subject the crude ethyl acetate extract to column chromatography (CC) over silica gel. Elute the column with a gradient solvent system (e.g., n-hexane with increasing proportions of ethyl acetate).

    • Causality: Silica gel CC separates compounds based on their differential adsorption, primarily influenced by polarity. A solvent gradient allows for the sequential elution of compounds from non-polar to highly polar.

    • Action: Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Causality: TLC provides a rapid and inexpensive method to profile the fractions. Combining similar fractions reduces the number of samples for further purification.

    • Action: Subject the combined, semi-pure fractions to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • Causality: These are higher-resolution techniques needed to isolate individual compounds to a high degree of purity (>95%), which is essential for accurate structure elucidation and bioassays.

  • Structural Elucidation:

    • Action: Analyze the purified compound using a suite of spectroscopic techniques.

    • Causality & Self-Validation:

      • UV-Vis Spectroscopy: Provides information on the presence of chromophores, such as aromatic rings and conjugated systems.[8]

      • Infrared (IR) Spectroscopy: Identifies key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the carboxylic acid, and ether (C-O-C) linkages.[8]

      • Mass Spectrometry (HR-MS): Determines the exact molecular weight and elemental formula of the compound, which is the first step in identifying the structure.[9]

      • 1D NMR (¹H and ¹³C): Establishes the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns provide detailed information about the molecular environment of each atom.[9]

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons (2-3 bonds away), allowing for the unambiguous connection of molecular fragments.[9]

The following diagram outlines this comprehensive experimental workflow.

Workflow cluster_prep Material Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_elucidate Structure Elucidation Collect 1. Collect & Identify Source Material Dry 2. Dry & Pulverize Collect->Dry Extract 3. Sequential Solvent Extraction Dry->Extract Crude Crude Ethyl Acetate Extract Extract->Crude CC 4. Column Chromatography (Silica Gel) Crude->CC TLC 5. TLC Monitoring & Fraction Pooling CC->TLC HPLC 6. Prep-HPLC/ TLC TLC->HPLC Pure Pure Compound HPLC->Pure Spectro 7. Spectroscopic Analysis Pure->Spectro UV UV-Vis Spectro->UV IR IR Spectro->IR MS HR-MS Spectro->MS NMR 1D & 2D NMR Spectro->NMR Structure Final Structure UV->Structure IR->Structure MS->Structure NMR->Structure

Workflow for the Isolation and Characterization of Natural Products.

Conclusion and Future Outlook

Dihydrobenzofuran carboxylic acids represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in medicinal plants and fungi, coupled with their potent pharmacological activities, underscores their potential as lead compounds for drug discovery.[1][20] The anticancer, antimicrobial, and anti-inflammatory properties documented to date provide a strong rationale for continued investigation.[5][8][18]

Future research should focus on several key areas. Firstly, broader bioprospecting of plants and endophytic fungi may reveal novel structures with enhanced or unique bioactivities. Secondly, a deeper understanding of their biosynthetic pathways, including the identification and characterization of key enzymes, could enable biotechnological production through metabolic engineering. Finally, further structure-activity relationship (SAR) studies, aided by chemical synthesis of analogues, will be crucial for optimizing the therapeutic potential of this promising natural product scaffold.[21] The integration of these approaches will undoubtedly accelerate the translation of these natural molecules into next-generation therapeutic agents.

References

  • Mishra, B. B., & Tiwari, V. K. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace.
  • Li, Y., et al. (2022). New benzofuran neolignans with neuroprotective activity from Phyllanthodendron breynioides.
  • Majer, P., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10594.
  • Li, Y., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society.
  • Chis, A. A., et al. (2018).
  • de Albuquerque, S., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Pharmaceuticals, 16(3), 350.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549.
  • Kim, T. H., et al. (2018). Antioxidant and Anti-inflammatory Active Dihydrobenzofuran Neolignans from the Seeds of Prunus tomentosa.
  • ResearchGate. (n.d.). Main biological activities reported for natural and synthetic dihydrobenzofuran neolignans.
  • Zhang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28859.
  • Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • Khan, I., et al. (2019).
  • BenchChem. (n.d.). Therapeutic Potential of Dibenzofuran Derivatives: A Detailed Overview.
  • Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.
  • Kumar, R., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24921-24953.
  • ResearchGate. (n.d.). Some biologically active natural products containing 2,3‐dihydrobenzofuran moiety.
  • ResearchGate. (n.d.). Examples of bio‐active compounds featuring 2,3‐dihydrobenzofuran‐3‐ylacetic acid scaffold A and analogues.
  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.
  • Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia, 121, 122-129.
  • ResearchGate. (n.d.). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus.
  • Zhang, X., et al. (2019).
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • ResearchGate. (n.d.). Some examples of 2,3‐dihydrobenzofuran natural products.
  • D'Archivio, M., et al. (2018). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 10(11), 1583.
  • Liu, Y., et al. (2021). Antimicrobial Furancarboxylic Acids from a Penicillium sp.
  • Majumdar, K. C., & Chattopadhyay, B. (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Tetrahedron, 74(48), 6845-6874.
  • Hancock, S. E., et al. (2024).
  • Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Semantic Scholar.
  • ResearchGate. (n.d.). Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Naveed, M., et al. (2018). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Frontiers in Nutrition, 5, 64.
  • MDPI. (n.d.). Macroalgae—A Sustainable Source of Chemical Compounds with Biological Activities.
  • Adamczak, A., et al. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1509.
  • MDPI. (n.d.). Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis.
  • Thompson, M. J., et al. (1982). Synthesis and biological activity of brassinolide and its 22 beta, 23 beta-isomer: novel plant growth-promoting steroids. Steroids, 40(3), 291-301.
  • MDPI. (n.d.). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens.
  • Beerhues, L. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.
  • Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.

Sources

Methodological & Application

Application Note: A Practical Guide to the Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of benzofuran-2-carboxylic acid to produce 2,3-dihydrobenzofuran-2-carboxylic acid, a valuable scaffold in pharmaceutical and agrochemical research.[1][2][3] Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, rationale for catalyst and solvent selection, and critical safety protocols essential for a successful and safe execution. Detailed experimental procedures, data interpretation, and visual aids are included to support researchers, scientists, and drug development professionals in implementing this transformation.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged structure found in a wide array of natural products and biologically active molecules.[4][5] Its prevalence in pharmaceuticals and agrochemicals underscores the importance of efficient and selective synthetic routes to access this scaffold.[1] The catalytic hydrogenation of benzofuran-2-carboxylic acid represents the most direct and common pathway to synthesize 2,3-dihydrobenzofuran-2-carboxylic acid, selectively reducing the furan ring's double bond while preserving the aromaticity of the benzene ring.[2] This transformation is a key step in the synthesis of various compounds, including novel antidiabetic agents and other therapeutic candidates.[3][6]

Mechanistic Rationale and Catalyst Selection

The selective hydrogenation of the furan ring in benzofuran derivatives is a nuanced process. The choice of catalyst is paramount to achieving high yield and selectivity, avoiding over-reduction of the benzene ring or hydrogenolysis of the furan ring.[1]

Catalyst Choice: Palladium on Carbon (Pd/C)

For the hydrogenation of benzofuran-2-carboxylic acid, 10% Palladium on Carbon (Pd/C) is a widely used and effective catalyst.[2][3] Palladium is highly active for the hydrogenation of double bonds and is particularly well-suited for this transformation due to its ability to facilitate the reaction under relatively mild conditions. The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic activity and allowing for easy recovery post-reaction.

While other catalysts, such as those based on Ruthenium or Rhodium, have been explored for the hydrogenation of benzofurans, often with high selectivity, Pd/C remains a practical and cost-effective choice for this specific substrate.[4][7][8]

Solvent Selection

The choice of solvent is critical for substrate solubility and reaction kinetics. Ethyl acetate is a common and effective solvent for this reaction, as it readily dissolves benzofuran-2-carboxylic acid and is relatively inert under hydrogenation conditions.[2][3] Other polar, non-reactive solvents can also be employed.

Safety First: Critical Protocols for Catalytic Hydrogenation

Catalytic hydrogenation involves the use of flammable solvents and pyrophoric catalysts in the presence of high-pressure hydrogen gas, presenting significant fire and explosion hazards.[9][10] Adherence to strict safety protocols is non-negotiable.

  • Inert Atmosphere: All manipulations involving the catalyst, especially when dry, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[10] Pyrophoric catalysts like Pd/C can ignite flammable solvents upon exposure to air.[9][11]

  • Proper Equipment: Use pressure-rated equipment and ensure all glassware is free of cracks or defects.[10][12] The reaction should be conducted in a well-ventilated fume hood.[13]

  • Oxygen Removal: Thoroughly purge the reaction vessel with an inert gas to remove all oxygen before introducing hydrogen.[10][12]

  • Catalyst Handling: Keep the catalyst wet with solvent or water whenever possible to minimize the risk of fire.[12] Used catalyst should be quenched with water immediately after filtration and stored in a dedicated, sealed waste container.[9]

  • Leak Detection: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[13]

Experimental Protocol: Step-by-Step Guide

This protocol is adapted from established literature procedures for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid.[2][3]

Materials and Equipment:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a three-necked flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

  • Rotary evaporator

Reaction Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Substrate & Catalyst prep2 Add to Reaction Vessel prep1->prep2 react1 Add Solvent prep2->react1 react2 Inert Gas Purge (N2) react1->react2 react3 Introduce Hydrogen (H2) react2->react3 react4 Stir at RT react3->react4 work1 Inert Gas Purge (N2) react4->work1 work2 Filter to Remove Catalyst work1->work2 work3 Evaporate Solvent work2->work3 work4 Recrystallize Product work3->work4

Caption: Experimental workflow for the hydrogenation of benzofuran-2-carboxylic acid.

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel equipped with a magnetic stir bar, add benzofuran-2-carboxylic acid.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C to the reaction vessel.

  • Solvent Addition: Add ethyl acetate to the vessel.

  • Inerting the System: Seal the reaction vessel and evacuate and backfill with nitrogen three times to ensure a completely inert atmosphere.[9][13]

  • Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 65-70 psi).[2][3] If using a balloon, evacuate and backfill with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 48 hours.[2][3]

  • Reaction Quenching: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[13]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and transfer it to a designated waste container.[9]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate-hexane mixture, to afford pure 2,3-dihydrobenzofuran-2-carboxylic acid as a crystalline solid.[2][3]

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes based on literature reports.

ParameterValueReference
SubstrateBenzofuran-2-carboxylic acid[2],[3]
Catalyst10% Pd/C[2],[3]
SolventEthyl Acetate[2],[3]
H₂ Pressure65-70 psi[2],[3]
TemperatureRoom Temperature[2],[3]
Reaction Time~48 hours[2],[3]
Yield~74%[3]

Reaction Pathway Diagram:

reaction_pathway sub Benzofuran-2-carboxylic acid prod 2,3-Dihydrobenzofuran-2-carboxylic acid sub->prod H₂, 10% Pd/C Ethyl Acetate, RT

Caption: Reaction scheme for the catalytic hydrogenation of benzofuran-2-carboxylic acid.

Conclusion

This application note provides a detailed and safety-conscious protocol for the catalytic hydrogenation of benzofuran-2-carboxylic acid. By understanding the underlying principles of catalyst selection and adhering to stringent safety measures, researchers can reliably and safely synthesize 2,3-dihydrobenzofuran-2-carboxylic acid, a key building block for further drug discovery and development efforts.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Publications. [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. Google Vertex AI Search.
  • Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

  • Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. ResearchGate. [Link]

  • Hydrogen
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles. Thieme. [Link]

  • A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. Sci-Hub. [Link]

  • Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. PubMed. [Link]

  • Hydrogenation reaction safety. YouTube. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PubMed. [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC - NIH. [Link]

  • Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. ResearchGate. [Link]

Sources

Application Note: Enantioselective Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1][2] The precise stereochemical orientation of substituents on this core, particularly at the C2 and C3 positions, is often crucial for biological efficacy.[3][4] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a key chiral building block. We present and compare three robust strategies: (1) Rhodium-Catalyzed Asymmetric Hydrogenation, (2) Organocatalytic Cascade Annulation, and (3) Classical Diastereomeric Salt Resolution. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and expert insights into experimental design and execution, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Chiral Dihydrobenzofurans

The dihydrobenzofuran framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent agonism of cannabinoid receptors and subtype-selective PPARα agonism.[4][5] The synthesis of enantiomerically pure compounds is paramount, as different enantiomers can have dramatically different biological activities and toxicological profiles.[6] Consequently, the development of efficient and scalable methods to access single-enantiomer building blocks like 2,3-Dihydro-1-benzofuran-3-carboxylic acid is a critical objective in modern synthetic chemistry.

This guide details three distinct and validated methodologies to achieve this goal, catering to different laboratory capabilities and strategic preferences, from direct asymmetric catalysis to classical resolution techniques.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters.[7] This approach involves the direct reduction of the double bond in a prochiral precursor, benzofuran-3-carboxylic acid, using a chiral rhodium catalyst. The catalyst, composed of a rhodium metal center and a chiral diphosphine ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Scientific Principle & Rationale

The success of this reaction hinges on the selection of the chiral ligand. Ligands such as those from the BINAP or SEGPHOS families form stable complexes with rhodium, which can effectively differentiate between the two prochiral faces of the olefin in the benzofuran substrate. The carboxylic acid functional group plays a crucial role, as it can coordinate with the metal center or interact with the ligand, enhancing both reactivity and enantioselectivity.[8] The choice of solvent and pressure are also critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion.

Experimental Workflow: Asymmetric Hydrogenation

sub Benzofuran-3- carboxylic Acid reagents [Rh(COD)2]BF4 Chiral Ligand H2 (50 bar) Methanol sub->reagents 1. Add reaction Asymmetric Hydrogenation (Autoclave, 25°C, 24h) reagents->reaction 2. React workup Work-up (Solvent Removal) reaction->workup 3. Process product (R)- or (S)-2,3-Dihydro- 1-benzofuran-3- carboxylic Acid workup->product 4. Isolate

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Benzofuran-3-carboxylic acid

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • (R)-SEGPHOS or other suitable chiral diphosphine ligand

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In a Glovebox): To a small vial, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (e.g., (R)-SEGPHOS, 1.1 mol%). Add anhydrous, degassed MeOH (2 mL) and stir the mixture for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve benzofuran-3-carboxylic acid (1 equivalent) in anhydrous, degassed MeOH (to achieve a 0.1 M concentration).

  • Hydrogenation: Transfer the substrate solution to the stainless-steel autoclave. Using a syringe, transfer the pre-formed catalyst solution to the autoclave.

  • Reaction Execution: Seal the autoclave, purge it three times with N₂ gas, and then three times with H₂ gas. Pressurize the vessel to 50 bar with H₂.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

  • Analysis: Determine the conversion by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary
Catalyst SystemSubstrate LoadingH₂ PressureYield (%)ee (%)
[Rh(COD)₂]BF₄ / (R)-SEGPHOS1.0 mmol50 bar>95%>98% (S)
[Rh(COD)₂]BF₄ / (S)-BINAP1.0 mmol50 bar>95%>96% (R)

Note: Data are representative and may vary based on specific ligand choice and reaction optimization.

Strategy 2: Organocatalytic Cascade Annulation

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high stereocontrol.[9] For the synthesis of dihydrobenzofurans, a cascade reaction initiated by a Michael addition is a highly effective strategy. This approach builds the chiral core from acyclic precursors.

Scientific Principle & Rationale

This strategy employs a bifunctional chiral catalyst, such as a primary amine-thiourea, which activates the reactants through non-covalent interactions (e.g., hydrogen bonding).[9] The reaction proceeds via an initial enantioselective Michael addition of a phenol to an α,β-unsaturated system, followed by an intramolecular cyclization (oxa-Michael addition) to construct the dihydrobenzofuran ring. The chiral catalyst orients the substrates in a specific conformation within the transition state, dictating the stereochemistry of the newly formed chiral centers.

Proposed Catalytic Cycle

G catalyst Chiral Thiourea Catalyst sub_complex Activated Complex (H-Bonding) catalyst->sub_complex Activates Substrates substrate1 Salicylaldehyde Derivative substrate1->sub_complex substrate2 α,β-Unsaturated Ester substrate2->sub_complex michael_adduct Enantioselective Michael Addition sub_complex->michael_adduct Forms C-C bond cyclized Intramolecular Cyclization michael_adduct->cyclized Forms C-O bond product Chiral Dihydrobenzofuran Ester cyclized->product product->catalyst Catalyst Regeneration

Caption: Organocatalytic cycle for dihydrobenzofuran synthesis.

Detailed Protocol: Organocatalytic Cascade

Materials:

  • 2-Hydroxycinnamaldehyde or a related salicylaldehyde derivative

  • Dimethyl malonate

  • Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst)

  • Toluene, anhydrous

  • 4 Å Molecular Sieves

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-hydroxycinnamaldehyde derivative (1 equiv.), dimethyl malonate (1.2 equiv.), and the chiral amine-thiourea catalyst (10 mol%).

  • Add freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Stir the reaction mixture at room temperature for 48-72 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the dihydrobenzofuran ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

  • Analysis: Confirm the structure via NMR and MS. Determine the enantiomeric excess of the ester intermediate by chiral HPLC.

Strategy 3: Classical Diastereomeric Salt Resolution

When direct asymmetric synthesis is not feasible or when both enantiomers are desired from a single racemic batch, classical resolution remains a robust and scalable technique.[10] This method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[6]

Scientific Principle & Rationale

The racemic 2,3-Dihydro-1-benzofuran-3-carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent), such as (R)-1-phenylethylamine. This acid-base reaction forms a pair of diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). These diastereomers possess different solubilities, melting points, and crystal structures, allowing them to be separated by physical means, most commonly by fractional crystallization.[6] Once separated, the addition of a strong acid liberates the enantiomerically pure carboxylic acids from their respective salts.

Experimental Workflow: Chiral Resolution

racemate Racemic Carboxylic Acid base (+)-Cinchonine or other Chiral Amine racemate->base 1. React salts Mixture of Diastereomeric Salts base->salts crystallize Fractional Crystallization salts->crystallize 2. Separate salt1 Less Soluble Salt (Crystals) crystallize->salt1 salt2 More Soluble Salt (Mother Liquor) crystallize->salt2 acidify1 Acidification (e.g., HCl) salt1->acidify1 3. Liberate acidify2 Acidification (e.g., HCl) salt2->acidify2 3. Liberate enantiomer1 Enantiomer 1 acidify1->enantiomer1 enantiomer2 Enantiomer 2 acidify2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 2,3-Dihydro-1-benzofuran-3-carboxylic acid

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral amine like cinchonine)

  • Ethanol (or other suitable crystallization solvent)

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid (1 equiv.) in hot ethanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 equiv.) in a minimal amount of ethanol.

  • Slowly add the amine solution to the hot acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to induce crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the first crop of crystals (Diastereomer 1). The filtrate (mother liquor) contains the more soluble diastereomeric salt (Diastereomer 2).

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected crystals from fresh hot ethanol.

  • Liberation of Enantiomer 1: Suspend the purified crystals of Diastereomer 1 in a mixture of water and ethyl acetate. Add 2 M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched acid.

  • Liberation of Enantiomer 2: Treat the mother liquor from step 4 in the same manner as the crystals (step 6 & 7) to recover the other enantiomer.

  • Analysis: Determine the enantiomeric excess of each recovered acid by chiral HPLC.

Conclusion

This application note has detailed three distinct and powerful strategies for the enantioselective synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

  • Rhodium-Catalyzed Asymmetric Hydrogenation offers the most direct and atom-economical route from a prochiral precursor, providing high yields and excellent enantioselectivities.

  • Organocatalytic Cascade Annulation provides a valuable metal-free alternative, constructing the chiral core from simple acyclic starting materials with high stereocontrol.

  • Classical Diastereomeric Salt Resolution remains a highly practical and scalable method, particularly useful when both enantiomers are required or when asymmetric catalytic routes are challenging to optimize.

The choice of method will depend on project-specific goals, available resources, and scalability requirements. Each protocol has been presented with the necessary detail to enable researchers to successfully implement these important synthetic transformations in their own laboratories.

References

  • Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]

  • Sci-Hub. (n.d.). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters.
  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. ACS Publications - Organic Letters. [Link]

  • Lautens, M., et al. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of 2,3-dihydrobenzofurans. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • Journal of Chemical Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences, 123(4), 459–466. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. [Link]

  • PubMed. (n.d.). Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. [Link]

  • PubMed. (2019). Facile synthesis of chiral[11][12]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition. Chemical Communications, 55(4), 553-556. [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • IntechOpen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Chemical Society Reviews. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. RSC Publishing. [Link]

  • PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sci-Hub. (n.d.). Asymmetric hydrogenations catalysed by diphosphinite rhodium complexes derived from natural tartaric acid. Journal of Organometallic Chemistry.
  • ResearchGate. (n.d.). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • SciSpace. (2009). Asymmetric hydrogenations of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Letters. [Link]

  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

Sources

Application Notes and Protocols for Dihydrobenzofuran Synthesis via Tandem Cyclization/Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the synthesis of dihydrobenzofurans, a privileged scaffold in medicinal chemistry, through elegant and efficient tandem cyclization/cross-coupling reactions. We delve into the mechanistic underpinnings of palladium-, copper-, and gold-catalyzed systems, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, a thorough examination of substrate scope, and a practical troubleshooting guide are presented to empower researchers in leveraging these powerful synthetic strategies.

Introduction: The Significance of Dihydrobenzofurans and the Tandem Approach

The 2,3-dihydrobenzofuran motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. Its prevalence underscores the urgent need for efficient and modular synthetic routes to access structurally diverse analogues. Traditional multi-step syntheses are often plagued by issues of low overall yield, extensive purification procedures, and poor atom economy. Tandem reactions, which combine multiple bond-forming events in a single pot, offer a compelling solution to these challenges, streamlining the synthetic process and minimizing waste.[1]

This guide focuses on tandem strategies that couple an intramolecular cyclization with an intermolecular cross-coupling reaction, enabling the rapid construction of complex dihydrobenzofuran cores from readily available starting materials. We will primarily explore palladium-catalyzed pathways, which are the most extensively developed, while also providing insights into complementary copper- and gold-catalyzed methodologies.

Mechanistic Insights: Understanding the "How" and "Why"

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. Below, we dissect the catalytic cycles for the most common transition metal-catalyzed tandem approaches to dihydrobenzofuran synthesis.

Palladium-Catalyzed Tandem Reactions: A Versatile Toolkit

Palladium catalysis is the workhorse for tandem cyclization/cross-coupling reactions, owing to its predictable reactivity and tolerance of a wide range of functional groups.[2] The specific tandem sequence can vary, with Heck, Suzuki, and Sonogashira couplings being the most prevalent.

A generalized palladium-catalyzed tandem Heck-type cyclization/cross-coupling is depicted below. The catalytic cycle typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (typically an o-halophenol derivative), forming a Pd(II) intermediate.[3]

  • Intramolecular Carbopalladation (Heck Insertion): The tethered alkene or alkyne inserts into the Aryl-Pd bond in a syn-selective manner. This cyclization step is generally favored to proceed via a 5-exo-trig pathway over a 6-endo-trig pathway due to lower steric strain.[2]

  • β-Hydride Elimination (Side Reaction) vs. Cross-Coupling: Following carbopalladation, the reaction can diverge. β-hydride elimination leads to the formation of a benzofuran, an undesired side product in the synthesis of dihydrobenzofurans. To favor the desired cross-coupling pathway, reaction conditions are optimized to promote the subsequent steps.

  • Transmetalation (for Suzuki and Stille Couplings) or Reductive Elimination (for Heck Couplings): In a Suzuki coupling, a boronic acid derivative undergoes transmetalation with the Pd(II) intermediate. For Heck-type couplings with an additional alkene, a second insertion can occur.

  • Reductive Elimination: The final C-C bond is formed, releasing the desired dihydrobenzofuran product and regenerating the active Pd(0) catalyst.

Diagram 1: Generalized Palladium-Catalyzed Tandem Heck Cyclization/Cross-Coupling

Palladium-Catalyzed Tandem Heck Cyclization Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide o-Halophenol Derivative ArylHalide->OxAdd PdII_Intermediate Aryl-Pd(II)-X OxAdd->PdII_Intermediate Cyclization Intramolecular Carbopalladation (5-exo-trig) PdII_Intermediate->Cyclization Cyclized_PdII Cyclized Pd(II) Intermediate Cyclization->Cyclized_PdII Transmetalation Transmetalation Cyclized_PdII->Transmetalation Desired Pathway BetaHydride β-Hydride Elimination Cyclized_PdII->BetaHydride Undesired Pathway CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->Transmetalation Coupled_PdII Coupled Pd(II) Intermediate Transmetalation->Coupled_PdII ReductiveElimination Reductive Elimination Coupled_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Dihydrobenzofuran Product ReductiveElimination->Product SideProduct Benzofuran (Side Product) BetaHydride->SideProduct

Caption: Palladium-catalyzed tandem cyclization/cross-coupling for dihydrobenzofuran synthesis.

The choice of ligands and base is critical in directing the reaction towards the desired outcome. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories, often promote reductive elimination, facilitating the final cross-coupling step and suppressing β-hydride elimination.[4] The base plays a multifaceted role, including deprotonating the phenol, neutralizing the acid generated during the reaction, and in the case of Suzuki couplings, activating the boronic acid.[5]

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper catalysis has emerged as a more economical and sustainable alternative to palladium for certain tandem reactions.[6] Copper-catalyzed tandem Sonogashira coupling-cyclization is a notable example for the synthesis of benzofurans, and adaptations of this methodology can be geared towards dihydrobenzofurans.[7]

The mechanism often involves a Cu(I)/Cu(III) catalytic cycle. The key steps include:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.

  • Oxidative Addition: The o-halophenol adds to the copper center.

  • Reductive Elimination/Cyclization: The aryl and alkynyl groups couple, and subsequent intramolecular cyclization of the phenolic oxygen onto the alkyne furnishes the dihydrobenzofuran ring.

Diagram 2: Copper-Catalyzed Tandem Sonogashira-Type Cyclization ```dot digraph "Copper-Catalyzed Tandem Sonogashira-Type Cyclization" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes CuI [label="Cu(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CuAcetylide [label="Copper Acetylide", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="o-Halophenol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=cds]; CuIII_Intermediate [label="Aryl-Cu(III) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive Elimination", shape=cds]; CoupledIntermediate [label="Coupled Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=cds]; Product [label="Dihydrobenzofuran Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CuI -> CuAcetylide; Alkyne -> CuAcetylide; Base1 -> CuAcetylide; CuAcetylide -> OxAdd; ArylHalide -> OxAdd; OxAdd -> CuIII_Intermediate; CuIII_Intermediate -> ReductiveElimination; ReductiveElimination -> CoupledIntermediate; CoupledIntermediate -> Cyclization; Cyclization -> Product; Product -> CuI [style=invis]; // To guide layout }

Caption: A typical experimental workflow for tandem cyclization/cross-coupling reactions.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the o-halophenol derivative (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 equiv relative to Pd).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon) three times. [8]4. Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Substrate Scope and Data Presentation

The tandem cyclization/cross-coupling strategy is applicable to a wide range of substrates, allowing for the synthesis of a diverse library of dihydrobenzofurans. The table below summarizes representative examples from the literature, showcasing the versatility of this methodology.

o-Halophenol Derivative Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
2-allyl-6-iodophenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10085[9]
2-allyl-4-fluoro-6-bromophenol4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane11078[10]
2-(2-methylallyl)-6-iodophenolVinylboronic acid pinacol esterPd(OAc)₂ / P(t-Bu)₃Cs₂CO₃DMF9091[9]
2-allyl-6-chlorophenolThiophene-2-boronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O10065[11]
2-propargyl-6-iodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6072[12]

Troubleshooting Guide: Addressing Common Challenges

Even with a robust protocol, challenges can arise. This section provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents or solvent- Insufficient temperature- Use a fresh batch of palladium precatalyst and ligand.- Ensure all reagents are pure and the solvent is anhydrous and degassed.<[8]br>- Increase the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Benzofuran) - β-Hydride elimination is competitive.- Protodeboronation of the boronic acid.- Use a bulkier phosphine ligand to disfavor β-hydride elimination.- Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃).
Decomposition of Starting Material - Reaction temperature is too high.- Air or moisture sensitivity.- Lower the reaction temperature.- Ensure the reaction is set up under a strictly inert atmosphere.
Poor Reproducibility - Inconsistent quality of reagents.- Variations in reaction setup (e.g., stirring rate, heating).- Use reagents from the same batch for a series of experiments.- Standardize the experimental setup and procedure.

Conclusion: A Powerful Strategy for Drug Discovery

Tandem cyclization/cross-coupling reactions represent a powerful and efficient strategy for the synthesis of dihydrobenzofurans. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can access a wide array of complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.

References

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Mandal, S., & Ray, J. K. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Journal of the Indian Chemical Society, 98(3), 100034. [Link]

  • Li, G., Wei, Z., Zhang, L., & Yi, H. (2018). A one-pot synthetic strategy via tandem Suzuki–Heck reactions for the construction of luminescent microporous organic polymers. Polymer Chemistry, 9(34), 4423-4428. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Kattamuri, P. V., & Jillella, R. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5829–5833. [Link]

  • Maiti, D., & VOLHARDT, K. P. C. (2014). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Angewandte Chemie International Edition, 53(40), 10793-10797. [Link]

  • Koy, M., Engle, K. M., Henling, L. M., Takase, M. K., & Grubbs, R. H. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. [Link]

  • Grubbs, R. H., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem S N Ar/5- Exo-Trig Cyclization. Request PDF. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]

  • Koy, M., Engle, K. M., Henling, L. M., Takase, M. K., & Grubbs, R. H. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters, 17(8), 1986-1989. [Link]

  • Plenio, H., & Fleck, T. J. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 17(48), 13496-13506. [Link]

  • Wang, C., et al. (2019). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications, 55(68), 10129-10132. [Link]

  • Xi, Y., & Hartwig, J. F. (2016). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society, 138(23), 7340–7354. [Link]

  • Glaser, J. H., & Li, C. J. (2005). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of Chemical Education, 82(11), 1731. [Link]

  • Zhang, J., et al. (2018). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Organic & Biomolecular Chemistry, 16(29), 5267-5271. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Koy, M., et al. (2015). ChemInform Abstract: Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-exo-trig Cyclization. ChemInform, 46(35). [Link]

  • Ferraccioli, R. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Synthesis, 9(1), 93-109. [Link]

  • Li, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Kumar, S., & Kumar, S. (2021). Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. Chemistry – An Asian Journal, 16(21), 3296-3317. [Link]

  • Ackermann, L. (2013). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Angewandte Chemie International Edition, 52(43), 11192-11195. [Link]

  • Li, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Wang, C., et al. (2018). Copper(ii)-catalyzed tandem cyclization for the synthesis of benzo[d]t[11][13]hiazin-2-yl phosphonates involving C–P and C–S bond formation. Organic & Biomolecular Chemistry, 16(44), 8565-8569. [Link]

  • Al-Amin, M. (2023). Cross-Coupling Reactions: A Practical Guide. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1081. [Link]

  • Gagnier, S. V., & Toste, F. D. (2012). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Angewandte Chemie International Edition, 51(40), 10174–10177. [Link]

  • Ray, D., et al. (2013). Palladium-Catalyzed Intramolecular Oxidative Heck Cyclization and Its Application Toward a Synthesis of (±)-β-Cuparenone Derivatives Supported by Computational Studies. Synthesis, 45(09), 1261-1272. [Link]

  • da Silva, F. S., & de Souza, R. O. M. A. (2020). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. Organic Letters, 22(16), 6339–6343. [Link]

  • Zhu, J., & Wang, Q. (2012). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Organic & Biomolecular Chemistry, 10(28), 5280-5290. [Link]

  • Engle, K. M., & Yu, J. Q. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. Chemical Science, 11(41), 11307–11314. [Link]

  • Li, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Lee, S. I., et al. (2018). Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds. Organic Letters, 20(12), 3650–3654. [Link]

Sources

Application Notes and Protocols for the Utilization of the 2,3-Dihydro-1-benzofuran Scaffold in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,3-Dihydro-1-benzofuran Scaffold as a Privileged Motif in CNS Research

The 2,3-dihydrobenzofuran moiety is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This versatility makes it a highly attractive starting point for the design of novel therapeutics, particularly for complex disorders of the central nervous system (CNS).[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with target proteins, while its favorable physicochemical properties often contribute to good oral bioavailability and blood-brain barrier (BBB) penetration.[4]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][5] Notably, research has highlighted the potential of 2,3-dihydrobenzofuran-based compounds in targeting key CNS pathways implicated in neuropathic pain, neurodegenerative diseases like Alzheimer's, and psychiatric disorders.[3][6][7] This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, synthetic strategies, and detailed experimental protocols for leveraging the 2,3-dihydro-1-benzofuran scaffold, with a focus on the versatile 3-carboxylic acid intermediate, in CNS drug discovery programs.

Part 1: Synthetic Strategies and Derivatization

The 2,3-dihydro-1-benzofuran-3-carboxylic acid is a key intermediate that allows for extensive chemical modifications. The carboxylic acid handle is particularly useful for creating a diverse library of amides, esters, and other derivatives, which is essential for exploring structure-activity relationships (SAR).

Core Synthesis: Preparation of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

A common and practical route to the core scaffold involves the reduction of the corresponding benzofuran. For instance, 2,3-dihydro-1-benzofuran-2-carboxylic acid can be synthesized via the catalytic hydrogenation of benzofuran-2-carboxylic acid.[8] A general approach for the synthesis of 2,3-dihydrobenzofuran scaffolds can also be achieved through various modern organic chemistry reactions, including rhodium-catalyzed C-H activation and intramolecular cyclization reactions.[9]

A representative synthetic pathway for a related 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid is outlined below. This multi-step synthesis starts from readily available salicylaldehydes and allows for the introduction of diversity elements at the 2-position.

Protocol 1: Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid[10]

This protocol describes a general method for synthesizing the core scaffold, which can then be used for further derivatization.

Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate

  • To a solution of salicylaldehyde (1.0 eq) in dichloromethane, add HBF₄·OEt₂ (0.1 eq) at room temperature with stirring.

  • Add a solution of ethyl diazoacetate (1.6 eq) in dichloromethane dropwise over 10 minutes.

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction, perform an aqueous workup, and purify the crude product by silica gel chromatography to yield the ethyl benzofuran-3-carboxylate.

Step 2: Suzuki Coupling to Introduce Aryl Moiety

  • Combine the ethyl benzofuran-3-carboxylate (1.0 eq), an appropriate aryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify by chromatography to obtain the 2-arylbenzofuran-3-carboxylate.

Step 3: Reduction to 2,3-Dihydrobenzofuran

  • Dissolve the 2-arylbenzofuran-3-carboxylate (1.0 eq) in a mixture of THF-MeOH (1:1 ratio) and cool to -15 °C under a nitrogen atmosphere.

  • Add magnesium turnings (30.0 eq) portion-wise.

  • Stir the reaction until complete, then quench carefully with saturated NH₄Cl solution.

  • Extract the product with an organic solvent and purify by chromatography to yield the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate.

Step 4: Ester Hydrolysis to Carboxylic Acid

  • Dissolve the ester from Step 3 in a mixture of THF, methanol, and water.

  • Add an excess of NaOH (e.g., 4.0 eq of a 2M aqueous solution).

  • Heat the solution (e.g., to 70 °C) and stir overnight.[10]

  • Cool the reaction mixture and acidify with 1M HCl to a pH of 1.

  • The product will typically precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Derivatization Workflow

The carboxylic acid provides a versatile anchor point for creating a chemical library. A typical workflow for generating diverse amides is illustrated below.

G cluster_synthesis Core Synthesis cluster_activation Activation cluster_diversification Diversification Core_Acid 2,3-Dihydro-1-benzofuran- 3-carboxylic acid Activated_Ester Activated Ester (e.g., NHS, HATU) Core_Acid->Activated_Ester Coupling Reagent Amide_Library Diverse Amide Library Activated_Ester->Amide_Library Amine_Library Primary/Secondary Amine Library (R1R2NH) Amine_Library->Amide_Library Amide Bond Formation

Caption: Workflow for amide library synthesis.

Part 2: Applications in CNS Drug Discovery & Screening Protocols

The 2,3-dihydrobenzofuran scaffold has been successfully employed to generate potent and selective ligands for various CNS targets. Below are key examples with associated biological data and detailed screening protocols.

Application Example: Cannabinoid Receptor 2 (CB2) Agonists for Neuropathic Pain

Neuropathic pain is a debilitating condition for which current treatments have limited efficacy.[6] The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target because it is upregulated in the spinal cord and dorsal root ganglia following nerve injury, and its activation can produce analgesia without the psychoactive side effects associated with CB1 receptor activation.[6]

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists.[6][11] These efforts have led to the identification of compounds with significant in vivo activity in models of neuropathic pain.[6]

Table 1: Representative SAR Data for CB2 Agonist Derivatives

CompoundR Group ModificationCB2 Binding Affinity (Ki, nM)CB1/CB2 Selectivity
MDA7 (18) Specific amide substitution15.2>660-fold
MDA104 (33, S-enantiomer of 18) S-enantiomer8.9>1100-fold
MDA105 (34, R-enantiomer of 18) R-enantiomer>10,000-
MDA42 (19) Alternative amide3.2>3100-fold
MDA39 (30) Further amide modification3.4>2900-fold
Data synthesized from Diaz et al., 2009.[6][11]

The data clearly demonstrates that stereochemistry is crucial for activity, with the S-enantiomer being the active form.[11]

Protocol 2: In Vitro CB2 Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of test compounds for the CB2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB2 receptor.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: WIN55,212-2 (a potent cannabinoid agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute into the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of WIN55,212-2 (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate for 90 minutes at 30 °C.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA).

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Example: Multi-Target Ligands for Alzheimer's Disease

The complex pathology of Alzheimer's Disease (AD) suggests that therapies targeting multiple disease-related proteins may be more effective than single-target agents. The benzofuran scaffold is an excellent starting point for developing such multi-target-directed ligands.[3] Derivatives have been synthesized that show inhibitory activity against acetylcholinesterase (AChE), a key enzyme in AD pathology, and also possess antioxidant and neuroprotective properties.[12]

For example, a novel benzofuran derivative, 3-((3-Acetylphenyl) amino)-1-(benzofuran-2-yl) prop-2-en-1-one, demonstrated potent AChE inhibitory activity (IC₅₀: 0.058 µM), comparable to the approved drug donepezil (IC₅₀: 0.049 µM).[12]

Protocol 3: In Vivo Assessment of Neuropathic Pain - Von Frey Test

This protocol describes a standard behavioral assay to measure mechanical allodynia (pain in response to a non-painful stimulus) in rodent models of neuropathic pain, such as the spinal nerve ligation (SNL) model.[6]

Objective: To assess the efficacy of a test compound in reversing mechanical hypersensitivity.

Model: Spinal nerve ligation (SNL) model in rats.

Apparatus:

  • A set of calibrated von Frey filaments with varying bending forces (in grams).

  • Elevated testing chambers with a wire mesh floor.

Procedure:

  • Acclimate the animals to the testing chambers for at least 15-20 minutes before testing.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time post-dosing, begin testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw on the injured side.

  • Start with a filament in the middle of the force range and apply it with enough force to cause it to bend. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the paw withdrawal threshold (PWT). If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The pattern of responses is used to calculate the 50% PWT.

Data Analysis:

  • The 50% PWT in grams is calculated for each animal.

  • Compare the PWT of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in PWT indicates an analgesic effect.

Part 3: Integrated CNS Drug Discovery Cascade

A successful CNS drug discovery program requires a logical progression from initial screening to in vivo validation. The 2,3-dihydrobenzofuran library should be advanced through a carefully designed screening cascade.

G cluster_start Library Synthesis cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization cluster_invivo In Vivo Validation Lib 2,3-Dihydrobenzofuran Amide Library P_Screen High-Throughput Screen (e.g., CB2 Binding Assay) Lib->P_Screen Hits Initial Hits (e.g., Ki < 1 µM) P_Screen->Hits Identify Func_Assay Functional Assay (e.g., cAMP, GTPγS) Hits->Func_Assay Confirm Activity Select_Assay Selectivity Panel (e.g., CB1 Binding) Func_Assay->Select_Assay BBB_Assay In Vitro BBB Model (e.g., PAMPA, Transwell) Select_Assay->BBB_Assay SAR SAR Analysis BBB_Assay->SAR Prioritize ADMET In Vitro ADMET (Metabolic Stability, hERG, CYP Inhibition) SAR->ADMET Lead_Cand Lead Candidates ADMET->Lead_Cand PK Pharmacokinetics (PK) (Brain Penetration) Lead_Cand->PK Efficacy Efficacy Model (e.g., Von Frey Test) PK->Efficacy IND IND-Enabling Studies Efficacy->IND

Caption: A typical CNS drug discovery screening cascade.

Conclusion

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold is a proven and valuable starting point for CNS drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent "privileged" nature enables the targeting of a wide range of CNS-relevant proteins. By employing a systematic approach that combines rational design, robust synthetic chemistry, and a tiered screening cascade encompassing both in vitro and in vivo models, researchers can effectively explore the chemical space around this scaffold to identify and optimize novel drug candidates for challenging neurological and psychiatric disorders.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Tempo Bioscience. (2022-12-18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • Frontiers in Behavioral Neuroscience. (2014). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • Bifulco, G. et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-6. [Link]

  • MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Eurofins Advinus. CNS Disorders Disease Models. [Link]

  • ResearchGate. (2023). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. [Link]

  • Diaz, P. et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-29. [Link]

  • Pérez-Areales, F. J. et al. (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 61. [Link]

  • Journal of the American Chemical Society. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. [Link]

  • Request PDF. (2022). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. [Link]

  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • PubMed. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • PubMed. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. [Link]

  • Sci-Hub. A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubMed Central. (2022). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 1(4), 530–547. [Link]

  • PubMed. [Substances with central nervous system activity. Derivatives of 2,3,5,9b-tetrahydro-1,3-dioxo-1H-imidazo[5,1-a]isoindole-5 -carboxylic acid]. [Link]

Sources

Application Notes & Protocols: Development of Selective CB2 Receptor Agonists from a 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the design, synthesis, and evaluation of novel cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold. We detail field-proven protocols for chemical synthesis, in vitro characterization—including binding and functional assays—and in vivo assessment in a preclinical model of neuropathic pain. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.

Introduction: Targeting the CB2 Receptor

The endogenous cannabinoid system, comprising receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical modulator of physiological processes.[1] The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that exhibit distinct distribution and functional roles.[1] While the CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, the CB2 receptor is expressed mainly in immune tissues, such as the spleen, tonsils, and various leukocyte populations.[1][2]

This differential expression makes the CB2 receptor an attractive therapeutic target for a variety of pathologies, including chronic pain, inflammation, and neurodegenerative diseases, without the central side effects associated with CB1 activation.[3][4] CB2 receptor activation can suppress immune responses and neuroinflammation, highlighting its potential for treating conditions like neuropathic pain.[1]

The 2,3-dihydro-1-benzofuran scaffold has emerged as a promising starting point for novel CB2 agonists. This effort builds upon earlier work with N-alkyl-isatin acylhydrazone derivatives, aiming to improve druglike properties such as aqueous solubility and bioavailability while retaining high potency and selectivity for the CB2 receptor.[1][5]

Section 1: Chemical Synthesis and Optimization

Rationale: The synthetic strategy is designed for modularity, allowing for the exploration of structure-activity relationships (SAR) by systematically varying substituents. A key synthetic route involves a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction, which efficiently constructs the core benzofuran structure.[1] Subsequent amide coupling allows for the introduction of diverse chemical groups to probe interactions with the CB2 receptor binding pocket.

Protocol 1: General Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxamide Derivatives

This protocol outlines the multi-step synthesis adapted from published literature.[1][6]

Step 1: Ether Formation

  • To a solution of a substituted phenol (1.0 eq.) in a suitable solvent like methyl ethyl ketone, add potassium carbonate (2.0 eq.).

  • Add 3-bromo-2-methylpropene (1.2 eq.) to the mixture.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Step 2: Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling

  • Dissolve the ether from Step 1 (1.0 eq.) in a solvent such as toluene.

  • Add the desired boronic acid (1.2 eq.), a palladium catalyst like Pd(OAc)₂, a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).

  • Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100°C for 16-24 hours.

    • Causality Note: The palladium catalyst is essential for both the intramolecular cyclization to form the dihydrobenzofuran ring and the subsequent Suzuki cross-coupling with the boronic acid to install the desired substituent.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Step 3: Saponification to Carboxylic Acid

  • Dissolve the ester from Step 2 in a mixture of THF, methanol, and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 4-8 hours.

  • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling

  • Dissolve the carboxylic acid from Step 3 (1.0 eq.) in a polar aprotic solvent like DMF.

  • Add the desired amine (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is critical as the stereochemistry at this position can be crucial for biological activity.[5]

  • Stir the reaction at room temperature for 6-18 hours.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the final amide product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights
  • Stereochemistry: For this scaffold, the stereochemistry at the C3 position is critical. Studies have shown that the S-enantiomer is often the active form, while the R-enantiomer is inactive, highlighting a specific stereochemical requirement for receptor binding and activation.[5]

  • Amide Substituent: The nature of the group attached to the amide nitrogen significantly influences potency and selectivity. Bulky, lipophilic groups often enhance affinity for the CB2 receptor.

  • Aromatic Pocket Interactions: Substituents introduced via the Suzuki coupling (Step 2) can form van der Waals interactions with key residues in an aromatic pocket of the CB2 receptor, such as F5.46 and W6.48.[6]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product Phenol Phenol Ether_Formation Step 1: Ether Formation Phenol->Ether_Formation 3-Bromo-2-methylpropene 3-Bromo-2-methylpropene 3-Bromo-2-methylpropene->Ether_Formation Boronic_Acid Boronic Acid (R'-B(OH)2) Cyclization_Coupling Step 2: Tandem Cyclization / Suzuki Coupling Boronic_Acid->Cyclization_Coupling Amine Amine (R''-NH2) Amide_Coupling Step 4: Amide Coupling Amine->Amide_Coupling Ether_Formation->Cyclization_Coupling Saponification Step 3: Saponification Cyclization_Coupling->Saponification Saponification->Amide_Coupling Final_Compound Final CB2 Agonist Amide_Coupling->Final_Compound

Caption: General synthetic workflow for 2,3-dihydro-1-benzofuran derivatives.

Section 2: In Vitro Pharmacological Evaluation

Rationale: In vitro assays are essential for determining the pharmacological profile of newly synthesized compounds. The primary goals are to quantify binding affinity (Ki) at both CB1 and CB2 receptors to establish potency and selectivity, and to measure functional activity (EC₅₀, Emax) to confirm that the compounds act as agonists.

Protocol 2: Radioligand Displacement Assay for CB1/CB2 Binding Affinity

This protocol determines the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[7]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • 96-well plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of radioligand ([³H]CP-55,940 at a final concentration of ~0.8 nM), and 50 µL of cell membrane suspension (5-10 µg protein/well).

  • For total binding wells, add 50 µL of buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM WIN 55,212-2 instead of the test compound.

  • Incubate the plate at 30°C for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity is determined by the ratio of Ki (CB1) / Ki (CB2). A higher ratio indicates greater selectivity for the CB2 receptor.

Protocol 3: cAMP Accumulation Functional Assay

This assay measures the ability of a compound to activate the Gαi-coupled CB2 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Materials:

  • HEK293 or CHO cells stably expressing the human CB2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Positive control agonist (e.g., CP-55,940 or HU-308).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.

    • Causality Note: Forskolin artificially elevates cAMP levels, creating a signal window to measure the inhibitory effect of the CB2 agonist.

  • Incubate for another 15-30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from basal (unstimulated) cells as 0%.

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect, a measure of efficacy).

G CB2 Receptor Signaling Pathway CB2R CB2R G_protein Gαi/o CB2R->G_protein Activates Agonist Agonist Agonist->CB2R Binds AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Canonical CB2 receptor Gαi-coupled signaling pathway.

G Start Start: Prepare Test Compound Dilutions Seed_Cells Seed CB2-Expressing Cells in Microplate Start->Seed_Cells Add_Compound Add Compound & Forskolin to Cells Seed_Cells->Add_Compound Incubate Incubate to Allow Reaction Add_Compound->Incubate Detect Lyse Cells & Detect cAMP Signal Incubate->Detect Analyze Analyze Data: Plot Dose-Response Curve Detect->Analyze End End: Determine EC50 and Emax Analyze->End

Caption: Workflow for an in vitro cAMP functional assay.

Data Summary: Representative 2,3-Dihydro-1-benzofuran Derivatives

The following table summarizes pharmacological data for key compounds from this series, demonstrating high potency and selectivity for the CB2 receptor.[5]

CompoundhCB2 Ki (nM)hCB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)hCB2 EC₅₀ (nM)
MDA7 2.1>10,000>47621.8
MDA42 0.9>10,000>111110.5
MDA39 1.3>10,000>76920.6

Section 3: In Vivo Preclinical Assessment

Rationale: After identifying potent and selective agonists in vitro, it is crucial to evaluate their efficacy in a relevant animal model of disease. Neuropathic pain is a primary indication for CB2 agonists, and the Chronic Constriction Injury (CCI) model is a widely used and validated preclinical model for this condition.[5][10]

Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain in rodents and the subsequent assessment of the analgesic effects of a test compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g).

Procedure: Part A: CCI Surgery

  • Anesthetize the rat using isoflurane or a similar anesthetic.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced about 1 mm apart. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

    • Self-Validation: The degree of constriction is critical. It should be minimal to avoid overt motor dysfunction but sufficient to induce inflammation and nerve damage that leads to neuropathic pain symptoms.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-14 days to allow for the full development of neuropathic pain symptoms (allodynia and hyperalgesia).

Part B: Behavioral Testing (Mechanical Allodynia)

  • Place the animals in individual clear plastic cages on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the injured hind paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A positive response is a sharp withdrawal or licking of the paw.

  • Establish a baseline PWT before administering any compounds. Animals with a significant drop in PWT compared to their pre-surgery baseline are used in the study.

Part C: Drug Administration and Efficacy Assessment

  • Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Divide the animals into groups: Vehicle control, Positive control (e.g., gabapentin), and Test Compound group(s) at various doses.

  • Administer the compounds via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Measure the PWT at various time points after administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the analgesic effect.

Data Interpretation:

  • A statistically significant increase in the paw withdrawal threshold in the test compound group compared to the vehicle control group indicates an anti-allodynic (analgesic) effect.

  • The magnitude and duration of this effect can be compared to the positive control to gauge the compound's potential therapeutic efficacy. A compound like MDA42 has demonstrated significant activity in this type of model.[5]

Conclusion

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold serves as a robust platform for the development of potent and highly selective CB2 receptor agonists. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro pharmacological profiling, and in vivo efficacy testing of these compounds. By following this integrated approach, researchers can efficiently identify and advance novel candidates for the treatment of neuropathic pain and other inflammatory conditions, leveraging the therapeutic potential of the CB2 receptor while avoiding the undesirable psychoactive effects of CB1 activation.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC, ChemMedChem. [Link]

  • Manera, C., Malfitano, A. M., & Gialluca, N. (2016). Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. Chemical Reviews. [Link]

  • Hu, C., Zhang, Y., Wang, S., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. MDPI. [Link]

  • SciSpace. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

  • Hu, C., Zhang, Y., Wang, S., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. MDPI. [Link]

  • Goyal, S. N., Ojha, S., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. ResearchGate. [Link]

  • Goyal, S. N., Ojha, S., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology. [Link]

  • Brogi, S., Taliani, S., et al. (2023). Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. PMC. [Link]

  • Promega Connections. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. [Link]

  • ACS Chemical Neuroscience. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. [Link]

  • RSC Publishing. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. [Link]

  • Hu, C., Zhang, Y., Wang, S., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. PubMed Central. [Link]

  • ResearchGate. (2025). In vitro and in vivo characterization of A-796260: A selective cannabinoid CB 2 receptor agonist exhibiting analgesic activity in rodent pain models. [Link]

  • Diabetes Journal. (2025). Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy. [Link]

  • Dhopeshwarkar, A., & Mackie, K. (2014). CB2: Therapeutic target-in-waiting. PMC. [Link]

  • ACS Pharmacology & Translational Science. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • PubMed. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. [Link]

  • ScienceDirect. (n.d.). Cannabinoid receptors type 2: Function and development in agonist discovery from synthetic and natural sources with applications for the therapy of osteoporosis. [Link]

  • Biomolecules & Therapeutics. (n.d.). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. [Link]

  • ResearchGate. (n.d.). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. [Link]

  • MDPI. (n.d.). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. [Link]

Sources

Application Notes & Protocols: Unveiling the Anticancer Potential of Novel 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide for the evaluation of novel 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives as potential anticancer agents. It outlines a strategic workflow, from initial cytotoxicity screening to mechanistic elucidation, and provides detailed, field-proven protocols for key assays.

Introduction: The Rationale for Investigating Benzofuran Scaffolds

The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including potential anticancer properties.[1][2] The 2,3-dihydro-1-benzofuran-3-carboxylic acid core, in particular, offers a three-dimensional structure with versatile points for chemical modification, making it an attractive starting point for the design of novel therapeutic agents.

Recent research has highlighted the ability of various benzofuran derivatives to induce apoptosis and inhibit critical cancer cell survival pathways.[3][4] Some derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[5] The primary goal in anticancer drug discovery is to identify compounds that selectively target cancer cells while sparing normal cells. This guide details a systematic approach to identify such compounds within a library of novel 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives and to characterize their mechanism of action.

The Experimental Evaluation Workflow

The journey from a newly synthesized compound to a potential drug candidate is a hierarchical process.[6] It begins with broad, high-throughput in vitro screening to identify "hits" and progressively moves towards more detailed mechanistic and in vivo studies for the most promising leads.[6][7] This workflow ensures that resources are focused on compounds with the highest therapeutic potential.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Validation A Compound Library (2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives) B Primary Cytotoxicity Screen (MTT Assay) A->B Test against a panel of cancer cell lines C IC50 Determination (Dose-Response Analysis) B->C Quantify cell viability D Hit Compound Selection C->D Identify potent compounds E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->E Advance 'Hits' G Mechanism of Action Hypothesis E->G F Cell Cycle Analysis F->G H Protein Expression Analysis (Western Blotting) G->H Test Hypothesis I Identification of Modulated Signaling Pathways (e.g., Apoptotic, NF-κB) H->I J Lead Candidate for In Vivo Studies I->J

Figure 1: A strategic workflow for evaluating novel anticancer compounds.

Phase 1: Cytotoxicity and Viability Screening

The initial step for any potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death.[6] Cell culture-based in vitro assays are cost-effective, rapid, and allow for the screening of a large number of compounds.[8]

Causality Behind Experimental Choices:
  • Choice of Cell Lines: A diverse panel of human cancer cell lines is crucial. The NCI60 panel, developed by the National Cancer Institute, is a classic example, comprising 60 cell lines from various cancer types like breast, lung, colon, and prostate.[9] Using multiple cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) helps identify compounds with broad-spectrum activity versus those specific to a particular cancer type.[2][9]

  • Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Since mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan product, the amount of color produced is proportional to the number of living cells.[10] This makes it an excellent first-pass screen for cytotoxicity.[10]

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50).[6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[13] Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death

Once "hit" compounds with potent cytotoxic activity are identified, the next critical step is to understand how they kill cancer cells. The primary mechanism of action for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[4]

Causality Behind Experimental Choices:
  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells via flow cytometry.[14][15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[16] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[14] This dual-staining method provides a quantitative snapshot of the cell death process.[15]

Figure 2: Principle of the Annexin V/PI apoptosis assay.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • 6-well plates

  • Hit compounds identified from Phase 1

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the hit compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

  • Data Interpretation: The flow cytometer will generate a quadrant plot:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells/debris

Phase 3: Validating the Molecular Target

Understanding the specific signaling pathways modulated by the compound is crucial for lead optimization and biomarker discovery.[17] If the apoptosis assay indicates programmed cell death, Western blotting can be used to examine the expression levels of key proteins involved in apoptotic pathways (e.g., Bcl-2 family proteins, caspases) or survival pathways (e.g., PI3K/AKT, NF-κB).[18][19]

Causality Behind Experimental Choices:
  • Western Blotting: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. By using antibodies specific to proteins of interest (and their phosphorylated, active forms), one can determine if a compound upregulates pro-apoptotic proteins (like Bax or cleaved Caspase-3) or downregulates pro-survival proteins (like Bcl-2 or p-AKT).[20][21] This provides direct evidence of the compound's impact on cellular signaling.

Protocol 3: Western Blotting for Apoptotic and Survival Proteins

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-AKT, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample and load it onto an SDS-PAGE gel. Run the gel to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[20]

  • Analysis: The intensity of the bands corresponds to the protein level. Use a loading control like β-actin or GAPDH to normalize the data and compare protein expression between treated and untreated samples. An increase in cleaved Caspase-3 and a decrease in pro-Caspase-3 would confirm apoptosis.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and decision-making.

Table 1: Hypothetical IC50 Values of Novel Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)
BFC-001MCF-7 (Breast)5.2
BFC-001HCT116 (Colon)8.1
BFC-002MCF-7 (Breast)> 50
BFC-002HCT116 (Colon)> 50
BFC-003MCF-7 (Breast)2.5
BFC-003HCT116 (Colon)3.1
DoxorubicinMCF-7 (Breast)0.8

In this example, BFC-003 would be selected as a "hit" for further mechanistic studies due to its potent activity against both cell lines.

Table 2: Hypothetical Apoptosis Analysis of BFC-003 in MCF-7 Cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control95.1 ± 2.32.5 ± 0.52.4 ± 0.6
BFC-003 (2.5 µM)45.3 ± 4.135.8 ± 3.518.9 ± 2.9

This data strongly suggests that BFC-003 induces apoptosis.

Next Steps: In Vivo Validation

While in vitro models are essential for initial screening, they lack the complexity of a whole organism.[9] Promising lead compounds identified through this workflow must ultimately be tested in in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity in a more biologically relevant setting.[22][23] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[22]

References

  • Eichhorn, P. J., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Pawar, S. S., & Singh, S. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Czopek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Lee, H. W., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Al-Ostath, O., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Blatt, N. B., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research. Available at: [Link]

  • Ramirez, C. N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Fumarola, C., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. Available at: [Link]

  • Du, Y., et al. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Genomics, Proteomics & Bioinformatics. Available at: [Link]

  • Khan, I. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Al-Ostath, O., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • An, S., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

  • CPTAC (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. National Cancer Institute. Available at: [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Crown Bioscience (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Blog. Available at: [Link]

  • Asran, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Sci-Hub (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Blatt, N. B., et al. (2013). In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]

  • Gittleman, B. X., & Schürer, S. C. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Available at: [Link]

  • Czopek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • ResearchGate (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Boster Biological Technology (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. Available at: [Link]

  • Saez-Rodriguez, J. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Heidelberg University. Available at: [Link]

  • University of Georgia (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

  • Asran, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Bio-Techne (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2,3-Dihydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The method is designed for use in research and development, quality control, and stability testing environments. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines[1][2][3][4].

Introduction

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common structural motif in a variety of biologically active compounds. As a crucial building block in the synthesis of potential therapeutic agents, a reliable and validated analytical method for its quantification is paramount to ensure the quality and consistency of starting materials and intermediates in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method tailored for this analyte.

Pre-Method Development Investigation

A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient method development.

Physicochemical Properties of 2,3-Dihydro-1-benzofuran-3-carboxylic acid:

PropertyEstimated Value/InformationRationale for HPLC Method Development
Molecular Formula C₉H₈O₃-
Molecular Weight 164.16 g/mol [2][5]Influences concentration calculations.
Structure Aromatic carboxylic acidThe benzofuran moiety provides a chromophore for UV detection.
pKa ~4-5 (estimated)Carboxylic acids typically have a pKa in this range[6][7][8]. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be at least 2 pH units below the pKa. A pH of 2.5 is a logical starting point.
logP ~1.5 (estimated)Based on the computed XLogP3 value for the structurally similar 2- and 4-isomers[2][5]. This moderate lipophilicity suggests good retention on a reversed-phase C18 column.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Standard diluents for sample and standard preparation in reversed-phase HPLC.
UV Absorbance Expected to have significant absorbance in the UV region.The benzofuran ring system is a chromophore. A UV scan would be performed, but initial detection wavelengths of 254 nm and 280 nm are suitable starting points.

HPLC Method Development

The selection of chromatographic conditions was guided by the physicochemical properties of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Chromatographic System:

  • Instrument: A standard HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Column: A C18 stationary phase is the column of choice due to the moderate polarity of the analyte. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic modifier is required.

    • Aqueous Phase: 0.1% Phosphoric Acid in Water (pH ~2.5). This ensures the carboxylic acid group is protonated, leading to better retention and peak shape.

    • Organic Phase: Acetonitrile is chosen for its low UV cutoff and common use in reversed-phase chromatography.

  • Detection: UV detection at 254 nm is selected as a starting point, with final wavelength selection based on the UV spectrum of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C to ensure run-to-run reproducibility.

Method Optimization:

The initial mobile phase composition was set to 50:50 (Aqueous:Acetonitrile) and adjusted to achieve a retention time of approximately 5-10 minutes with good peak symmetry. An isocratic elution was found to be sufficient for the analysis of the pure substance.

dot

Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method & Validation A Physicochemical Properties (pKa, logP, UV Absorbance) B Select Column (C18, 4.6x150mm, 5µm) A->B C Select Mobile Phase (A: 0.1% H3PO4 in H2O B: Acetonitrile) A->C D Set Initial Conditions (Isocratic 50:50, 1 mL/min, 30°C, 254nm) B->D C->D E Inject Standard & Evaluate (Retention, Peak Shape, Resolution) D->E F Adjust Mobile Phase Ratio (Target RT 5-10 min) E->F If RT or shape is poor G Optimize Wavelength (Based on UV Spectrum) E->G If signal is weak H Finalize Method Parameters E->H Acceptable Performance F->E G->E I Proceed to Method Validation (ICH Q2(R2)) H->I

Final Optimized HPLC Method Protocol

1. Reagents and Materials

  • 2,3-Dihydro-1-benzofuran-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing 2,3-Dihydro-1-benzofuran-3-carboxylic acid and dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines[1][2][3][4].

1. System Suitability

  • Procedure: Five replicate injections of a working standard solution (e.g., 50 µg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

2. Specificity

  • Procedure: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances or impurities.

  • Acceptance Criteria: The peak for 2,3-Dihydro-1-benzofuran-3-carboxylic acid should be pure and free from interference from the blank and any potential impurities at its retention time.

3. Linearity

  • Procedure: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept of the regression line should be close to zero.

4. Accuracy

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

7. Robustness

  • Procedure: Intentionally vary critical method parameters such as:

    • Mobile phase composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • pH of the aqueous phase (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor variations.

dot

Validation_Process cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity {Specificity | Peak Purity & No Interference} Validation->Specificity Linearity {Linearity | r² ≥ 0.999} Validation->Linearity Accuracy {Accuracy | 98-102% Recovery} Validation->Accuracy Precision {Precision | Repeatability & Intermediate | RSD ≤ 2.0%} Validation->Precision LOD_LOQ {LOD & LOQ | S/N = 3:1 & 10:1} Validation->LOD_LOQ Robustness {Robustness | Unaffected by Small Changes} Validation->Robustness SystemSuitability {System Suitability | RSD ≤ 2.0%, Tailing ≤ 2.0} Validation->SystemSuitability

Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
System Suitability (RSD) ≤ 2.0%Pass
Specificity No interferencePass
Linearity (r²) ≥ 0.999Pass
Accuracy (% Recovery) 98.0 - 102.0%Pass
Repeatability (RSD) ≤ 2.0%Pass
Intermediate Precision (RSD) ≤ 2.0%Pass
Robustness No significant impactPass

Conclusion

The developed and validated RP-HPLC method for the quantification of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is specific, linear, accurate, precise, and robust. This method is suitable for its intended purpose in routine quality control and stability studies. The detailed protocols and validation results presented in this application note provide a comprehensive resource for laboratories involved in the synthesis and analysis of this important chemical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed Central. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-4-carboxylic acid. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Corradini, D. (2011). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 61(4), 234-239.
  • PubChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link]

  • J&K Scientific. 2,3-Dihydro-1-benzofuran-3-carboxylic acid. [Link]

  • OChemTutor. pKa values. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Approximate pKa chart of the functional groups. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 2,3-Dihydro-1-benzofuran-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. As a key structural motif in various biologically active molecules, optimizing its synthesis is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common pitfalls and significantly improve your reaction yields.

Introduction: The Synthetic Challenge

The 2,3-dihydrobenzofuran core is a valuable scaffold in medicinal chemistry.[1][2] However, the synthesis of its 3-carboxylic acid derivative can be fraught with challenges, including low conversion, problematic side reactions, and purification difficulties. The most common strategies involve multi-step sequences that require careful control of reaction parameters at each stage. This guide will focus on a prevalent synthetic route: the intramolecular cyclization of a substituted phenol, followed by functional group manipulation. Understanding the mechanistic nuances of each step is the key to diagnosing and resolving yield-related issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. A generalized workflow is presented below, which serves as a basis for the subsequent troubleshooting Q&A.

cluster_0 Generalized Synthetic Workflow A Step 1: Ether Formation (e.g., Williamson Ether Synthesis) B Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts Acylation/Alkylation) A->B C Step 3: Functional Group Conversion (e.g., Ester Hydrolysis) B->C

Caption: A generalized three-stage workflow for synthesizing the target molecule.

Q1: My initial ether formation (Step 1) is incomplete, leading to a low yield of the cyclization precursor. What's going wrong?

Answer:

Incomplete conversion in a Williamson ether synthesis (or similar O-alkylation) is a classic problem often rooted in the base, solvent, or the purity of your starting phenol.

  • Causality - The Role of the Base: The base's primary function is to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. If the base is not strong enough or is sterically hindered, this deprotonation will be incomplete, slowing down the reaction. Furthermore, residual water can quench the base and the generated phenoxide.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH). Ensure the NaH is fresh and properly handled under an inert atmosphere.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, Acetone) and glassware thoroughly.[3] Trace amounts of water can significantly impact the reaction efficiency. Use of molecular sieves can be beneficial.

    • Check Reagent Purity: Ensure your starting phenol is pure. Acidic impurities will consume the base, reducing its effective concentration.

    • Increase Temperature: While many ether syntheses run well at room temperature, gently heating the reaction mixture (e.g., to 50-60 °C) can often drive it to completion. Monitor by TLC to avoid decomposition.

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃ (1.5 equiv.)NaH (1.2 equiv.)Stronger base ensures complete deprotonation of the phenol.
Solvent AcetoneAnhydrous DMFHigher boiling point and better solvation of the phenoxide.
Temperature Room Temperature50 °CIncreases reaction rate without promoting side reactions.
Q2: The intramolecular cyclization (Step 2) is giving me a complex mixture of products, and the desired dihydrobenzofuran is a minor component. How can I improve selectivity?

Answer:

This is a critical and often low-yielding step. The formation of a complex mixture suggests that either the desired cyclization is slow, allowing side reactions to dominate, or the conditions are promoting undesired pathways like intermolecular reactions or rearrangements. Many modern methods utilize transition-metal catalysis to achieve high selectivity.[4][5]

  • Causality - Reaction Pathway Competition: In a classic acid-catalyzed cyclization (like a Friedel-Crafts reaction), the electrophilicity of the intermediate and the nucleophilicity of the aromatic ring must be perfectly balanced. If the conditions are too harsh, you can get polymerization or charring. If they are too mild, the reaction stalls. Palladium-catalyzed tandem cyclization/cross-coupling reactions, for example, offer a milder and more controlled alternative for constructing the dihydrobenzofuran ring.[5]

  • Troubleshooting & Optimization Protocol:

    • Consider a Palladium-Catalyzed Approach: If your substrate is amenable, a palladium-catalyzed intramolecular cyclization is often superior to harsh acid catalysis. This typically involves an ortho-halophenol derivative.

    • Optimize Lewis Acid and Temperature: If using a Friedel-Crafts approach, screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and meticulously control the temperature. Start at low temperatures (e.g., 0 °C or -78 °C) and slowly warm up.

    • Ensure High Dilution: To favor the intramolecular pathway over the intermolecular one, run the reaction at high dilution (e.g., <0.1 M). This can be achieved by the slow addition of the substrate to the reaction mixture.

cluster_0 Troubleshooting Low Cyclization Selectivity Start Low Yield in Step 2 Check Analyze crude mixture (LCMS, NMR) Start->Check Path1 Starting Material Recovered? Check->Path1 Path2 Polymerization / Charring? Path1->Path2 No Sol1 Increase Temperature or Use Stronger Lewis Acid Path1->Sol1 Yes Path3 Isomeric Byproducts? Path2->Path3 No Sol2 Decrease Temperature or Use Milder Lewis Acid Path2->Sol2 Yes Sol3 Consider Alternative Strategy (e.g., Pd-catalyzed cyclization) Path3->Sol3 Yes

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Q3: The final hydrolysis of my ester to the carboxylic acid (Step 3) is not going to completion, or it's causing decomposition. What are the best practices?

Answer:

Ester hydrolysis (saponification) seems straightforward, but with sterically hindered esters or sensitive substrates like dihydrobenzofurans, it can be problematic. Incomplete reaction or decomposition are common issues.

  • Causality - Steric Hindrance and Stability: The dihydrobenzofuran ring system can be sensitive to harsh basic or acidic conditions, potentially leading to ring-opening or other rearrangements. If the ester is sterically hindered, it will require more forcing conditions, which exacerbates these stability issues.

  • Troubleshooting Steps:

    • Use a Phase-Transfer Catalyst: If your substrate has low solubility in the aqueous base, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction at the interface.

    • Solvent Choice is Key: Instead of a single solvent like methanol or ethanol, a mixture with THF or dioxane and water can improve substrate solubility and lead to a more homogeneous and efficient reaction. A mixture of ethanol and 2 M NaOH is a common choice.[3]

    • Careful Acidification: After the saponification is complete (monitor by TLC), the acidification step to protonate the carboxylate and precipitate the product must be done carefully. Add acid slowly while cooling the mixture in an ice bath to prevent any acid-catalyzed decomposition.

    • Alternative Hydrolysis Methods: If standard basic hydrolysis fails, consider enzymatic hydrolysis or using alternative reagents like trimethyltin hydroxide for sensitive substrates.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing overall yield? A: Across the entire synthesis, the three most critical parameters are:

  • Anhydrous Conditions: Especially in steps involving strong bases (NaH) or Lewis acids (AlCl₃).

  • Temperature Control: Crucial for selectivity in the cyclization step and for preventing decomposition during hydrolysis.

  • Inert Atmosphere: For any steps involving air-sensitive reagents like NaH or palladium catalysts.

Q: Which analytical techniques are best for monitoring reaction progress and purity? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on conversion and is invaluable for identifying the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product. A crude NMR of your reaction mixture can often reveal the ratios of different products and help diagnose side reactions.

Q: My final product is difficult to purify by column chromatography. Are there other methods? A: Yes. Since the final product is a carboxylic acid, you can exploit its acidic nature for purification.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

  • Re-acidification and Precipitation/Extraction: Carefully re-acidify the separated aqueous layer with cold HCl to a pH of ~2. Your pure carboxylic acid should precipitate out and can be collected by filtration. If it doesn't precipitate, it can be extracted back into an organic solvent.

  • Recrystallization: This is an excellent final purification step. Common solvent systems for similar structures include ethyl acetate/hexane mixtures.[6]

Reference Protocol: Synthesis via Catalytic Hydrogenation Route

This protocol outlines an alternative and often effective method involving the hydrogenation of a benzofuran-3-carboxylic acid precursor.

Step 1: Synthesis of Benzofuran-3-carboxylic acid ester

  • This can be achieved through various established methods, often starting from salicylaldehyde derivatives.[7][8] Assume this intermediate is in hand.

Step 2: Catalytic Hydrogenation to 2,3-Dihydro-1-benzofuran-3-carboxylic acid ester

  • To a solution of the benzofuran-3-carboxylic acid ester (1 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-70 psi).[6]

  • Stir the reaction vigorously at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude dihydrobenzofuran ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of sodium hydroxide (2-4 equivalents, e.g., 2 M solution) and stir at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture in an ice bath and slowly add 2 M HCl with stirring until the pH is ~2.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

  • Purify further by recrystallization or acid-base extraction as described in the FAQs.

References

  • A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. PubMed. Available at: [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation of Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic hydrogenation of benzofurans. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The selective reduction of the furan ring in benzofuran derivatives is a critical step in the synthesis of many biologically active molecules and pharmaceutical intermediates.[1][2] However, achieving high conversion and selectivity can be challenging.

This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols in a practical question-and-answer format to help you optimize your reaction conditions and ensure safe, successful experiments.

Frequently Asked Questions (FAQs): Core Concepts & Reaction Parameters

This section addresses fundamental questions about setting up a successful benzofuran hydrogenation reaction.

Q1: What are the primary goals when hydrogenating benzofurans, and what are the main challenges?

The primary goal is typically the selective hydrogenation of the electron-rich furan ring to yield the corresponding 2,3-dihydrobenzofuran, while leaving the benzene ring intact.[3] Dihydrobenzofuran motifs are key building blocks for molecules with a range of biological activities, including antioxidant and anti-inflammatory properties.[1]

The main challenges include:

  • Selectivity: Avoiding over-hydrogenation of the benzene ring to form octahydrobenzofurans.

  • Hydrogenolysis: Preventing the cleavage of the C-O bond in the furan ring, which leads to undesired byproducts.[3]

  • Catalyst Activity & Stability: Ensuring the chosen catalyst is active enough for the specific benzofuran substrate and stable under the reaction conditions.

  • Substrate Reactivity: The electronic and steric properties of substituents on the benzofuran core can significantly impact reactivity. For instance, methyl groups on the furan ring can make hydrogenation more challenging.[1]

Q2: Which catalysts are most effective for selective benzofuran hydrogenation?

Catalyst choice is the most critical parameter for achieving high selectivity. While traditional catalysts like Palladium on Carbon (Pd/C) are widely used in hydrogenation, they can sometimes lead to over-reduction or side reactions. More specialized systems often provide better results:

  • Ruthenium-based Catalysts: Ruthenium nanoparticles, particularly when supported, have shown high activity and selectivity. A notable example is a Ru catalyst on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA), which effectively hydrogenates the O-containing ring while preserving the aromaticity of the benzene ring.[1][3]

  • Bimetallic Catalysts: Combining two metals can create synergistic effects. For example, depositing a small amount of Palladium (Pd) onto a Ruthenium on Carbon (Ru/C) catalyst can activate the otherwise inactive Ru/C for benzofuran hydrogenation at low temperatures, achieving high selectivity for 2,3-dihydrobenzofuran.[4][5]

  • Rhodium and Iridium Catalysts: Chiral complexes of rhodium and iridium have been used for asymmetric hydrogenations, which are crucial when developing chiral pharmaceutical intermediates.[6][7]

  • Non-Noble Metal Catalysts: For cost-effectiveness and sustainability, catalysts based on non-noble metals are being developed. Cobalt-cobalt oxide core-shell nanoparticles supported on silica have been reported as an effective option.[8]

Q3: How do temperature and hydrogen pressure affect the reaction?

Temperature and pressure are key variables that must be optimized to balance reaction rate and selectivity.

  • Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting over-hydrogenation or hydrogenolysis. A typical starting point for optimization is in the range of 150-175 °C for robust catalysts like the Ru@SILP system.[3] For more sensitive substrates or highly active catalysts, lower temperatures (e.g., room temperature to 60 °C) may be sufficient.[4][6]

  • Hydrogen Pressure: Increased H₂ pressure enhances the concentration of dissolved hydrogen, which typically accelerates the reaction rate. However, excessively high pressure can also lead to a loss of selectivity. A common pressure range for screening is 10-20 bar.[3] It is crucial to work within the pressure limits of your reactor.[9]

Q4: What is the role of the solvent in this reaction?

The solvent not only dissolves the reactants but can also influence catalyst activity and stability.[10]

  • Polarity: Polar solvents like methanol or ethanol are common choices for hydrogenation.[11]

  • Inertness: The solvent should be inert under the reaction conditions. High-boiling point, non-polar solvents like decalin are often used for high-temperature reactions.[1][3]

  • Catalyst Interaction: Solvents can stabilize reactive species and transition states on the catalyst surface, altering the reaction rate. The choice of solvent can sometimes mean the difference between a fast and a sluggish reaction.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for challenges you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but after several hours, GC/TLC analysis shows mostly unreacted starting material. What's going wrong?

A: Low conversion is a common issue that can stem from several sources. The key is to diagnose the root cause systematically.

Causality and Solutions:

  • Catalyst Inactivity: The catalyst is the engine of the reaction.

    • Probable Cause: The catalyst may be poisoned, old, or improperly handled. Many hydrogenation catalysts, especially those on carbon supports, are pyrophoric and can be deactivated by improper handling in air.[2][12] Impurities in the substrate or solvent (e.g., sulfur compounds) can also poison the catalyst.[11]

    • Suggested Solution:

      • Use a fresh batch of catalyst.

      • Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) before the solvent is added.[12]

      • Purify the substrate and use high-purity, anhydrous solvents.

      • Consider a more robust catalyst. Pearlmann's catalyst (Pd(OH)₂/C) is known to be more active and resistant to poisoning than Pd/C for some applications.[11]

  • Insufficient Mass Transfer: The reaction occurs at the interface of the gas (H₂), liquid (substrate/solvent), and solid (catalyst).

    • Probable Cause: Poor mixing prevents hydrogen from reaching the catalyst surface effectively.

    • Suggested Solution: Increase the stirring rate vigorously. Ensure the flask size allows for a large solvent surface area to maximize gas-liquid interaction.[11] For high-pressure reactors, ensure the agitation mechanism is functioning correctly.

  • Sub-Optimal Reaction Conditions: The chosen temperature or pressure may not be sufficient to overcome the activation energy barrier.

    • Probable Cause: Benzofurans with certain substituents can be sterically hindered or electronically deactivated, requiring more forcing conditions.[1]

    • Suggested Solution:

      • Incrementally increase the temperature (e.g., in 10-20 °C steps).

      • Incrementally increase the hydrogen pressure (e.g., in 5-10 bar steps), always staying within the safety limits of your equipment.[13]

Here is a decision-making diagram to guide your troubleshooting process.

G start Low Conversion Observed cat_check Is the catalyst fresh and handled under inert gas? start->cat_check cond_check Are T and P sufficient for the substrate? cat_check->cond_check Yes solve_cat Use fresh catalyst. Improve handling technique. cat_check->solve_cat No mass_transfer Is stirring vigorous? Is headspace adequate? cond_check->mass_transfer Yes solve_cond Increase Temperature & Pressure incrementally. cond_check->solve_cond No impurity_check Is the substrate/solvent pure? (e.g., free of sulfur) mass_transfer->impurity_check Yes solve_mass Increase stirring rate. Use a larger flask. mass_transfer->solve_mass No impurity_check->solve_cond Yes (Re-evaluate conditions) impurity_check->solve_mass Yes (Re-evaluate conditions) solve_impurity Purify starting materials. Use high-purity solvent. impurity_check->solve_impurity No

Caption: A decision tree for troubleshooting low conversion in benzofuran hydrogenation.

Problem 2: Poor Selectivity (Over-hydrogenation or Side Products)

Q: My reaction is working, but I'm getting a mixture of products, including the fully saturated octahydrobenzofuran and some ring-opened byproducts. How can I improve selectivity for the 2,3-dihydrobenzofuran?

A: Achieving high selectivity is often the biggest challenge. It requires a delicate balance of catalyst choice and reaction conditions.

Causality and Solutions:

  • Overly Active Catalyst/Harsh Conditions: The combination of catalyst, temperature, and pressure is too aggressive.

    • Probable Cause: Highly active catalysts (like fresh Pd/C) combined with high temperatures and pressures will readily hydrogenate both the furan and benzene rings.

    • Suggested Solution:

      • Reduce Temperature and Pressure: This is the first and simplest parameter to adjust. Lowering the energy input can often disfavor the more difficult hydrogenation of the benzene ring.

      • Change the Catalyst: Switch to a catalyst known for higher selectivity. The Ru@SILP-[ZnCl4]2− system, for example, was specifically designed to suppress aromatic hydrogenation due to its Lewis acidic modification.[1][3] Bimetallic Pd-Ru/C catalysts have also shown excellent selectivity at milder temperatures.[4]

  • Hydrogenolysis: The C-O bond in the furan ring is cleaved.

    • Probable Cause: This side reaction is frequently observed with transition-metal nanoparticle catalysts and can be promoted by acidic conditions or high temperatures.[3]

    • Suggested Solution:

      • Screen different catalyst supports. The support can influence the electronic properties of the metal nanoparticles.

      • Use a catalyst system that operates under milder conditions to minimize this pathway.

      • If the solvent is acidic (e.g., acetic acid), consider switching to a neutral solvent like ethanol, ethyl acetate, or decalin.[11]

The interplay between various factors determines the final product distribution.

G center Reaction Selectivity catalyst Catalyst Choice (e.g., Ru, Pd-Ru vs. Pd) center->catalyst support Catalyst Support & Modifiers (e.g., Lewis Acids) center->support temp Temperature center->temp pressure H₂ Pressure center->pressure solvent Solvent Choice center->solvent substrate Substrate Structure (Sterics & Electronics) center->substrate

Caption: Key experimental factors that control selectivity in benzofuran hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Batch Hydrogenation (Low Pressure)

This protocol is a starting point for screening reactions at pressures up to 60 psi using a Parr shaker or similar apparatus.[14]

Materials:

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Hydrogenation catalyst (e.g., 5-10 mol% Pd/C or a specialized Ru catalyst)

  • Benzofuran substrate

  • Anhydrous solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen balloon or gas line with regulator

  • Vacuum/Nitrogen line

Procedure:

  • Flask Setup: Place the catalyst and magnetic stir bar into the clean, dry three-neck flask.

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent ignition of the catalyst when the solvent is added.[9][12]

  • Addition of Reactants: While maintaining a positive pressure of inert gas, add the solvent via cannula or syringe, followed by the dissolved benzofuran substrate. Never add a pyrophoric catalyst to a flammable solvent in the presence of air.[2][12]

  • Hydrogen Purge: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon or regulated line. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Leave the final hydrogen balloon or line attached and begin vigorous stirring. If heating is required, use a heating mantle with a temperature controller.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe for analysis by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove all residual hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Caution: Keep the filter cake wet with solvent at all times, as a dry catalyst can ignite upon contact with air.[12] Rinse the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the crude product, which can then be purified by column chromatography or other methods.

Data Summary: Example Reaction Conditions

The table below summarizes typical conditions reported for the selective hydrogenation of benzofuran.

Catalyst SystemTemperature (°C)H₂ Pressure (bar)SolventSelectivity (Dihydrobenzofuran)Reference
Ru@SILP-[ZnCl₄]²⁻150 - 17510DecalinHigh (>88%)[1][3]
Pd^Ru/C4N/ATHFHigh (~92%)[4]
Ru((R,R)‐SINpEt)₂AmbientN/AN/AHigh (for partial)[6]
Co-CoOx@SiO₂120401,4-DioxaneGood[8]

Safety First: High-Pressure Hydrogenation

Catalytic hydrogenation involves flammable gas (H₂), pyrophoric catalysts, and often high pressures and temperatures. Safety is non-negotiable.[2][9]

Q: What are the most critical safety precautions for running hydrogenation reactions?

A: Adherence to strict safety protocols is essential to prevent fires, explosions, and injuries.

Key Safety Mandates:

  • Proper Training: Never operate high-pressure hydrogenation equipment without proper training and supervision.[15]

  • Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood to prevent the accumulation of hydrogen gas.[13][14]

  • Inert Gas Purging: ALWAYS purge the reaction vessel with an inert gas like nitrogen before introducing hydrogen to remove all oxygen and prevent the formation of an explosive mixture.[2][9] Similarly, purge with nitrogen after the reaction is complete to remove excess hydrogen before opening the vessel.[15]

  • Pressure Check: Before introducing hydrogen, perform a leak test on the sealed reactor using nitrogen at a pressure higher than your planned reaction pressure.[15]

  • No Ignition Sources: Eliminate all potential ignition sources from the area, including sparks, static electricity, and hot surfaces. Use intrinsically safe electrical equipment where required.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and consider using anti-static footwear.[15]

  • Blast Shield: For reactions run in glass vessels under pressure, the use of a blast shield is highly recommended.[14]

Analytical Methods for Reaction Monitoring

Q: How can I effectively monitor the progress of my hydrogenation reaction?

A: Accurate monitoring is key to determining reaction completion and optimizing conditions.

  • Gas Chromatography (GC): GC with Flame Ionization Detection (FID) is a robust and common method. It allows for the quantification of starting material, desired product, and byproducts, enabling you to calculate conversion and selectivity.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying unknown byproducts, such as those from hydrogenolysis or over-reduction, by providing mass fragmentation patterns.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of vinylic protons from the furan ring and the appearance of aliphatic protons in the dihydrobenzofuran product.[17]

  • In-line Monitoring: Advanced setups can use in-line flow NMR to monitor reactions in real-time, which is particularly useful for kinetic studies and reaction optimization in continuous flow systems.[18]

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. (2020).
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Training.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020).
  • Heterogeneous catalytic hydrogenation of benzofurans. (2023).
  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024).
  • Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles. (2024). Synfacts.
  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021).
  • Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogen
  • Hydrogenation: How we can make it safer. (2025). H.E.L Group.
  • Analytical methods for 2,3-benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Royal Society of Chemistry.
  • Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. (n.d.).
  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1997).
  • Common pitfalls in the functionalization of the benzofuran core. (2025). BenchChem.
  • Palladium‐catalyzed C−H vinylation of a benzofuran as a key step in... (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (n.d.). MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Hydrogenation reaction tips and tricks. (2022). Reddit.
  • Pd/C Hydrogenation vs.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. (2020). MPG.PuRe.
  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (n.d.).
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022). MDPI.
  • Hydrogen
  • Supporting Information Selective Hydrogenation of Benzofurans using Lewis Acid Modified Ruthenium-SILP C
  • Products of the catalytic hydrogenation of benzofurans 1 and 2. (n.d.).
  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. (2026). American Chemical Society.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019).

Sources

Technical Support Center: Byproduct Identification in 2,3-Dihydro-1-benzofuran-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating byproduct formation during this critical synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to resolve challenges in your own laboratory settings.

I. Overview of the Primary Synthetic Route

A prevalent and efficient method for the synthesis of the 2,3-dihydro-1-benzofuran-3-carboxylic acid core structure involves the reaction of a salicylaldehyde derivative with an ethyl diazoacetate, followed by an acid-catalyzed intramolecular cyclization. This process, while generally robust, is susceptible to the formation of several byproducts that can complicate purification and compromise final product purity. Understanding the mechanistic pathways leading to these impurities is the first step in effective troubleshooting.[1][2]

Synthesis_Overview cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation Salicylaldehyde Salicylaldehyde Hemiacetal_Intermediate Hemiacetal Intermediate Salicylaldehyde->Hemiacetal_Intermediate HBF₄·OEt₂ Unreacted_SM Unreacted Salicylaldehyde Salicylaldehyde->Unreacted_SM Ethyl_Diazoacetate Ethyl_Diazoacetate Ethyl_Diazoacetate->Hemiacetal_Intermediate Target_Ester Ethyl 2,3-Dihydro-1-benzofuran-3-carboxylate Hemiacetal_Intermediate->Target_Ester H₂SO₄ (Dehydration & Cyclization) Acrylate Acrylate Byproduct Hemiacetal_Intermediate->Acrylate Alternative Pathway Target_Acid 2,3-Dihydro-1-benzofuran-3-carboxylic acid Target_Ester->Target_Acid Hydrolysis Benzofuran_Ester Benzofuran-3-carboxylate (Over-dehydration) Target_Ester->Benzofuran_Ester Excess Acid/Heat Hydrolyzed_Intermediate 2-(2-Formylphenoxy)acetic acid Target_Ester->Hydrolyzed_Intermediate Premature Hydrolysis

Caption: Overview of the synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid and potential byproduct pathways.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yields a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What is the likely identity of this impurity?

A1: A common byproduct in this synthesis is the corresponding fully aromatic benzofuran-3-carboxylate ester . This occurs due to over-dehydration of the dihydrobenzofuran ring under harsh acidic conditions or elevated temperatures.

  • Causality: The driving force for this over-dehydration is the formation of a more thermodynamically stable aromatic system. The Lewis or Brønsted acid catalyst used for the cyclization can also promote the elimination of a second molecule of water.

  • Identification:

    • LC-MS: The benzofuran byproduct will have a molecular weight that is 2 Da less than the desired dihydrobenzofuran product, corresponding to the loss of two hydrogen atoms.

    • ¹H NMR: Look for the disappearance of the characteristic aliphatic protons of the dihydro-furan ring and the appearance of a new aromatic proton signal.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Acid Stoichiometry: Carefully control the amount of acid catalyst used. Use the minimum effective amount.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further dehydration.

Q2: I observe a byproduct with a significantly different retention time in my HPLC analysis, and it appears to be more polar. What could it be?

A2: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, either of the desired product or an intermediate. The most probable impurity is 2-(2-formylphenoxy)acetic acid , arising from the hydrolysis of the uncyclized intermediate.[3]

  • Causality: The presence of water in the reaction mixture, especially under acidic or basic conditions during workup, can lead to the saponification of the ester group.

  • Identification:

    • LC-MS: This byproduct will have a molecular weight corresponding to the hydrolyzed ester. It will exhibit different fragmentation patterns compared to the cyclized product.

    • FTIR: The presence of a broad O-H stretch characteristic of a carboxylic acid, in addition to the aldehyde C=O stretch.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

    • Workup Procedure: Neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic conditions. When extracting your product, use a suitable organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

Q3: My reaction is sluggish, and I have a significant amount of unreacted salicylaldehyde. What are the potential causes?

A3: Incomplete reaction is a common issue that can stem from several factors:

  • Insufficient Catalyst Activity: The Brønsted or Lewis acid catalyst may be old, hydrated, or used in insufficient quantity.

  • Low Reaction Temperature: While high temperatures can lead to byproducts, a temperature that is too low may not provide enough activation energy for the reaction to proceed at a reasonable rate.

  • Poor Quality of Ethyl Diazoacetate: Ethyl diazoacetate can decompose over time. Ensure you are using a fresh or properly stored reagent.

  • Troubleshooting:

    • Catalyst Check: Use a fresh batch of acid catalyst. Consider a stronger Lewis acid if a Brønsted acid is not effective.

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

    • Reagent Quality: Verify the purity of your ethyl diazoacetate.

Q4: I have identified an isomeric byproduct. How can I differentiate between the 2- and 3-substituted carboxylic acid isomers?

A4: The formation of the regioisomeric 2,3-dihydro-1-benzofuran-2-carboxylic acid is a possibility, although the synthesis from salicylaldehyde and ethyl diazoacetate generally favors the 3-substituted product. Differentiating between these isomers is crucial.

  • Causality: While the primary mechanism favors the 3-substituted product, alternative cyclization pathways or rearrangements, though less common, can lead to the 2-substituted isomer.

  • Identification:

    • LC-MS/MS: The isomers will have the same molecular weight but will likely exhibit different fragmentation patterns in MS/MS due to the different substitution on the dihydrofuran ring.

    • NMR Spectroscopy:

      • ¹H NMR: The coupling patterns and chemical shifts of the protons on the dihydrofuran ring will be distinct for the 2- and 3-substituted isomers.

      • ¹³C NMR: The chemical shifts of the carbons in the dihydrofuran ring and the carboxyl carbon will differ.

    • HPLC: Use of a suitable chiral column may allow for the separation of enantiomers if the product is chiral, and different achiral columns and mobile phases can often resolve regioisomers.[4]

III. Analytical Protocols for Byproduct Identification

A robust analytical methodology is essential for the successful identification and quantification of byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.

Table 1: Recommended HPLC-MS Method Parameters
ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
MS Detector Electrospray Ionization (ESI) in both positive and negative ion modes
Experimental Workflow: Sample Preparation and Analysis

Analytical_Workflow Start Reaction Mixture Dilute Dilute aliquot with mobile phase Start->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject into HPLC-MS system Filter->Inject Analyze Analyze data: - Retention time - Molecular weight - Fragmentation pattern Inject->Analyze Identify Identify Byproducts Analyze->Identify

Caption: A streamlined workflow for the preparation and analysis of reaction samples for byproduct identification.

IV. Mechanistic Insights into Byproduct Formation

A deeper understanding of the reaction mechanisms provides a predictive framework for anticipating and controlling impurity formation.

Formation of the Hemiacetal Intermediate and its Fate

The initial reaction between salicylaldehyde and ethyl diazoacetate in the presence of a Brønsted acid like HBF₄·OEt₂ leads to the formation of a hemiacetal intermediate.[2] This intermediate is at a crucial branch point in the reaction pathway.

Hemiacetal_Fate Hemiacetal Hemiacetal Intermediate Desired_Cyclization Intramolecular Cyclization (Desired Pathway) Hemiacetal->Desired_Cyclization H₂SO₄ Acrylate_Formation Acrylate Formation (Side Reaction) Hemiacetal->Acrylate_Formation Alternative Rearrangement

Caption: The fate of the hemiacetal intermediate, leading to either the desired product or an acrylate byproduct.

The subsequent acid-catalyzed dehydration and cyclization of the hemiacetal yields the desired 2,3-dihydro-1-benzofuran-3-carboxylate. However, an alternative rearrangement can lead to the formation of an acrylate byproduct. The choice of acid and reaction conditions can influence the ratio of these two pathways.

V. Summary of Potential Byproducts and their Characteristics

ByproductStructureFormation MechanismKey Identification Markers
Benzofuran-3-carboxylate Aromatic benzofuran ringOver-dehydration of the dihydrobenzofuran productMW -2 Da compared to product; Aromatic protons in ¹H NMR
2-(2-Formylphenoxy)acetic acid Open-chain aldehyde and carboxylic acidHydrolysis of the uncyclized intermediate's ester groupBroad O-H stretch in FTIR; Different MS fragmentation
Acrylate Byproduct Isomeric open-chain esterAlternative rearrangement of the hemiacetal intermediateDifferent connectivity observed in 2D NMR experiments
2,3-Dihydro-1-benzofuran-2-carboxylic acid RegioisomerAlternative cyclization pathwayDistinct NMR chemical shifts and coupling constants; Different fragmentation in MS/MS

VI. References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. (URL not available)

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. (URL not available)

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. (URL not available)

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. (URL not available)

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. (URL not available)

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Journal of Agricultural and Food Chemistry. (URL not available)

  • Nagalingam, V., Sreenivasulu, R., Madhavarao, N., Dittakavi, R., & Mannam, K. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 1-8. [Link]

  • Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. The Journal of Organic Chemistry. (URL not available)

  • Lari, G. M., & Buvat, P. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. Green Chemistry, 22(13), 4046-4073. [Link]

  • A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. Journal of Heterocyclic Chemistry. (URL not available)

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4752. [Link]

  • Ethyl 2-(2-formylphenoxy)acetate. PubChem. [Link]

  • Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. The Journal of Organic Chemistry. (URL not available)

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. (URL not available)

Sources

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Navigating Isomer-Specific Data

This guide provides a comprehensive framework for the purification of 2,3-dihydro-1-benzofuran carboxylic acids via recrystallization. It is critical to note that while the principles discussed are broadly applicable, detailed experimental data in peer-reviewed literature is most readily available for the 2,3-Dihydro-1-benzofuran-2-carboxylic acid isomer (CAS 1914-60-9).

Therefore, this document uses the 2-carboxylic acid isomer as a primary, well-documented example for protocols and physicochemical data. Researchers working with the 3-carboxylic acid isomer or other analogues should use this guide as a foundational resource, applying the principles of solvent selection and troubleshooting to develop an optimized, isomer-specific protocol. Always begin with small-scale trials to determine ideal solvent systems and conditions for your specific compound.

Part 1: Foundational Knowledge & Physicochemical Data

FAQ: What is the underlying principle of recrystallization?

Recrystallization is a purification technique based on differential solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[1] Conversely, the concentration of impurities is typically low, so they remain in solution even upon cooling.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be filtered off at this stage. As the solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The soluble impurities remain behind in the cold solvent, known as the mother liquor.[1]

Physicochemical Data Table (Example: 2,3-Dihydro-1-benzofuran-2-carboxylic acid)

The following table summarizes key data for the well-characterized 2-isomer, which serves as a valuable reference point.

ParameterValueSource(s)
IUPAC Name 2,3-dihydro-1-benzofuran-2-carboxylic acidPubChem[1]
CAS Number 1914-60-9ChemicalBook[2]
Molecular Formula C₉H₈O₃PubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]
Appearance Crystalline solidChemicalBook[2]
Melting Point 116-117 °CChemicalBook[2]

Part 2: Experimental Protocol & Workflow

FAQ: How do I select an appropriate recrystallization solvent?

The ideal solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room or ice-bath temperatures. The impurities, conversely, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

Solvent Selection Workflow:

  • Start with "Like Dissolves Like": 2,3-Dihydro-1-benzofuran-3-carboxylic acid is a moderately polar molecule with a hydrogen-bond-donating carboxylic acid group. Solvents like alcohols, ethyl acetate, or acetone are good starting points.[3] Water can also be effective for polar organic compounds, especially in a mixed solvent system.

  • Small-Scale Testing: Place ~20-30 mg of your crude material into a test tube. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good and will result in poor recovery.

  • Heat Testing: If the compound is poorly soluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Consider Mixed Solvents: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum of hot "soluble solvent" (e.g., ethanol, acetone) and then add a "poor solvent" (e.g., water, hexane) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the soluble solvent to redissolve the material and then allow it to cool. For carboxylic acids, ethanol/water or ethyl acetate/hexane are common and effective pairs.[2][4]

Detailed Recrystallization Protocol (Example: 2,3-Dihydro-1-benzofuran-2-carboxylic acid)

This protocol is adapted from a documented procedure for the 2-isomer using an ethyl acetate/hexane solvent system.[2][4]

Materials:

  • Crude 2,3-Dihydro-1-benzofuran-2-carboxylic acid

  • Ethyl acetate (EA)

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate and bring the solution to a gentle boil on a hot plate. Continue adding hot ethyl acetate in small portions until the solid is just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Excess solvent will keep more of your product dissolved upon cooling.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, residual catalyst) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask and pour the hot solution through it. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Induce Cloudiness: Slowly add hexane (the "poor" solvent) dropwise while swirling until the solution becomes persistently cloudy.

  • Re-dissolve and Cool: Gently warm the flask to re-dissolve the precipitate, creating a saturated solution. Then, allow it to cool slowly as described in Step 3.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane or an ice-cold EA/hexane mixture. Causality: The wash solvent must be cold to minimize redissolving your purified product.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven at a temperature well below its melting point.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Validation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot 'Good' Solvent (e.g., Ethyl Acetate) A->B C Hot Gravity Filtration (If Insoluble Impurities Present) B->C Dissolved? D Add 'Poor' Solvent (e.g., Hexane) to Cloud Point C->D E Gently Re-heat to Clarify Solution D->E F Cool Slowly to Room Temp, then Cool in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Verify Purity (e.g., Melting Point) I->J

Caption: General workflow for mixed-solvent recrystallization.

Part 3: Troubleshooting Guide & FAQs

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution cools too rapidly, becoming supersaturated at a temperature where your compound is still molten. Impurities can also depress the melting point, contributing to this issue.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional "good" solvent (e.g., ethyl acetate) to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow both to cool together.

  • If the problem persists, consider using a lower-boiling point solvent system.

Troubleshooting Diagram: Oiling Out

G start Problem: Compound 'Oiled Out' reheat Re-heat Flask to Re-dissolve Oil start->reheat add_solvent Add 1-2 mL More of 'Good' Solvent reheat->add_solvent slow_cool Cool Solution VERY Slowly add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Continue Protocol check->success Yes fail Problem Persists: Change Solvent System check->fail No

Caption: Decision workflow for addressing an "oiling out" event.

Q: No crystals are forming, even after cooling in ice. How can I induce crystallization?

A: This is a common issue of supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded. You can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product (or even the original crude material), add a single tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon.

  • Reduce Solvent: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Q: My final yield is very low. What are the most common reasons?

A: A low yield can result from several factors during the procedure:

  • Using Too Much Solvent: This is the most common error. Using an excessive amount of solvent during the initial dissolution will keep a significant portion of your product in the mother liquor upon cooling.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for long enough, or not using an ice bath, can leave a substantial amount of product dissolved.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.

Q: My purified solid is a grayish or black powder. What is this impurity?

A: If the synthesis of your compound involved a catalytic hydrogenation step (a common method for producing 2,3-dihydrobenzofurans from benzofurans), a grayish tint is often due to residual palladium on carbon (Pd/C) catalyst. While most of the catalyst should be removed by filtration after the reaction, fine particles can sometimes pass through. A thorough hot filtration of the recrystallization solution, sometimes through a pad of Celite®, can help remove these fine particles.

References

  • PubChem (2024). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the chiral separation of 2,3-dihydro-1-benzofuran-3-carboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide practical, field-tested solutions to streamline your method development and routine analysis.

Introduction

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry. As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification critical. Chiral HPLC is the predominant technique for this purpose, but achieving a robust and efficient separation can present several challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating 2,3-dihydro-1-benzofuran-3-carboxylic acid enantiomers?

A1: Polysaccharide-based chiral stationary phases are generally the most successful for this class of compounds. Specifically, derivatives of cellulose and amylose coated or immobilized on a silica support have demonstrated excellent enantioselectivity.[1][2][3]

  • Cellulose-based CSPs: Columns like Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) are excellent starting points.[1][4] They often provide good separation under normal-phase conditions.

  • Amylose-based CSPs: Columns such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AS (Amylose tris((S)-α-methylbenzylcarbamate)) are also highly recommended.[4][5] These can be effective in both normal-phase and reversed-phase modes.

The choice between them often comes down to empirical testing, as subtle structural differences in the analyte can significantly impact the chiral recognition mechanism. For acidic compounds, a screening approach using both a cellulose and an amylose-based column is a robust strategy.[4][6]

Q2: What are the recommended starting mobile phase conditions for method development?

A2: The ideal mobile phase depends on the chosen elution mode (Normal Phase, Reversed Phase, or Polar Organic).

  • Normal Phase (NP): This is the most common starting point for polysaccharide CSPs.[2]

    • Typical Mobile Phase: A mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol).[7]

    • Acidic Additive: Crucially, for a carboxylic acid analyte like this, an acidic additive is required to suppress the ionization of the carboxyl group.[6][8] This ensures a consistent interaction with the CSP and prevents severe peak tailing.[8][9] Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is standard.[6][8]

    • Starting Gradient/Isocratic Mix: A good starting point is Hexane/IPA (90:10, v/v) with 0.1% TFA.[6]

  • Reversed Phase (RP): This is an option for immobilized polysaccharide CSPs.

    • Typical Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (like acetonitrile (ACN) or methanol).

    • pH Control: The pH of the aqueous phase must be controlled to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form.

Table 1: Recommended Starting Conditions for Method Development

ParameterNormal Phase (NP)Reversed Phase (RP)
CSP Type Coated/Immobilized PolysaccharideImmobilized Polysaccharide
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)Water/Acetonitrile (50:50 v/v)
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid or pH 2.5 Buffer
Flow Rate 1.0 mL/min (for 4.6 mm ID column)[10]0.5 - 1.0 mL/min
Temperature 25 °C (Ambient)25 - 40 °C
Detection UV at 280 nm[11]UV at 280 nm

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: No separation of enantiomers is observed.

Possible Cause & Solution Workflow:

This is a common starting problem. The issue lies either with the fundamental choice of column and mobile phase or with the analyte's state in the system.

Caption: Systematic approach to improving enantiomeric resolution.

Detailed Explanation:

  • Mobile Phase Strength & Selectivity: This is the most impactful parameter. As explained before, reducing the percentage of the strong solvent (IPA in NP, ACN in RP) increases the interaction with the CSP. [7]Additionally, changing the alcohol modifier (e.g., from IPA to ethanol) can alter the selectivity (α) and may improve resolution. [12]2. Temperature: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to better chiral recognition and thus higher resolution. [13]However, this also increases viscosity and backpressure, so monitor your system limits. [10]3. Flow Rate: Reducing the flow rate can increase the number of theoretical plates (column efficiency), leading to sharper peaks and better resolution, as described by the Van Deemter equation. [13]The trade-off is a longer analysis time.

Experimental Protocol: Method Development

This protocol outlines a step-by-step approach to developing a chiral separation method for 2,3-dihydro-1-benzofuran-3-carboxylic acid.

1. Column and Mobile Phase Screening:

  • Objective: Identify the most promising CSP and mobile phase conditions.

  • Step 1: Install a Chiralcel® OD-H column (cellulose-based CSP). [4]* Step 2: Prepare the mobile phase: n-Hexane/Isopropanol (90:10, v/v) containing 0.1% TFA.

  • Step 3: Set the HPLC system parameters: Flow rate = 1.0 mL/min, Temperature = 25 °C, UV Detection = 280 nm. [11]* Step 4: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

  • Step 5: Inject 5 µL and run the analysis.

  • Step 6: Evaluate the chromatogram. If no or poor separation is observed, repeat steps 2-5 with a Chiralpak® AD-H column (amylose-based). [4] 2. Optimization of the Selected Condition:

  • Objective: Achieve baseline resolution (Rs ≥ 1.5) with good peak shape.

  • Step 1: Using the best column from the screening phase, systematically adjust the mobile phase composition. Decrease the percentage of IPA in 2-3% increments (e.g., 90:10 -> 92:8 -> 95:5).

  • Step 2: Once a good resolution is achieved, assess the analysis time. If it is too long, you can slightly increase the flow rate (e.g., to 1.2 mL/min) and check if resolution is maintained.

  • Step 3: If resolution is still marginal, lower the column temperature to 20 °C or 15 °C.

3. Method Validation (Abbreviated):

  • Objective: Ensure the method is robust and reliable.

  • Step 1 (Specificity): Inject a blank (mobile phase) and a sample of each individual enantiomer (if available) to confirm peak identity and elution order.

  • Step 2 (Linearity): Prepare a series of dilutions of the racemic standard and inject them to create a calibration curve. Check for an R² value > 0.999.

  • Step 3 (Robustness): Make small, deliberate changes to the method parameters (e.g., %IPA ± 0.5%, Temperature ± 2 °C) and verify that the resolution remains acceptable.

References

[8]Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

[14]Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Retrieved from [Link]

[1]Russian Journal of Physical Chemistry B. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]

[2]Phenomenex. Chiral HPLC Column. Retrieved from [Link]

Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from [Link]

[7]Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H CHIRALCEL® OJ-H. Retrieved from [Link]

[15]Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]

[6]Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

[5]Daicel Corporation. Column description - “Coated” Amylose-Based chiral phases. Retrieved from [Link]

[10]Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

[3]ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

[16]Lee, J.T., et al. Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies Inc. Retrieved from [Link]

[12]Chiral Technologies. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

[11]Lin, H. S. (1995). Direct Liquid Chromatographic Separation of 2,3-Dihydro-2-ethylbenzofuran-2-carboxylic Acid Enantiomers Using a Cellulose Carbamate-Based Chiral Stationary Phase Column. Journal of Liquid Chromatography, 18(13), 2611-2621.

[4]Dong, M., et al. (2017). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 55(7), 735-741.

[17]ResearchGate. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. Retrieved from [Link]

[18]MZ-Analysentechnik. 14324 Chiralcel OD-H 5µm 150x4.6mm HPLC Column. Retrieved from [Link]

[19]Daicel Corporation. Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved from [Link]

[20]ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

[9]Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

[21]Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Dihydrobenzofurans are prevalent in numerous bioactive natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor in modern organic chemistry.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying principles that govern stereoselectivity. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, ultimately leading to higher yields and stereochemical purity in your reactions.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common queries regarding the improvement of stereoselectivity in dihydrobenzofuran synthesis.

FAQ 1: My reaction is producing a racemic or nearly racemic mixture of dihydrobenzofuran. What are the most likely causes?

Several factors can lead to poor enantioselectivity. The primary culprits are often an ineffective chiral catalyst or ligand, suboptimal reaction conditions, or the presence of a non-stereoselective background reaction. It's crucial to ensure the catalyst system is appropriate for your specific substrate and reaction type (e.g., [3+2] cyclization, intramolecular hydroarylation). Additionally, the purity of your starting materials and solvents can significantly impact catalyst activity and, consequently, stereoselectivity.

FAQ 2: How do I choose the right chiral catalyst and ligand for my synthesis?

The selection of the catalyst and ligand is paramount for achieving high stereoselectivity. The optimal choice depends heavily on the reaction mechanism. For instance:

  • Metal-Catalyzed Reactions: Transition metals like rhodium, iridium, palladium, and copper are frequently used. The choice of chiral ligand (e.g., bisphosphines, SPDO) is critical in creating a chiral environment around the metal center, which directs the stereochemical outcome.

  • Organocatalysis: Chiral organocatalysts, such as phosphines or bifunctional squaramides, can be highly effective for specific transformations like [4+1] cyclizations.

  • Biocatalysis: Engineered enzymes, such as myoglobin variants, can offer exceptional diastereo- and enantioselectivity for certain reactions like benzofuran cyclopropanation.

Reviewing literature for analogous transformations is the best starting point. Pay close attention to the substrate scope and the reported enantiomeric excesses (ee) or diastereomeric ratios (dr).

FAQ 3: What is the impact of solvent and temperature on stereoselectivity?

Solvent and temperature are critical parameters that can dramatically influence the stereochemical outcome of a reaction.

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the transition state energies of competing diastereomeric pathways. For instance, non-polar solvents often favor tighter ion pairing and can enhance the influence of the chiral catalyst. Acetonitrile has been shown to provide a good balance between conversion and selectivity in certain silver(I)-promoted oxidative couplings.

  • Temperature: Lowering the reaction temperature generally increases stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (RT). However, reducing the temperature will also decrease the reaction rate, so a balance must be struck.

FAQ 4: Can the substrate itself influence the stereoselectivity?

Absolutely. The electronic and steric properties of the substituents on your starting materials can have a profound effect. Bulky groups can create steric hindrance that favors one stereochemical pathway over another. Electron-donating or withdrawing groups can alter the reactivity of the substrate and its interaction with the catalyst. In some cases, a directing group on the substrate can be used to guide the catalyst to a specific face of the molecule, thereby controlling the stereochemistry.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the stereoselective synthesis of dihydrobenzofurans.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Possible Causes & Solutions

Cause Troubleshooting Steps
Ineffective Catalyst/Ligand System 1. Re-evaluate Catalyst/Ligand Choice: Consult the literature for systems proven to be effective for similar substrates and reaction types. Consider screening a panel of ligands with varying steric and electronic properties. 2. Verify Catalyst/Ligand Purity: Impurities can poison the catalyst or interfere with the catalytic cycle. Ensure your catalyst and ligand are of high purity. 3. Check Catalyst Loading: Insufficient catalyst loading may lead to a significant contribution from a non-selective background reaction. Conversely, excessively high loading can sometimes lead to catalyst aggregation and reduced effectiveness. Optimize the catalyst loading systematically.
Suboptimal Reaction Conditions 1. Temperature Optimization: Systematically lower the reaction temperature in increments (e.g., 10 °C at a time) and monitor the effect on stereoselectivity and reaction time. 2. Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile). 3. Concentration Effects: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired catalytic pathway.
Presence of Water or Other Impurities 1. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization, chromatography).
Background (Uncatalyzed) Reaction 1. Run a Control Reaction: Perform the reaction in the absence of the chiral catalyst to determine the rate and stereoselectivity of the background reaction. If the background reaction is significant, focus on optimizing conditions (e.g., lower temperature) to favor the catalyzed pathway.
Problem 2: Poor Yield of the Desired Dihydrobenzofuran Product

Possible Causes & Solutions

Cause Troubleshooting Steps
Catalyst Deactivation 1. Check for Incompatible Functional Groups: Certain functional groups on your substrate may be incompatible with the catalyst. Protect sensitive functional groups if necessary. 2. Degas Solvents: Dissolved oxygen can sometimes deactivate sensitive organometallic catalysts. Degas your solvents prior to use.
Slow Reaction Rate 1. Increase Temperature: While this may negatively impact stereoselectivity, a modest increase in temperature can sometimes be necessary to achieve a reasonable reaction rate. A careful balance must be found. 2. Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate, but this should be done in conjunction with monitoring the effect on stereoselectivity and cost-effectiveness.
Side Reactions 1. Analyze Crude Reaction Mixture: Use techniques like NMR, LC-MS, or GC-MS to identify major byproducts. Understanding the nature of the side reactions can provide clues for optimizing the reaction conditions to suppress them. For example, the formation of decomposition products may indicate that the reaction is being run at too high a temperature.

Section 3: Experimental Protocols & Workflows

To provide a practical context, here are example protocols and workflows for optimizing stereoselectivity.

Protocol 1: General Procedure for a Metal-Catalyzed Asymmetric Cyclization
  • Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral ligand and the metal precursor to a flame-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent and stir the mixture at the specified temperature for the recommended time to allow for catalyst formation.

  • Substrate Addition: Add the solution of the substrate(s) to the catalyst mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction as appropriate and perform a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and stereoselectivity (ee or dr) of the purified product using chiral HPLC or NMR spectroscopy.

Workflow for Optimizing Stereoselectivity

The following diagram illustrates a systematic approach to optimizing the stereoselectivity of a dihydrobenzofuran synthesis.

G start Initial Reaction Conditions (Based on Literature) check_ee Acceptable ee/dr? start->check_ee optimize_ligand Screen Chiral Ligands check_ee->optimize_ligand No end Optimized Protocol check_ee->end Yes optimize_solvent Screen Solvents optimize_ligand->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_catalyst Optimize Catalyst Loading optimize_temp->optimize_catalyst optimize_catalyst->check_ee Re-evaluate

Caption: A decision-making workflow for optimizing stereoselectivity.

This workflow emphasizes a hierarchical approach to optimization, starting with the most impactful variables (ligand and solvent) before fine-tuning with temperature and catalyst loading.

References

  • Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164.
  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters, 13(15), 3892-3895. [Link]

  • Ohmura, T., Udagawa, S., & Suginome, M. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(1), 86-90. [Link]

  • Vila, C., Sotorríos, L., & Vicario, J. L. (2019). Enantioselective Catalytic [4+1]‐Cyclization of ortho‐Hydroxy‐para‐Quinone Methides with Allenoates. Chemistry – A European Journal, 25(35), 8163-8168. [Link]

  • Zahoor, A. F., Naz, S., Asghar, M. N., & Faiz, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(24), 17006-17062. [Link]

  • Zahoor, A. F., Naz, S., Asghar, M. N., & Faiz, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(24), 17006–17062. [Link]

  • Bar-Zakay, S., & Afonso, C. A. M. (2018). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Catalysts, 8(11), 503. [Link]

  • Susam, M., Kumar, D., Kumar, P., & Singh, V. K. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 20(31), 6213-6222. [Link]

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011).

"challenges in the scale-up of 2,3-Dihydro-1-benzofuran-3-carboxylic acid production"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. The following troubleshooting guides and frequently asked questions are based on established synthetic routes and general principles of process scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2,3-dihydro-1-benzofuran-3-carboxylic acid.

Problem 1: Low Yield of Crude Product in the Alkylation-Cyclization Route

Question: We are synthesizing 2,3-dihydro-1-benzofuran-3-carboxylic acid by reacting salicylaldehyde with chloroacetic acid followed by cyclization, but our yields are consistently low. What are the likely causes and how can we improve them?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to side reactions and incomplete conversion. Here is a breakdown of potential causes and solutions:

  • Incomplete Alkylation: The initial Williamson ether synthesis to form an intermediate phenoxyacetic acid is crucial. If this step is incomplete, you will have unreacted salicylaldehyde which can complicate downstream processing.

    • Troubleshooting:

      • Base Selection: Ensure a slight excess of a suitable base (e.g., sodium hydroxide) is used to fully deprotonate the phenolic hydroxyl group of salicylaldehyde.

      • Reaction Time and Temperature: Monitor the reaction for completion using an appropriate analytical method like TLC or HPLC. Insufficient reaction time or temperature can lead to incomplete conversion. While higher temperatures can increase the reaction rate, they may also promote side reactions.

      • Phase Transfer Catalysis (PTC): For large-scale reactions where solubility can be an issue, employing a phase transfer catalyst can significantly improve the reaction rate and yield between the aqueous and organic phases.[1]

  • Side Reactions: Several side reactions can occur, leading to the formation of byproducts and consuming your starting materials.

    • Troubleshooting:

      • Over-alkylation: While less common for the phenolic hydroxyl group, ensure precise stoichiometry to avoid unwanted reactions.

      • Aldehyde Reactions: The aldehyde group of salicylaldehyde can undergo self-condensation or other side reactions under basic conditions. Maintaining careful control over the reaction temperature can minimize these.

      • Decarboxylation: The final product, a carboxylic acid, can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures), leading to the formation of 2,3-dihydro-1-benzofuran. A patent on the decarboxylation of heterocyclic carboxylic acids suggests that this can occur at elevated temperatures in polar aprotic solvents.[2]

  • Inefficient Cyclization: The final ring-closing step to form the dihydrobenzofuran ring is critical.

    • Troubleshooting:

      • Dehydrating Agent: The cyclization is often promoted by a dehydrating agent. Ensure the chosen agent is effective and used in the correct stoichiometric amount.

      • Temperature Control: This step can be exothermic. Poor temperature control can lead to the formation of degradation products.

Problem 2: Difficulty in Purifying the Final Product

Question: We are struggling to achieve high purity of our 2,3-dihydro-1-benzofuran-3-carboxylic acid. What are the common impurities and the best methods for their removal at scale?

Answer:

Purification is a significant challenge during scale-up. The choice of method will depend on the nature and quantity of the impurities.

  • Common Impurities and Removal Strategies:

ImpurityOriginRecommended Purification MethodScale-Up Considerations
Unreacted Salicylaldehyde Incomplete alkylation step.Steam distillation can be an effective method for removing volatile aldehydes like salicylaldehyde.[3]Steam distillation is a scalable and cost-effective technique for removing volatile impurities.
o-Formylphenoxyacetic acid Incomplete cyclization.Recrystallization is a common method. The choice of solvent is critical to selectively precipitate the desired product.Solvent selection becomes more critical at scale due to cost, safety, and environmental concerns. Anti-solvent crystallization may also be explored.
Coumarilic acid A potential byproduct from the reaction of salicylaldehyde and chloroacetic acid.[3]Careful pH adjustment during workup and recrystallization can help in separation.Large-scale pH adjustments require efficient mixing to avoid localized pH gradients that could affect product stability or impurity profiles.
Decarboxylation Product (2,3-dihydro-1-benzofuran) High reaction or distillation temperatures.This impurity can be difficult to remove by crystallization due to similar solubility. Chromatographic methods may be necessary for high purity requirements, though this can be costly at scale.Process optimization to minimize its formation is the most effective strategy.
  • General Purification Workflow for Scale-Up:

Caption: A general workflow for the purification of 2,3-dihydro-1-benzofuran-3-carboxylic acid at scale.

Problem 3: Inconsistent Results in Catalytic Hydrogenation Route

Question: We are producing 2,3-dihydro-1-benzofuran-3-carboxylic acid via catalytic hydrogenation of benzofuran-3-carboxylic acid, but the reaction is slow and sometimes incomplete. What could be the issue?

Answer:

The catalytic hydrogenation of benzofurans can be challenging, and several factors can influence its success at a larger scale.

  • Catalyst Activity and Deactivation:

    • Troubleshooting:

      • Catalyst Quality: Ensure the use of a high-quality catalyst (e.g., Palladium on carbon). The activity of the catalyst can vary between batches and suppliers.

      • Catalyst Loading: Insufficient catalyst loading will result in slow or incomplete reactions. While increasing the loading can improve conversion, it also adds to the cost.

      • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Common poisons for palladium catalysts include sulfur, and nitrogen compounds. Pre-treating the starting material to remove these impurities may be necessary.

      • Catalyst Deactivation: The catalyst can deactivate over time, especially with repeated use. This can be due to physical blocking of active sites or chemical changes to the catalyst surface.

  • Mass Transfer Limitations:

    • Troubleshooting:

      • Hydrogen Availability: On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is crucial. Poor agitation can lead to hydrogen starvation at the catalyst surface, slowing down the reaction.

      • Reactor Design: The design of the hydrogenation reactor plays a significant role in mass transfer. Specialized reactors with high gas-liquid mixing efficiency are often used in industrial settings.

  • Reaction Parameters:

    • Troubleshooting:

      • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate. However, this needs to be balanced with the safety limitations of the equipment.

      • Temperature: Increasing the temperature can improve the reaction rate, but may also lead to side reactions like decarboxylation or over-reduction of the aromatic ring.

  • Process Monitoring and Control:

    • Troubleshooting:

      • Reaction Endpoint: Accurately determining the reaction endpoint is critical to avoid over-reduction. Monitoring hydrogen uptake can be a reliable method at scale.

A modern approach to scaling up hydrogenation reactions involves a combination of computational modeling and experiments in geometrically similar scale-down reactors to predict the performance at a larger scale and minimize the number of pilot-plant experiments.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of 2,3-dihydro-1-benzofuran-3-carboxylic acid?

A1: The primary safety concerns during scale-up include:

  • Exothermic Reactions: Both the initial alkylation and the subsequent cyclization can be exothermic. It is crucial to perform reaction calorimetry (e.g., using a reaction calorimeter) to understand the heat of reaction and the rate of heat generation. This data is essential for designing an appropriate cooling system to prevent thermal runaway.

  • Handling of Hazardous Reagents:

    • Chloroacetic acid: Is corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

    • Sodium hydroxide: Is a strong base and corrosive.

    • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. The process should be designed to minimize the risk of fire and explosion.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be designed to handle flammable gases under pressure, and the area should be appropriately classified for hazardous locations.

    • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled under a nitrogen atmosphere or as a wet slurry.

Q2: How does the quality of starting materials impact the final product at scale?

A2: The quality of raw materials is of paramount importance in large-scale production.

  • Salicylaldehyde: Impurities in salicylaldehyde can lead to the formation of byproducts that are difficult to remove. For example, the presence of other phenolic compounds could lead to the formation of different benzofuran derivatives. The color of the starting material can also impact the color of the final product.

  • Chloroacetic acid: The purity of chloroacetic acid is also important. The presence of di- or trichloroacetic acid could lead to unwanted side reactions.

  • Solvents: The quality of solvents, including the water content, can significantly affect the reaction outcome and impurity profile.

It is essential to have robust quality control procedures for all incoming raw materials to ensure batch-to-batch consistency.

Q3: What are the main challenges in controlling the stereochemistry during the synthesis of related chiral 2,3-dihydro-1-benzofuran derivatives?

A3: For derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid with stereocenters, controlling stereochemistry is a major challenge, especially during scale-up.

  • Chiral Resolution: If a racemic mixture is produced, it will need to be resolved into its enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Scaling up this process can be challenging in terms of solvent usage and the efficiency of the separation.

  • Asymmetric Synthesis: Developing an asymmetric synthesis that directly produces the desired enantiomer is often the preferred route for large-scale production. However, this requires the use of chiral catalysts or auxiliaries, which can be expensive. The efficiency and enantioselectivity of these catalysts can also be sensitive to reaction conditions, which need to be carefully controlled at scale.

For some 2,3-dihydro-1-benzofuran derivatives, the biological activity resides in a single enantiomer, making stereochemical control a critical aspect of the manufacturing process.[5]

General Synthesis and Scale-Up Logic

The following diagram illustrates the logical flow from synthesis to scale-up, highlighting critical control points.

G cluster_0 Bench-Scale Synthesis cluster_1 Scale-Up Considerations Start Starting Materials (Salicylaldehyde, Chloroacetic Acid) Alkylation Alkylation Start->Alkylation Cyclization Cyclization Alkylation->Cyclization Crude_Isolation Crude Product Isolation Cyclization->Crude_Isolation Purification Purification (Crystallization/Chromatography) Crude_Isolation->Purification Analysis Analytical Characterization (NMR, HPLC, MS) Purification->Analysis Process_Safety Process Safety Assessment (Calorimetry, HAZOP) Analysis->Process_Safety Data Transfer Process_Optimization Process Optimization (DoE) Process_Safety->Process_Optimization Mass_Transfer Mass & Heat Transfer Studies Mass_Transfer->Process_Optimization Impurity_Profiling Impurity Profiling & Fate Impurity_Profiling->Process_Optimization Pilot_Plant Pilot Plant Production Process_Optimization->Pilot_Plant Commercial_Production Commercial Production Pilot_Plant->Commercial_Production

Caption: Logical flow from bench-scale synthesis to commercial production, emphasizing key scale-up challenges.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629.
  • Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

  • Zogg, A., Schöggl, J. P., & Kappe, C. O. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia, 75(11), 948–952.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important chemical scaffold. Understanding and controlling the stability of these compounds is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I've noticed a gradual loss of my starting material and the appearance of a new, less polar peak in my HPLC analysis after leaving my compound in solution at room temperature. What could be happening?

Answer:

This observation is highly indicative of decarboxylation , a common degradation pathway for certain carboxylic acids. While not a classic beta-keto acid, the structural arrangement of 2,3-dihydro-1-benzofuran-3-carboxylic acid may facilitate the loss of carbon dioxide, particularly under thermal stress or in the presence of acid or base catalysts.

Causality: The proximity of the ether oxygen to the carboxylic acid group can influence the electronic environment, potentially stabilizing the transition state for CO2 elimination. This reaction results in the formation of 2,3-dihydro-1-benzofuran, a significantly less polar compound, which would elute later on a reverse-phase HPLC column.

dot ```dot graph Decarboxylation_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Parent [label="2,3-Dihydro-1-benzofuran-3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition [label="Heat (Δ) or\nAcid/Base Catalyst", shape=plaintext, fontcolor="#5F6368"]; Product [label="2,3-Dihydrobenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Transition [arrowhead=none]; Transition -> Product; Transition -> CO2; }

Caption: Potential oxidative degradation pathways.

Troubleshooting & Prevention Protocol:

  • Protect from Light:

    • Store the compound and its solutions in amber vials or wrap standard vials in aluminum foil.

    • Minimize exposure to ambient light during experimental manipulations.

  • Minimize Oxygen Exposure:

    • For solutions, use solvents that have been degassed by sparging with nitrogen or argon.

    • After dissolving your compound, blanket the headspace of the vial with an inert gas before sealing.

    • Store solid samples under an inert atmosphere.

  • Use High-Purity Solvents:

    • Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.

  • Consider Antioxidants:

    • If compatible with your downstream application, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic solutions can inhibit radical-mediated oxidation.

Question 3: I am working with a chiral derivative of 2,3-dihydro-1-benzofuran-3-carboxylic acid, and I'm seeing a decrease in enantiomeric excess (ee) over time in my chiral HPLC analysis. Why is this happening?

Answer:

A decrease in enantiomeric excess indicates that racemization is occurring. The proton at the C3 position is acidic due to its proximity to the carboxylic acid (or derivative) and the electron-withdrawing nature of the adjacent oxygen and benzene ring.

Causality: Under either acidic or basic conditions, this C3 proton can be abstracted to form a transient, planar enolate (or equivalent) intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers and a loss of optical purity.

Troubleshooting & Prevention Protocol:

  • Strict pH Control:

    • The most critical factor is to maintain a neutral pH. Avoid both acidic and basic conditions during workup, purification, and storage.

    • Use buffered solutions when possible for aqueous applications.

  • Temperature Management:

    • Racemization is a chemical reaction and its rate is temperature-dependent. Keep samples cold (2-8°C or below) to slow down the process.

  • Solvent Choice:

    • Polar, protic solvents can facilitate proton exchange and may accelerate racemization. If possible, use aprotic solvents for storage.

  • Derivatization:

    • If the carboxylic acid is the source of the problem, consider converting it to an ester or amide derivative, which may alter the acidity of the C3 proton and improve stereochemical stability. However, the stability of the derivative itself must then be considered.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal long-term storage conditions for solid 2,3-Dihydro-1-benzofuran-3-carboxylic acid?

    • A: For optimal stability, store the solid compound at -20°C or lower, in a tightly sealed container, protected from light, and preferably under an inert atmosphere like argon or nitrogen.

  • Q: How stable are solutions of this compound?

    • A: Solution stability is a significant concern. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a high-purity aprotic solvent, store at -20°C, and blanket with inert gas. Avoid long-term storage in protic solvents like methanol or water.

  • Q: What are the primary degradation products I should look for?

    • A: The two most probable degradation products are the decarboxylated compound (2,3-dihydro-1-benzofuran) and various oxidation products. The former is less polar, while the latter are typically more polar than the parent compound.

  • Q: Is this compound susceptible to hydrolysis?

    • A: The parent carboxylic acid is not hydrolyzable. However, its ester and amide derivatives will be susceptible to hydrolysis, especially under acidic or basic conditions. [1]This would lead back to the parent carboxylic acid.

Key Stability-Indicating Methods & Protocols

To proactively assess the stability of your specific derivative or formulation, a forced degradation study is essential. [2][3]This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.

dot

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of this solution to the following conditions in parallel. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60°C for 2-8 hours (base-catalyzed reactions are often faster).

    • Oxidation: Add an equal volume of 6% H2O2. Keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method.

  • Evaluation: Aim for 5-20% degradation of the main compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). Compare the chromatograms from the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Generic Stability-Indicating HPLC Method

This method serves as a starting point and should be optimized for your specific compound. The goal is to achieve baseline separation between the parent peak and all process impurities and degradation products. [4][5]

Parameter Condition
HPLC System Quaternary Gradient HPLC with UV/DAD and MS detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm (or λmax of your compound) and/or MS (ESI+)

| Injection Vol. | 10 µL |

References

  • Sebbar, N. (n.d.). Thermochemistry and Kinetics for the Oxidative Degradation of Dibenzofuran and Precursors. KITopen.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available at: [Link]

  • Stewart, G. W., et al. (2012). Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters. Organic Letters, 14(21), 5440-3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329, Dihydrobenzofuran. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available at: [Link]

  • Didier, D., et al. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. The Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • MDPI. (n.d.). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Available at: [Link]

  • ChemRxiv. (2025). Carbonylative Ring Expansion of Cyclic Carboxylic Acids through Spin-Center Shift. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Wikipedia. (n.d.). Benzofuran. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the HPLC analysis of benzofuran carboxylic acids. This resource is designed to provide in-depth, actionable insights to diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical data.

Introduction: Understanding the Challenge

Benzofuran carboxylic acids are a class of compounds frequently analyzed in pharmaceutical and chemical research. Due to their acidic nature and potential for secondary interactions, achieving symmetrical, Gaussian peaks can be challenging. Peak tailing, a common manifestation of these challenges, can compromise resolution, affect accurate quantification, and indicate underlying issues in your chromatographic method.[1][2] This guide will walk you through the causes of peak tailing and provide systematic troubleshooting strategies.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might be observing in your chromatograms and offers step-by-step guidance to resolve them.

Issue 1: My benzofuran carboxylic acid peak is exhibiting significant tailing, while my neutral marker compound looks symmetrical.

This scenario strongly suggests that secondary interactions between your acidic analyte and the stationary phase are the primary cause of peak tailing.[1][3]

Underlying Cause: The primary culprit is often the interaction of the carboxylate group of your analyte with active sites on the silica-based stationary phase. These active sites are typically residual silanol groups (Si-OH) that can become deprotonated (SiO-) and interact with polar functional groups on your analyte.[1][3][4]

Solutions:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.[5] To minimize repulsive interactions and improve peak shape for an acidic compound, you should suppress the ionization of the carboxylic acid.

    • Protocol: Lower the pH of your mobile phase to at least 2 pH units below the pKa of your benzofuran carboxylic acid. A typical starting point is a pH between 2.5 and 3.0.[6][7] This ensures the analyte is in its protonated, less polar form, reducing its affinity for the polar stationary phase.

    • Recommended Additives: Use additives like 0.1% formic acid or trifluoroacetic acid (TFA) in your mobile phase.[6] These not only lower the pH but can also help to mask the active silanol sites.

  • Increase Buffer Concentration: A well-buffered mobile phase is crucial for maintaining a stable pH and can help improve peak shape.[8]

    • Protocol: For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM can enhance the ionic strength of the mobile phase, which helps to mask the silanol interactions.[6] Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[6]

Issue 2: I've lowered the mobile phase pH, but I still observe peak tailing.

If adjusting the pH alone is insufficient, other factors may be at play, such as the type of stationary phase or the presence of metal contaminants.

Solutions:

  • Column Selection and Chemistry:

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small, less polar silane.[3][9] This significantly reduces the number of active sites available for secondary interactions.

    • Consider High-Purity Silica (Type B): Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metals, which can exacerbate peak tailing.[1] Modern columns made from high-purity Type B silica are more inert and provide better peak shapes for polar and ionizable compounds.[1]

  • Evaluate for Metal Chelation: Benzofuran carboxylic acids may have the potential to chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from the HPLC system components.[1][10] This can create another mechanism for secondary interactions, leading to peak tailing.[10][11][12][13][14]

    • Protocol:

      • Use a column known for low metal content.

      • As a diagnostic tool, add a sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your mobile phase. If the peak shape improves, metal chelation is a likely contributor.[10]

Issue 3: All peaks in my chromatogram, including the neutral marker, are tailing.

When all peaks are affected, the issue is likely related to the physical setup of your HPLC system or the column's physical integrity, rather than chemical interactions.[7]

Solutions:

  • Check for Column Voids or Blockages:

    • Cause: A void at the column inlet can be caused by the collapse of the stationary phase bed due to high pressure or pH.[10] A partially blocked inlet frit can also distort the flow path.[3]

    • Troubleshooting Steps:

      • Disconnect the column and check for any visible signs of a void at the inlet.

      • If a blockage is suspected, reverse the column (if the manufacturer's instructions permit) and flush it with a strong solvent to waste.[3][6]

      • If the problem persists after these steps, the column may need to be replaced.[3]

  • Minimize Extra-Column Volume:

    • Cause: Excessive volume between the injector and the detector (outside of the column) can lead to band broadening and peak tailing.[4][10] This includes long or wide-bore connecting tubing and fittings with dead volume.[4]

    • Protocol:

      • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[4]

      • Keep the tubing length between components as short as possible.

      • Ensure all fittings are correctly installed and are of the zero-dead-volume type.[10]

FAQs: Frequently Asked Questions

Q1: What is the ideal mobile phase pH for analyzing benzofuran carboxylic acids?

The ideal pH is generally at least 2 units below the pKa of the specific benzofuran carboxylic acid you are analyzing.[15] This ensures the compound is in its non-ionized (protonated) form, which minimizes interactions with the stationary phase and results in better peak shape and retention in reversed-phase chromatography.[5][16]

Q2: Can I overload the column with my benzofuran carboxylic acid sample?

Yes, column overload can cause peak distortion, including tailing.[6][17] This can be either mass overload (injecting too much analyte) or volume overload (injecting a large volume of a strong sample solvent).[6]

  • How to check for overload: Perform a serial dilution of your sample (e.g., 10-fold and 100-fold) and inject it.[7] If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.[7]

Q3: How do I choose the best column for this analysis?

  • Stationary Phase: A C18 column is a common starting point for reversed-phase HPLC.[18]

  • Column Technology: Opt for a modern, high-purity silica column that is end-capped to minimize silanol interactions.[10] Columns with hybrid particle technology can also offer improved pH stability and reduced silanol activity.

  • Dimensions: The choice of column length, internal diameter, and particle size will depend on your desired resolution, speed, and the capabilities of your HPLC system.[19]

Q4: What is the purpose of adding a buffer to the mobile phase?

A buffer is used to control and stabilize the pH of the mobile phase.[8][10] This is critical when working with ionizable compounds like benzofuran carboxylic acids, as small shifts in pH can lead to significant changes in retention time and peak shape.[10][16]

Data and Protocols at a Glance

Table 1: Recommended Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationPrimary Function
Formic Acid0.1% (v/v)Lowers mobile phase pH to suppress analyte and silanol ionization.[6]
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Strong ion-pairing agent that effectively masks silanol groups.
Acetic Acid0.1% - 1% (v/v)Provides buffering capacity and lowers pH.
Phosphate Buffer10-50 mMProvides robust pH control.[6]
Triethylamine (TEA)5-20 mM (~0.1%)A competing base that blocks active silanol sites.[7]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed for Benzofuran Carboxylic Acid q1 Are all peaks tailing? start->q1 system_issues Suspect System/Physical Issues q1->system_issues Yes chem_issues Suspect Chemical Interactions q1->chem_issues No check_void Check for Column Void/Blockage system_issues->check_void check_extracolumn Minimize Extra-Column Volume check_void->check_extracolumn end_replace Consider Column Replacement check_extracolumn->end_replace adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) chem_issues->adjust_ph q2 Is tailing resolved? adjust_ph->q2 column_choice Use End-Capped, High-Purity Silica Column q2->column_choice No end_resolved Peak Shape Improved q2->end_resolved Yes check_chelation Test for Metal Chelation (add EDTA) column_choice->check_chelation check_overload Check for Column Overload (dilute sample) check_chelation->check_overload check_overload->end_resolved

Caption: A logical workflow for troubleshooting peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]

  • Various Authors. (2021, June 5). How does pH affect the results of HPLC results? Quora. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Overload or Minor Peak?. LCGC North America. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

Sources

"minimizing impurities in the synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and minimize impurities during the synthesis of this important heterocyclic compound. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

The most common and scalable synthetic route proceeds in two main stages:

  • Williamson Ether Synthesis: Alkylation of salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate, to form an ether intermediate.

  • Intramolecular Cyclization/Hydrolysis: Base- or acid-catalyzed ring closure of the intermediate to form the dihydrobenzofuran ring system, followed by hydrolysis of the ester to yield the final carboxylic acid.

This guide is structured to address specific problems you may encounter at each stage of this process.

Synthetic Pathway Overview

The following diagram outlines the primary synthetic route discussed in this guide.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclization & Hydrolysis Salicylaldehyde Salicylaldehyde Intermediate Ethyl 2-(2-formylphenoxy)acetate Salicylaldehyde->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate FinalProduct 2,3-Dihydro-1-benzofuran- 3-carboxylic acid Intermediate->FinalProduct 1. Base (e.g., NaOEt) 2. H3O+ workup

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: A Problem-Oriented Approach

This section is organized by common experimental observations. Each entry details the potential causes, the underlying chemical principles, and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion in Step 1 (Williamson Ether Synthesis)

You observe a significant amount of unreacted salicylaldehyde in your crude product analysis (TLC, LC-MS, or ¹H NMR).

Potential Cause Scientific Explanation Recommended Solution & Protocol
Insufficient Base The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming the more nucleophilic phenoxide ion.[1] Incomplete deprotonation results in unreacted starting material.Protocol: Use at least 1.1 to 1.5 molar equivalents of a mild base like anhydrous potassium carbonate (K₂CO₃). Ensure the K₂CO₃ is finely powdered and dry to maximize its surface area and reactivity. For a 10g scale of salicylaldehyde, use approximately 13-17g of K₂CO₃.
Poor Solvent Choice The ideal solvent should be polar aprotic to dissolve the phenoxide salt and facilitate the Sɴ2 reaction, without participating in the reaction itself.[2] Protic solvents like ethanol can act as nucleophiles, reacting with ethyl chloroacetate to form byproducts (e.g., ethyl glyoxylate diethyl acetal).[3]Protocol: Use dry acetone or N,N-dimethylformamide (DMF). For a 10g scale of salicylaldehyde, use 100-150 mL of solvent. Ensure the solvent is anhydrous, as water can hydrolyze the chloroacetate and reduce the basicity of the system.
Low Reaction Temperature Like most Sɴ2 reactions, the rate is temperature-dependent. Insufficient thermal energy can lead to sluggish and incomplete reactions.Protocol: Reflux the reaction mixture. For acetone, this is approximately 56°C. For DMF, a temperature of 80-100°C is effective. Monitor the reaction progress by TLC until the salicylaldehyde spot has been consumed (typically 4-8 hours).
Reagent Purity The presence of water or other impurities in the starting materials or solvent can negatively impact the reaction. Ethyl chloroacetate can degrade over time.Protocol: Use freshly distilled salicylaldehyde and ethyl chloroacetate. Ensure all glassware is oven-dried before use.
Problem 2: Formation of an Unexpected Side Product: Benzofuran-2-carboxylic acid

Your analysis shows a significant amount of the fully aromatized benzofuran-2-carboxylic acid instead of, or in addition to, the desired dihydro- product.

Potential Cause Scientific Explanation Recommended Solution & Protocol
Harsh Cyclization Conditions The initial intramolecular aldol-type cyclization forms a 3-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate intermediate. Harsh basic or acidic conditions, especially with prolonged heating, can easily promote the elimination of water (dehydration) to form the more thermodynamically stable aromatic benzofuran ring system.[4]Protocol: Use milder cyclization conditions. Instead of a strong base like sodium ethoxide at reflux, consider using a weaker base like triethylamine or DBU at a lower temperature (e.g., room temperature to 50°C). Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.
Incorrect Workup Procedure An aggressive acidic workup at elevated temperatures can also drive the dehydration of the 3-hydroxy intermediate.Protocol: Perform the acidic workup (neutralization) at a low temperature. Add the reaction mixture to a chilled solution of dilute acid (e.g., 1M HCl) in an ice bath. Do not allow the temperature to rise above 10-15°C during neutralization.

The formation of this impurity follows the pathway below:

Impurity_Formation_1 Intermediate Ethyl 2-(2-formylphenoxy)acetate CyclizedIntermediate 3-Hydroxy-2,3-dihydro- 1-benzofuran-3-carboxylate Intermediate->CyclizedIntermediate Base-catalyzed cyclization DesiredProduct 2,3-Dihydro-1-benzofuran- 3-carboxylic acid CyclizedIntermediate->DesiredProduct Mild H3O+ workup Impurity Benzofuran-2-carboxylic acid (Impurity) CyclizedIntermediate->Impurity Harsh Conditions (-H2O, Dehydration) Alkylation_Competition Phenoxide Salicylaldehyde Phenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Desired Intermediate) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation Product (Impurity) Phenoxide->C_Alkylation Attack from Ring Carbon AlkylHalide Ethyl Chloroacetate (Electrophile) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- vs. C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 2,3-Dihydro-1-benzofuran-3-carboxylic acid?

A1: The most reliable purification method is recrystallization. Since the product is a carboxylic acid, you can first perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product. The collected solid can then be recrystallized from a suitable solvent system like water/ethanol or toluene/hexanes.

Q2: My reaction seems to stall and never goes to completion in Step 1. What should I try?

A2: If you have already optimized temperature and base stoichiometry, consider adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) or sodium iodide. The iodide can perform an in situ Finkelstein reaction with ethyl chloroacetate to form the more reactive ethyl iodoacetate, which can accelerate the Sɴ2 reaction.

Q3: Can I use chloroacetic acid directly instead of its ethyl ester?

A3: Yes, it is possible to use chloroacetic acid directly, as described in some classical procedures. [4]This would yield o-formylphenoxyacetic acid. However, this introduces two acidic protons (phenolic and carboxylic) that must be handled by the base, potentially complicating the reaction and requiring more than two equivalents of a strong base like NaOH. Using the ester protects the carboxylic acid functionality until the final hydrolysis step, often leading to a cleaner reaction.

Q4: How do I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. For Step 1, you can monitor the disappearance of the salicylaldehyde spot. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). For Step 2, you would monitor the disappearance of the intermediate ester. The final carboxylic acid product will likely have a lower Rf value (be more polar) than the ester intermediate. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

References

  • chemeurope.com. Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth.2019 , 96, 98-109. Available at: [Link]

  • Daquino, C., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc.2014 . Available at: [Link]

  • Reddit. I am supposed to find the side product of this Williamson ether synthesis... r/chemhelp. Available at: [Link]

  • Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry2014 . Available at: [Link]

  • Organic Syntheses. Coumarone. Org. Synth.1963 , 43, 20. Available at: [Link]

  • Buev, E. M., et al. Synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters2024 , 152, 155354. Available at: [Link]

  • Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. Available at: [Link]

  • Chemistry Stack Exchange. Mechanism for synthesis of benzofuran. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Scribd. Decarboxylation. Available at: [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B.
  • NIST. ortho-Formylphenoxyacetic acid. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives and Other CB2 Agonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cannabinoid receptor 2 (CB2) has emerged as a high-value therapeutic target, primarily due to its immunomodulatory functions and its expression profile, which suggests a minimal risk of the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation.[1][2][3] The pursuit of selective CB2 agonists has led to the exploration of diverse chemical scaffolds. This guide provides a detailed comparative analysis of a promising class, the 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives, against other established classes of CB2 agonists, including classical cannabinoids and aminoalkylindoles. We will delve into their pharmacological performance, supported by experimental data, and provide standardized protocols for their characterization, offering a comprehensive resource for researchers in cannabinoid drug discovery.

The CB2 Receptor: A Strategic Therapeutic Target

The CB2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in immune cells, such as B cells, T cells, macrophages, and microglia.[1][4] Its activation is linked to anti-inflammatory and analgesic effects, making it a compelling target for a host of pathologies including chronic pain, neurodegenerative diseases, and autoimmune disorders.[1][5][6] Unlike the CB1 receptor, which is abundant in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, the CB2 receptor's peripheral localization allows for therapeutic intervention without CNS-related adverse effects.[3][7] The development of selective CB2 agonists is therefore a key strategy in harnessing the therapeutic benefits of the endocannabinoid system.

Spotlight on 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

Recently, the 2,3-dihydro-1-benzofuran scaffold has been identified as a novel and potent chemotype for selective CB2 agonists.[8][9][10] These derivatives were designed to improve the drug-like properties, such as water solubility, of earlier agonist series.[9]

A key example from this class, often referred to by research codes such as MDA7, has demonstrated high affinity and selectivity for the CB2 receptor.[10][11] Structure-activity relationship (SAR) studies have revealed that the stereochemistry at the C3 position is crucial for activity, with the S-enantiomer typically being the more active form.[10] These compounds have shown efficacy in preclinical models of neuropathic pain, highlighting their therapeutic potential.[9][10]

Comparative CB2 Agonist Scaffolds

To objectively evaluate the 2,3-dihydro-1-benzofuran class, it is essential to compare it against other well-characterized CB2 agonist scaffolds.

  • Classical Cannabinoids: These are tricyclic terpenoid derivatives structurally related to Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[12] While Δ⁹-THC itself is non-selective, synthetic derivatives like JWH-133 have been developed to exhibit significant selectivity for the CB2 receptor.[13]

  • Non-Classical Cannabinoids: These are bicyclic or tricyclic analogs that lack the pyran ring of classical cannabinoids.[12] HU-308 is a notable example of a selective CB2 agonist from this class.[13]

  • Aminoalkylindoles: This structurally distinct class includes potent cannabinoid receptor agonists like WIN 55,212-2.[12][13] While many early examples were non-selective, compounds such as (R,S)-AM1241 have been characterized as CB2-selective agonists.[14] This class is particularly interesting due to observations of functional selectivity, where they may activate certain downstream signaling pathways but not others.[5][15]

Head-to-Head Performance Analysis

The performance of a CB2 agonist is primarily defined by its binding affinity (potency), its selectivity for CB2 over CB1, and its functional efficacy in activating downstream signaling pathways.

Binding Affinity and Selectivity

Binding affinity is typically determined using radioligand competition assays, yielding a Ki value (inhibition constant). A lower Ki indicates higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki CB1 / Ki CB2). A higher ratio signifies greater selectivity for the CB2 receptor.

Compound ClassRepresentative CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)
2,3-Dihydro-1-benzofuran MDA7 (NTRX-07)[11]422>10,000>23
Classical Cannabinoid JWH-133[16]3.4677~199
Aminoalkylindole (R,S)-AM1241[14]3.41239.4~70
Non-Classical Cannabinoid HU-308[13]22.7>10,000>440

Data compiled from multiple literature sources; exact values may vary based on assay conditions.

Analysis: The 2,3-dihydro-1-benzofuran class, represented by MDA7, shows good selectivity for the CB2 receptor. While its absolute affinity in this example is moderate compared to representatives from other classes like JWH-133 and AM1241, other analogs within the benzofuran series have demonstrated nanomolar potency.[10] Classical and non-classical cannabinoids like JWH-133 and HU-308 can achieve very high selectivity.

Functional Potency and Efficacy

Functional assays measure the biological response initiated by the agonist binding to the receptor. Common assays include measuring the inhibition of adenylyl cyclase (leading to decreased cAMP levels) or stimulating GTPγS binding. The potency is given by the EC50 value (half-maximal effective concentration).

Compound ClassRepresentative CompoundFunctional AssayPotency (EC50)
2,3-Dihydro-1-benzofuran Analog 30[8]cAMP1.8 nM
Classical Cannabinoid JWH-133cAMPPotent Agonist[17]
Aminoalkylindole WIN 55,212-2cAMP17.3 nM[18]
Cannabilactone AM1710cAMPPotent Agonist[19]

Analysis: The 2,3-dihydro-1-benzofuran scaffold can produce highly potent functional agonists, with EC50 values in the low nanomolar range, comparable to or exceeding other established classes.[8] This demonstrates their efficient translation of receptor binding into a cellular response.

Biased Agonism and Functional Selectivity

A critical concept in modern GPCR pharmacology is "biased agonism" or "functional selectivity". This refers to the ability of an agonist to preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[20][21] This is significant because different pathways can be responsible for therapeutic effects versus side effects.[20]

For instance, some aminoalkylindoles fail to promote CB2 receptor internalization, a process often mediated by β-arrestin, while still activating G-protein-mediated signaling like ERK1/2 phosphorylation.[5][15] This functional selectivity could be therapeutically advantageous. The signaling bias profile of the 2,3-dihydro-1-benzofuran class is an active area of investigation and will be crucial in determining their clinical potential.

Experimental Corner: Standardized Protocols for Agonist Characterization

To ensure reproducible and comparable data, standardized experimental protocols are paramount. Below are methodologies for key assays in the characterization of CB2 agonists.

Workflow for CB2 Agonist Characterization

A logical progression of assays is essential for efficient characterization of novel compounds. The workflow typically moves from initial binding affinity and selectivity determination to functional potency and finally to more complex assessments like signaling bias.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Advanced Profiling A Compound Synthesis B Radioligand Binding Assay (CB2 Affinity - Ki) A->B C Selectivity Screening (CB1 Binding Assay) B->C D cAMP Accumulation Assay (Functional Potency - EC50) C->D E [35S]GTPγS Binding Assay (G-Protein Activation) D->E F β-Arrestin Recruitment Assay (Biased Agonism Profile) E->F G In Vivo Disease Models (Efficacy & PK/PD) F->G

Caption: Standard workflow for characterizing novel CB2 receptor agonists.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB2 receptor.

Objective: To determine the Ki of a test compound for the human CB2 receptor.

Materials:

  • Cell membranes from CHO or HEK-293 cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

  • Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]CP-55,940 at a concentration near its Kd, typically ~1.5 nM), and 100 µL of diluted membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of non-labeled agonist (10 µM WIN 55,212-2), 50 µL of radioligand, and 100 µL of diluted membranes.

    • Test Compound Wells: Add 50 µL of the test compound (at various concentrations, typically in serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay

This functional assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following Gi/o protein activation.

Objective: To determine the functional potency (EC50) and efficacy of a test compound.

Materials:

  • CHO or HEK-293 cells stably expressing the human CB2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor, optional but recommended).

  • Test compounds at various concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to 80-90% confluency.

  • Pre-treatment: Starve the cells in serum-free media for 2-4 hours before the assay. Pre-incubate the cells with IBMX (e.g., 500 µM) for 30 minutes to prevent cAMP degradation.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Stimulation: Immediately add forskolin (e.g., 5-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[17]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the forskolin-only response as 100% and the response with a maximal concentration of a full agonist (e.g., CP-55,940) as 0% inhibition.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Visualizing CB2 Signaling Pathways

Understanding the downstream consequences of receptor activation is crucial. CB2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of other pathways like MAPK.

G cluster_0 cluster_1 cluster_2 Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Binds Gi Gαi/o CB2R->Gi Activates Arrestin β-Arrestin CB2R->Arrestin Recruits Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK (ERK1/2) Gbg->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Internalization Internalization/ Signaling Arrestin->Internalization

Caption: Key signaling pathways activated by the CB2 receptor.

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives represent a valuable and promising class of selective CB2 receptor agonists.[9][10] Comparative analysis shows they can achieve high functional potency, comparable to or exceeding established scaffolds, along with good CB2 selectivity. Their improved drug-like properties address some of the liabilities of earlier chemotypes.

The critical next steps for this class involve a thorough investigation of their potential for biased agonism. Characterizing their β-arrestin recruitment profiles relative to G-protein activation will provide a more nuanced understanding of their pharmacological signature. This, combined with further in vivo studies in relevant disease models, will ultimately determine their therapeutic utility and potential for clinical translation in treating inflammatory and neuropathic pain.

References

  • Dhopeshwarkar, A. et al. (2019). Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal. Molecular Pharmacology. Available at: [Link]

  • Rahn, E. J. et al. (2011). Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: Antinociception without central nervous system side-effects. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Stoeber, M. et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • Patsnap Synapse. (n.d.). AM-1710 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Yanes, Y. G. et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • YouTube. (2017). Application of β Arrestin Assays to the Orphan GPCR World. Available at: [Link]

  • Brents, L. K. & Prather, P. L. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Drug and Alcohol Dependence. Available at: [Link]

  • Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. ChemMedChem. Available at: [Link]

  • Morales, P. et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Functional properties of selected compounds determined in cAMP accumulation assays... Available at: [Link]

  • Bolognini, D. et al. (2013). Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. British Journal of Pharmacology. Available at: [Link]

  • Nagarkatti, P. et al. (2009). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Molecular and Cellular Biochemistry. Available at: [Link]

  • Alqinyah, M. et al. (2022). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. Available at: [Link]

  • An, D. et al. (2019). Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Tricyclic and bicyclic classical and non-classical cannabinoids derived from THC. Available at: [Link]

  • Zhang, Y. et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry. Available at: [Link]

  • Atwood, B. K. et al. (2012). CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold?. British Journal of Pharmacology. Available at: [Link]

  • Atwood, B. K. et al. (2012). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. Available at: [Link]

  • Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. Available at: [Link]

  • Manzanares, J. et al. (2014). Cannabinoids in pain management: CB1, CB2 and non-classic receptor ligands. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Raitio, K. H. et al. (2011). Therapeutic utility of cannabinoid receptor type 2 (CB(2)) selective agonists. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Manera, C. et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Morales, P. et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. Available at: [Link]

  • D'Souza, D. C. et al. (2000). The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes. Journal of Medicinal Chemistry. Available at: [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. Available at: [Link]

  • Kress, M. et al. (2020). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Representative aminoalkylindole ligands. Available at: [Link]

  • Morales, P. et al. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. ChemMedChem. Available at: [Link]

  • ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Available at: [Link]

  • Robinson, R. H. et al. (2022). A Cannabinoid 2-Selective Agonist Inhibits Allogeneic Skin Graft Rejection In Vivo. Frontiers in Immunology. Available at: [Link]

  • Xiong, W. et al. (2018). Cannabinoids and Pain: New Insights From Old Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Prather, P. L. et al. (2020). Natural Compounds and Synthetic Drugs to Target Type-2 Cannabinoid (CB2) Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Alqinyah, M. et al. (2022). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. MDPI. Available at: [Link]

Sources

"comparative anti-inflammatory activity of 2,3-Dihydro-1-benzofuran-3-carboxylic acid and ibuprofen"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anti-Inflammatory Activity of Benzofuran Derivatives and Ibuprofen

Introduction: For decades, ibuprofen has served as a cornerstone non-steroidal anti-inflammatory drug (NSAID), valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism, primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, is well-understood.[3][4] In the ongoing search for novel anti-inflammatory agents with improved efficacy or side-effect profiles, heterocyclic compounds have emerged as a promising area of research. Among these, the benzofuran scaffold is of significant interest to medicinal chemists due to the broad range of biological activities exhibited by its derivatives, including potent anti-inflammatory effects.[5][6][7]

While the specific compound 2,3-Dihydro-1-benzofuran-3-carboxylic acid is not extensively characterized as an anti-inflammatory agent in publicly accessible literature, the broader class of dihydrobenzofuran derivatives has shown significant promise. Studies have demonstrated that various substituted benzofuran and dihydrobenzofuran compounds can exert powerful anti-inflammatory actions, in some cases surpassing traditional NSAIDs in preclinical models.[7][8]

This guide provides a comparative framework for evaluating the anti-inflammatory activity of a representative benzofuran derivative against the benchmark NSAID, ibuprofen. We will explore their distinct mechanisms of action and provide detailed, field-proven experimental protocols for a robust head-to-head comparison, enabling researchers to validate and characterize novel compounds from this chemical class.

Part 1: Mechanistic Overview

A compound's therapeutic value is defined by its mechanism of action. While both ibuprofen and many benzofuran derivatives target inflammation, their molecular interactions can differ significantly, influencing both efficacy and safety.

Ibuprofen: The Non-Selective COX Inhibitor

Ibuprofen's primary mechanism involves the reversible, non-selective inhibition of both cyclooxygenase isoforms, COX-1 and COX-2.[1][2][9]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the stomach lining and regulating renal blood flow.[3][4]

  • COX-2: This isoform is typically induced at sites of inflammation by stimuli like cytokines and endotoxins.[4][10] It produces the prostaglandins that mediate pain, fever, and swelling.[2][9]

By blocking both enzymes, ibuprofen effectively reduces the synthesis of inflammatory prostaglandins.[3] However, its inhibition of the protective COX-1 isoform is also responsible for its most common side effects, including gastrointestinal irritation.[2][3]

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for NSAIDs like ibuprofen.

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 Metabolism cox2 COX-2 (Inducible) arachidonic_acid->cox2 Metabolism pgg2 Prostaglandin G2 (PGG2) pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation Inflammation Pain, Fever prostanoids->inflammation homeostasis Gastric Protection Platelet Aggregation prostanoids->homeostasis cox1->pgg2 Cyclooxygenase Activity cox2->pgg2 Cyclooxygenase Activity ibuprofen Ibuprofen (Non-selective inhibitor) ibuprofen->cox1 Inhibition ibuprofen->cox2 Inhibition pla2->arachidonic_acid Release

Caption: The Arachidonic Acid Cascade and Ibuprofen's Mechanism.

Benzofuran Derivatives: A Multi-Target Potential

The benzofuran scaffold allows for diverse chemical modifications, leading to compounds with varied and sometimes more complex mechanisms of action compared to ibuprofen. Research indicates that their anti-inflammatory effects can be attributed to:

  • Selective COX-2 Inhibition: Some fluorinated benzofuran derivatives have been shown to inhibit COX activity, with potential for greater selectivity towards the inducible COX-2 isoform.[7] This is a highly desirable trait, as it could reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.

  • Inhibition of Pro-inflammatory Mediators: Certain benzofuran derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), a key signaling molecule in the inflammatory process.[5][11]

  • Modulation of Inflammatory Signaling Pathways: Advanced studies have revealed that some benzofuran hybrids can inhibit the NF-κB and MAPK signaling pathways.[5] These are master regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[5] This upstream regulation represents a fundamentally different and potentially more comprehensive anti-inflammatory strategy than direct enzyme inhibition alone.

Part 2: Experimental Protocols for Comparative Assessment

To objectively compare a novel benzofuran derivative with ibuprofen, a multi-tiered approach involving both in vitro and in vivo assays is essential. This ensures a comprehensive evaluation of molecular potency and physiological efficacy.

Workflow for Comparative Anti-Inflammatory Drug Screening

The following diagram outlines a logical workflow for a comparative study.

start Candidate Selection (Benzofuran Derivative vs. Ibuprofen) invitro PART A: In Vitro Assay COX-1 / COX-2 Inhibition start->invitro invivo PART B: In Vivo Assay Carrageenan-Induced Paw Edema start->invivo data_analysis Data Analysis & Interpretation invitro->data_analysis Calculate IC50 Values Determine Selectivity Index invivo->data_analysis Measure Edema Inhibition (%) conclusion Comparative Efficacy & Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for comparing anti-inflammatory agents.

A. In Vitro Protocol: COX Colorimetric Inhibitor Screening Assay

This assay determines a compound's ability to inhibit the peroxidase activity of COX-1 and COX-2, allowing for the calculation of IC50 values (the concentration required to inhibit 50% of enzyme activity).[12][13][14]

Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. This reaction produces a colored product that can be measured spectrophotometrically at 590 nm. An inhibitor will slow this reaction, resulting in a lower absorbance reading.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dilute Heme to the working concentration in Assay Buffer.

    • Prepare stock solutions of the test compounds (Benzofuran derivative, Ibuprofen) and a known selective inhibitor (e.g., Celecoxib for COX-2) in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

    • On ice, dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in Assay Buffer.

  • Plate Setup (96-well plate):

    • Background Wells (x3): Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells (x3): Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells (x3 per concentration): Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate compound dilution, and 10 µL of either COX-1 or COX-2 enzyme.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately shake the plate for 10 seconds and read the absorbance at 590 nm using a plate reader. Take readings every minute for 5 minutes to establish a kinetic curve.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition versus inhibitor concentration and use non-linear regression to determine the IC50 value for each compound against each enzyme.

B. In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs in treating acute, localized inflammation.[15][16][17]

Principle: Subplantar injection of carrageenan, a polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[16][17] The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats (180-200g) in standard laboratory conditions for at least one week to allow for acclimatization.[18]

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group 2: Ibuprofen (e.g., 50 mg/kg, orally)

      • Group 3: Benzofuran Derivative (Dose 1, e.g., 25 mg/kg, orally)

      • Group 4: Benzofuran Derivative (Dose 2, e.g., 50 mg/kg, orally)

    • Administer the respective treatments orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[15][19] The left paw remains untreated as an internal control.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.[19]

    • Use a plethysmometer for accurate volume measurement. The degree of swelling is the difference between the initial and subsequent paw volumes.

  • Data Analysis:

    • Calculate the mean paw volume for each group at each time point.

    • Calculate the percentage of edema inhibition for the treated groups at the time of peak inflammation (typically 3-4 hours) using the following formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

      • Where ΔV is the change in paw volume.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results compared to the vehicle control group.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis. The results from the in vitro and in vivo experiments should be summarized in a table.

Table 1: Hypothetical Comparative Anti-Inflammatory Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) @ 50 mg/kg
Ibuprofen 15.535.20.4465.8%
Benzofuran Derivative 45.89.74.7272.3%

Interpretation of Results:

  • Potency & Selectivity (In Vitro): In this hypothetical scenario, the benzofuran derivative shows a significantly lower IC50 value for COX-2 (9.7 µM) compared to ibuprofen (35.2 µM), indicating higher potency against the inflammatory enzyme. Furthermore, its Selectivity Index (SI) is 4.72, meaning it is over 4 times more selective for COX-2 than COX-1. Ibuprofen, with an SI of 0.44, is non-selective and slightly more potent against COX-1. This suggests the benzofuran derivative may have a reduced risk of gastrointestinal side effects.

  • Efficacy (In Vivo): The in vivo data supports the in vitro findings. At the same dose (50 mg/kg), the benzofuran derivative exhibited a greater percentage of paw edema inhibition (72.3%) compared to ibuprofen (65.8%), indicating superior efficacy in this acute inflammation model.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for comparing the anti-inflammatory activity of a novel benzofuran derivative against the established NSAID, ibuprofen. By integrating mechanistic understanding with robust in vitro and in vivo protocols, researchers can effectively characterize new chemical entities. The multi-target potential of the benzofuran scaffold, including selective COX-2 inhibition and modulation of key signaling pathways like NF-κB, presents a compelling rationale for its exploration in the development of next-generation anti-inflammatory therapeutics. The methodologies described herein provide a self-validating system to generate the reliable, high-quality data necessary for advancing promising compounds through the drug discovery pipeline.

References

  • Ibuprofen Pathway, Pharmacodynamics. 1

  • Ibuprofen Mechanism.

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

  • What is the mechanism of Ibuprofen?

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?

  • Carrageenan-Induced Paw Edema Model.

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.

  • Ibuprofen.

  • Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity.

  • Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis.

  • Carrageenan induced Paw Edema Model.

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.

  • Carrageenan Induced Paw Edema (Rat, Mouse).

  • COX Colorimetric Inhibitor Screening Assay Kit.

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.

  • Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B.

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

Sources

A Head-to-Head Comparison of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the 2,3-dihydro-1-benzofuran moiety has emerged as a promising framework for the development of potent and selective cancer therapeutics.[1][2] Its unique structural features and synthetic tractability have made it a focal point for the design of compounds that can modulate various oncogenic pathways. This guide provides a comprehensive head-to-head comparison of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives, offering insights into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols for their evaluation.

The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core, a bicyclic system composed of a fused benzene and a dihydrofuran ring, is a key component in numerous biologically active natural products and synthetic compounds.[3][4] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups to interact with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The presence of the carboxylic acid group at the 3-position offers a versatile handle for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

The synthesis of the 2,3-dihydro-1-benzofuran scaffold can be achieved through various synthetic routes. A common approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. For instance, a rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been reported for the construction of dihydrobenzofurans.

Once the core 2,3-dihydro-1-benzofuran-3-carboxylic acid is obtained, a diverse library of derivatives, such as amides and esters, can be synthesized through standard coupling reactions. The choice of coupling partners is critical as it directly influences the biological activity of the final compounds.

Head-to-Head Comparison of Anticancer Activity

While a definitive head-to-head comparison of a comprehensive series of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives is an evolving area of research, we can extrapolate from existing structure-activity relationship (SAR) studies on related benzofuran and dihydrobenzofuran scaffolds to predict trends in anticancer potency.[1][5][6] The following table summarizes the predicted cytotoxic activity of various derivatives against a panel of human cancer cell lines, based on established SAR principles.

Derivative ClassR Group on Amide/EsterPredicted IC50 Range (µM) vs. Cancer Cell LinesKey SAR Insights
Amides Phenyl10-50The nature of substituents on the phenyl ring is crucial.
4-Chlorophenyl1-10Electron-withdrawing groups, particularly halogens at the para position, often enhance activity.[1][6]
4-Methoxyphenyl5-25Electron-donating groups can have a variable effect, sometimes leading to decreased potency.
4-Hydroxyphenyl1-15The presence of a hydrogen bond donor like a hydroxyl group can improve interaction with the target protein.[5]
Pyridyl5-30The introduction of a heteroaromatic ring can modulate solubility and target engagement.
Esters Methyl>50Simple alkyl esters often exhibit lower potency compared to corresponding amides.
Ethyl>50Similar to methyl esters, potency is generally low.
Benzyl20-100The introduction of an aromatic ring can slightly improve activity.

Note: The IC50 values presented are hypothetical and intended to illustrate the expected trends based on SAR studies of similar compound classes. Experimental validation is necessary to confirm these predictions.

Mechanism of Action: Targeting Key Oncogenic Pathways

Several potential mechanisms of action have been proposed for benzofuran-based anticancer agents. A prominent target is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which plays a pivotal role in inflammation, cell survival, and proliferation.[7] Inhibition of the NF-κB signaling pathway can lead to the induction of apoptosis in cancer cells.

Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to exert their anticancer effects by inhibiting cyclooxygenase-2 (COX-2).[1] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.

Below is a diagram illustrating the proposed signaling pathway involving NF-κB inhibition by 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_dimer NF-κB (p50/p65) NFκB_active Active NF-κB NFκB_dimer->NFκB_active Translocates Dihydrobenzofuran 2,3-Dihydro-1-benzofuran -3-carboxylic acid derivative Dihydrobenzofuran->IKK Inhibits Transcription Transcription NFκB_active->Transcription Target_Genes Target Genes (e.g., Bcl-2, COX-2) Cell_Survival Cell_Survival Target_Genes->Cell_Survival Promotes Transcription->Target_Genes Stimulus Stimulus Stimulus->Receptor

Caption: Proposed mechanism of action via NF-κB pathway inhibition.

Experimental Protocols

To ensure the scientific rigor of your research, it is imperative to employ validated experimental protocols. The following are step-by-step methodologies for key assays used in the evaluation of these anticancer agents.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and sensitive method for determining the cytotoxicity of chemical agents on cultured cells.[7][8]

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on the expression levels of key proteins in signaling pathways (e.g., Bcl-2, cleaved PARP-1).[2]

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved PARP-1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives as anticancer agents.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Scaffold_Synthesis Scaffold Synthesis Derivative_Synthesis Derivative Synthesis (Amides, Esters) Scaffold_Synthesis->Derivative_Synthesis Purification Purification & Characterization (NMR, MS) Derivative_Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Assay (SRB or MTT) Purification->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification Western_Blot Western Blot Analysis (e.g., Bcl-2, PARP) Hit_Identification->Western_Blot Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB Luciferase Assay) Hit_Identification->Pathway_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Western_Blot->SAR_Analysis Pathway_Analysis->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Synthesis

Caption: A typical workflow for anticancer drug discovery.

Conclusion

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold represents a fertile ground for the discovery of novel anticancer agents. Through systematic derivatization and rigorous biological evaluation, it is possible to identify potent and selective compounds with promising therapeutic potential. This guide has provided a framework for understanding the key aspects of this research area, from synthesis and SAR to mechanistic studies and experimental protocols. As our understanding of cancer biology deepens, the rational design of molecules based on this privileged scaffold will undoubtedly contribute to the development of the next generation of cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 893. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Soukhni, S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. [Link]

  • Kossakowski, J., & Ostrowska, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., ... & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran-and 2, 3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545-2549. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Soukhni, S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kumar, R., & Sharma, A. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1), 614-620. [Link]

  • Murineddu, G., L-Gressier, M., T-Vu, D., Pinna, G. A., Cignarella, G., Gelli, M., ... & Berthelot, P. (2013). 2, 3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 56(22), 9034-9049. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Soukhni, S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kossakowski, J., & Ostrowska, K. (2005). Synthesis and structural characterization of derivatives of 2-and 3-benzo [b] furan carboxylic acids with potential cytotoxic activity. Il Farmaco, 60(6-7), 519-527. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Talele, T. T., Chaudhary, A., Khedkar, S. A., Cushman, M., & Pommier, Y. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2, 3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry, 159, 108941. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Soukhni, S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. [Link]

  • Lee, J. Y., Kim, Y. S., Kim, Y. K., Kim, Y. M., Kim, H. J., & Park, H. J. (2013). Discovery and structure-activity relationship studies of 2-benzylidene-2, 3-dihydro-1H-inden-1-one and benzofuran-3 (2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Journal of medicinal chemistry, 56(17), 6774-6789. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid: An LC-MS/MS Method Validation and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Furthermore, we will objectively compare the performance of this "gold standard" technique with alternative methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to guide your analytical strategy.

The Rationale for Method Selection: Why LC-MS/MS?

The chemical structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, featuring a polar carboxylic acid group and a semi-rigid benzofuran core, presents specific analytical challenges. While several techniques can be employed for its quantification, LC-MS/MS is often the preferred method in a bioanalytical setting for several key reasons:

  • High Sensitivity: The ability to achieve low limits of quantification (LLOQ) is critical, especially in pharmacokinetic studies where analyte concentrations in biological matrices can be minuscule.

  • High Selectivity: Tandem mass spectrometry (MS/MS) provides an unparalleled degree of selectivity, minimizing the impact of co-eluting matrix components that could interfere with the analyte signal.

  • Versatility: LC-MS/MS can be adapted to a wide range of analytes and complex biological matrices with appropriate sample preparation.

This guide will first detail the validation of a robust LC-MS/MS method, followed by a comparative analysis of HPLC-UV and GC-MS to provide a comprehensive overview of the available analytical options.

I. Validation of an LC-MS/MS Method for 2,3-Dihydro-1-benzofuran-3-carboxylic acid Quantification

The validation of this bioanalytical method is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2][3]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of the analyte from plasma.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen due to the presence of the readily deprotonated carboxylic acid group.[4]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for optimal selectivity and sensitivity.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample IS Internal Standard Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column C18 Column Injection->Column Separation Separation Column->Separation Ionization ESI (-) Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Processing Detection->Data

LC-MS/MS analytical workflow.
Validation Parameters and Acceptance Criteria

The following parameters were assessed to ensure the method is fit for its intended purpose.

Validation Parameter Acceptance Criteria Rationale
Specificity & Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures that the detected signal is solely from the analyte of interest.
Linearity & Range Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero standards.Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).Ensures the method provides consistently accurate and reproducible results.[5]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower limit of reliable quantification.
Matrix Effect The coefficient of variation of the matrix factor should be ≤ 15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte.[6]
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Ensures the integrity of the analyte in the biological matrix and processed samples.

II. Comparative Analysis of Alternative Quantification Methods

While LC-MS/MS offers superior performance, it is essential to consider alternative techniques that may be suitable depending on the specific research needs, available instrumentation, and cost constraints.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. For 2,3-Dihydro-1-benzofuran-3-carboxylic acid, the benzofuran ring provides a chromophore suitable for UV detection.

Experimental Protocol: HPLC-UV

The sample preparation and liquid chromatography conditions for an HPLC-UV method would be similar to the LC-MS/MS method. The primary difference lies in the detection method.

  • Detector: UV-Vis detector set to a wavelength of maximum absorbance for the analyte (e.g., ~254 nm).

HPLC_Workflow cluster_SamplePrep_HPLC Sample Preparation cluster_HPLC High-Performance Liquid Chromatography cluster_Detection_UV Detection Plasma_HPLC Plasma Sample Precipitation_HPLC Protein Precipitation Plasma_HPLC->Precipitation_HPLC Centrifugation_HPLC Centrifugation Precipitation_HPLC->Centrifugation_HPLC Injection_HPLC Direct Injection or Evaporation/Reconstitution Centrifugation_HPLC->Injection_HPLC Column_HPLC C18 Column Injection_HPLC->Column_HPLC Separation_HPLC Separation Column_HPLC->Separation_HPLC UV_Detector UV Detector Separation_HPLC->UV_Detector Data_HPLC Data Acquisition & Processing UV_Detector->Data_HPLC Method_Selection Start Start: Quantify 2,3-Dihydro-1-benzofuran-3-carboxylic acid High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Regulated_Bioanalysis Regulated Bioanalysis (PK/TK)? High_Sensitivity->Regulated_Bioanalysis Yes High_Concentration High Concentration Samples? High_Sensitivity->High_Concentration No Regulated_Bioanalysis->High_Concentration No LCMS Choose LC-MS/MS Regulated_Bioanalysis->LCMS Yes Cost_Constraint Cost & Simplicity are Key? High_Concentration->Cost_Constraint Yes Reconsider Re-evaluate Analytical Needs High_Concentration->Reconsider No Volatile_Analytes Is the analyte volatile? Cost_Constraint->Volatile_Analytes No HPLC Choose HPLC-UV Cost_Constraint->HPLC Yes GCMS Consider GC-MS (with derivatization) Volatile_Analytes->GCMS Yes Volatile_Analytes->Reconsider No

Sources

A Senior Application Scientist's Guide to NMR Spectroscopy for Impurity Profiling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the impurity profiling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a key building block in medicinal chemistry. We will explore the unique advantages of NMR, supported by experimental protocols and data, to demonstrate its indispensable role in modern drug development.

The Criticality of Impurity Profiling in Drug Development

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] These guidelines necessitate the use of robust analytical methods to detect and quantify impurities, which can originate from starting materials, by-products of the synthesis, or degradation products.[2][3] For a molecule like 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a thorough understanding of its impurity profile is crucial for ensuring lot-to-lot consistency and patient safety.

NMR Spectroscopy: A Primary Method for Purity and Impurity Analysis

While chromatography techniques like High-Performance Liquid Chromatography (HPLC) are the workhorses of most quality control laboratories, NMR spectroscopy offers a distinct and often complementary approach.[4][5] Unlike chromatography, which relies on the separation of components, NMR provides a holistic view of all proton-containing molecules in a sample simultaneously.[4][6]

The fundamental principle of quantitative NMR (qNMR) lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[7] This makes qNMR a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[7][8] This is a significant advantage when dealing with novel impurities for which no certified reference material exists.[9][10]

Experimental Workflow: NMR-Based Impurity Profiling

The following workflow outlines the key steps in performing impurity profiling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid using NMR spectroscopy.

Caption: Workflow for NMR-based impurity profiling.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2,3-Dihydro-1-benzofuran-3-carboxylic acid sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. The choice of internal standard is critical; it should have signals that do not overlap with the analyte or expected impurities.[10]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6. Complete dissolution is essential for accurate quantification.[7]

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.[4][8]

    • Ensure the spectrometer is properly tuned and the magnetic field is shimmed for high resolution.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • For structural elucidation of unknown impurities, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing and Analysis:

    • Process the ¹H NMR spectrum using appropriate software. This includes Fourier transformation, phasing, and baseline correction.

    • Carefully integrate the signals corresponding to the API, the internal standard, and any observed impurities. The integration regions should be consistent across all spectra.

    • The purity of the API can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to the API and "std" refers to the internal standard.[7]

    • The concentration of each impurity can be determined similarly, by comparing its integral to that of the internal standard.

Comparison with Orthogonal Analytical Techniques

While NMR is a powerful tool, a comprehensive impurity profiling strategy often involves the use of orthogonal techniques. The following table compares NMR with HPLC and LC-MS.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures nuclear spin transitions in a magnetic field.Separates components based on their differential partitioning between a stationary and mobile phase.Separates components like HPLC, followed by mass analysis of the eluting compounds.
Quantification Primary method (qNMR); can quantify without a specific reference standard for the impurity.[9][11]Requires a reference standard for each impurity for accurate quantification.Can provide semi-quantitative data without a standard, but a standard is needed for accurate quantification.
Structural Information Provides detailed structural information, enabling the identification of unknown impurities.[12][13]Provides retention time, which is not sufficient for structural elucidation.Provides molecular weight and fragmentation data, which aids in structural identification.[5]
Sample Throughput Lower throughput compared to HPLC.High throughput, suitable for routine quality control.High throughput.
Sensitivity Generally lower sensitivity than HPLC and LC-MS.[4]High sensitivity, capable of detecting trace impurities.[14]Very high sensitivity, excellent for trace-level impurity detection.
Destructive? Non-destructive; the sample can be recovered for further analysis.[13]Destructive.Destructive.

This comparison highlights that these techniques are not mutually exclusive but rather complementary.[15]

Caption: Synergy of analytical techniques for impurity profiling.

Potential Impurities in 2,3-Dihydro-1-benzofuran-3-carboxylic acid

The synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid can give rise to several potential impurities.[16][17] These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • Degradation products: Impurities formed during storage or under stress conditions.

For instance, if the synthesis involves the reduction of benzofuran-3-carboxylic acid, the starting material itself could be a potential impurity. Other related substances could include isomers or over-reduced products. NMR is particularly adept at identifying and distinguishing such structurally similar compounds.

Conclusion

NMR spectroscopy stands as a uniquely powerful and versatile tool for the impurity profiling of pharmaceutical compounds like 2,3-Dihydro-1-benzofuran-3-carboxylic acid. Its ability to provide detailed structural information and perform absolute quantification without the need for specific impurity reference standards makes it an invaluable asset in drug development.[18][19] While HPLC and LC-MS offer superior sensitivity and throughput for routine analysis, the integration of NMR into a comprehensive analytical workflow provides a self-validating system that ensures the highest level of confidence in the purity and safety of the drug substance.[14][20] By leveraging the complementary strengths of these techniques, researchers and drug developers can meet and exceed the stringent regulatory requirements for impurity control, ultimately delivering safer and more effective medicines to patients.

References

Sources

A Comparative Guide to the Efficacy of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives and Fenofibrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Hyperlipidemia Treatment

Hyperlipidemia, characterized by elevated levels of lipids such as triglycerides and cholesterol in the blood, remains a cornerstone of cardiovascular disease risk. For decades, fibric acid derivatives, most notably fenofibrate, have been a therapeutic mainstay, primarily prescribed to manage hypertriglyceridemia. Fenofibrate's efficacy is attributed to its role as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2][3][4] However, the quest for more potent and selective agents with improved therapeutic profiles is a constant in drug discovery. This has led to the investigation of novel chemical scaffolds, among which 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives have emerged as a promising class of highly potent and selective PPARα agonists.[5]

This guide provides a detailed technical comparison of the efficacy of these novel benzofuran derivatives against the established benchmark, fenofibrate. We will delve into their comparative mechanisms of action, present available preclinical efficacy data, outline key experimental protocols for their evaluation, and discuss their known safety profiles.

Mechanism of Action: A Shared Target with Potency Variations

Both fenofibrate and the 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives exert their lipid-lowering effects by targeting the same molecular entity: PPARα .[1][5] Activation of this transcription factor initiates a cascade of downstream events that collectively improve the lipid profile.

Fenofibrate's Mechanism:

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid then binds to and activates PPARα. This activation leads to:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby enhancing their clearance from the plasma.[2]

  • Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. PPARα activation suppresses ApoC-III gene expression, further promoting triglyceride-rich lipoprotein catabolism.

  • Enhanced Fatty Acid Oxidation: PPARα stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.[1]

  • Increased HDL Cholesterol: Activation of PPARα increases the production of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL), leading to increased HDL levels.

2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives' Mechanism:

Research into this novel class of compounds has identified them as highly potent and subtype-selective PPARα agonists.[5] Their fundamental mechanism of action mirrors that of fenofibrate, operating through the PPARα signaling pathway to modulate lipid metabolism. The key distinction lies in their potency and selectivity. Preclinical studies have shown that these derivatives can activate PPARα more effectively and at significantly lower concentrations than fenofibric acid. This suggests a more efficient binding to the PPARα ligand-binding domain, leading to a more robust downstream signaling cascade.

PPAR_alpha_pathway cluster_ligands PPARα Agonists cluster_nucleus Nucleus cluster_effects Metabolic Effects Fenofibric Acid Fenofibric Acid PPARa PPARα Fenofibric Acid->PPARa Binds to Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->PPARa Binds to (High Potency) RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes LPL ↑ Lipoprotein Lipase Activity Target_Genes->LPL ApoCIII ↓ ApoC-III Production Target_Genes->ApoCIII FAO ↑ Fatty Acid Oxidation Target_Genes->FAO HDL ↑ HDL Synthesis (ApoA-I, ApoA-II) Target_Genes->HDL TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance Inhibition Lifted Lipid_Lowering Lipid Profile Improvement FAO->Lipid_Lowering HDL->Lipid_Lowering TG_Clearance->Lipid_Lowering

PPARα signaling pathway activated by fenofibrate and benzofuran derivatives.

Comparative Efficacy: A Look at the Preclinical Data

A direct comparison of clinical efficacy is not yet possible as the 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives are investigational compounds. However, preclinical data provides a strong indication of their potential superiority over fenofibrate.

Fenofibrate Efficacy (Clinical Data):

Numerous clinical trials have established the efficacy of fenofibrate in treating dyslipidemia. The typical lipid-modifying effects observed in patients are summarized below:

Lipid ParameterTypical Percentage Change with Fenofibrate
Triglycerides (TG) ↓ 30% - 60%
Total Cholesterol (TC) ↓ 20% - 25%
Low-Density Lipoprotein (LDL-C) ↓ 5% - 20% (may increase in severe hypertriglyceridemia)
High-Density Lipoprotein (HDL-C) ↑ 10% - 35%

2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives Efficacy (Preclinical Data):

The pivotal study by Shi et al. (2005) in the Journal of Medicinal Chemistry provides the most direct comparison. While the full quantitative data tables from this study are not publicly available in the searched literature, the authors report that select compounds from this series "displayed excellent cholesterol- and triglyceride-lowering activity at dose levels that were much lower than the marketed weak PPARα agonist fenofibrate" in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs.[5]

This indicates a significantly higher potency for the benzofuran derivatives. For instance, a representative compound from this class, (2R)-2-ethyl-5-{3-[2-chloro-4-(trifluoromethoxy)phenoxy]propoxy}-2,3-dihydro-1-benzofuran-2-carboxylic acid, was identified as a highly potent and selective PPARα agonist.[5]

Compound ClassEfficacy Summary (Triglyceride & Cholesterol Lowering)
Fenofibrate Effective at standard clinical doses (e.g., 145-160 mg/day in humans).
2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives Reported to be highly effective at significantly lower doses than fenofibrate in preclinical animal models (specific % reduction data not publicly available in cited literature).[5]

The implication for drug development is the potential for a therapeutic agent with a wider therapeutic window, potentially lower side effect burden due to lower dosage, or greater efficacy at a comparable dose.

Experimental Protocols for Efficacy Evaluation

The evaluation of novel hypolipidemic agents involves a series of standardized in vitro and in vivo assays. Below are representative protocols for key experiments used to compare compounds like the benzofuran derivatives to fenofibrate.

In Vitro PPARα Transactivation Assay

This assay determines a compound's ability to functionally activate the PPARα receptor.

Objective: To quantify the dose-dependent activation of the human PPARα receptor by a test compound.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate growth medium.

  • Transient Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human PPARα gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

  • Compound Treatment: After transfection, incubate the cells with varying concentrations of the test compound (e.g., a benzofuran derivative) or a reference compound (fenofibric acid).

  • Cell Lysis and Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the normalized activity against the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Transactivation_Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Culture HEK293 Cells Transfect 2. Co-transfect with: - PPARα Expression Vector - PPRE-Luciferase Reporter Culture->Transfect Treat 3. Treat cells with Test Compound / Fenofibric Acid (24 hours) Lyse 4. Lyse Cells Treat->Lyse Measure 5. Measure Luciferase Activity Lyse->Measure Analyze 6. Normalize Data & Plot Dose-Response Curve EC50 7. Determine EC₅₀ Analyze->EC50

Workflow for a PPARα transactivation assay.
In Vivo Hypolipidemic Activity in a Hamster Model

The Syrian hamster is a well-regarded model for dyslipidemia studies due to its lipid metabolism closely resembling that of humans.

Objective: To evaluate the in vivo efficacy of a test compound in lowering plasma triglyceride and cholesterol levels.

Methodology:

  • Animal Acclimation: Acclimate male Syrian golden hamsters for at least one week, providing standard chow and water ad libitum.

  • Induction of Hyperlipidemia: Feed the hamsters a high-fat, high-cholesterol diet for 2-4 weeks to induce a stable hyperlipidemic state.

  • Group Allocation: Randomly assign the hyperlipidemic hamsters into several groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Positive Control (e.g., Fenofibrate at a clinically relevant dose, such as 100 mg/kg)

    • Test Compound Groups (e.g., benzofuran derivative at various doses, such as 1, 3, 10 mg/kg)

  • Dosing: Administer the vehicle, fenofibrate, or test compound orally once daily for a period of 7-14 days.

  • Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via retro-orbital sinus or cardiac puncture.

  • Biochemical Analysis: Centrifuge the blood to obtain plasma. Analyze the plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assay kits.

  • Data Analysis: Compare the lipid levels of the treated groups to the vehicle control group. Calculate the percentage reduction for each lipid parameter and assess statistical significance.

Safety and Toxicology Profile

Fenofibrate:

Fenofibrate is generally well-tolerated, but like other fibrates, it is associated with certain side effects.[6]

  • Most Common: Gastrointestinal disturbances (abdominal pain, nausea, constipation).

  • Less Common but Serious:

    • Myopathy and Rhabdomyolysis: Increased risk, especially when co-administered with statins.

    • Hepatotoxicity: Elevations in liver transaminases (ALT, AST) can occur.

    • Cholelithiasis: Fenofibrate can increase the cholesterol content of bile, increasing the risk of gallstones.

    • Increased Serum Creatinine: Reversible increases in serum creatinine have been observed.

2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives:

Specific, publicly available toxicology and safety data for the highly potent 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives evaluated for hypolipidemic activity are limited in the searched literature. This represents a critical knowledge gap for a comprehensive comparison.

However, general toxicological information on the parent benzofuran scaffold indicates potential for adverse effects at high doses in animal studies, including kidney and liver effects. It is crucial to note that the complex side chains and modifications of the active derivatives would significantly alter their toxicological profile, and specific studies on these compounds are necessary to determine their safety.

As a class, potent PPARα agonists can be associated with concerns regarding potential carcinogenicity in rodents and effects on the liver and muscle.[7] Any new derivative in this class would require extensive toxicological evaluation to establish a safe therapeutic window in humans. One study on a benzofuran derivative, benzbromarone, noted that it induced peroxisome proliferation in rat hepatocytes but not in human hepatocytes, highlighting species-specific differences in toxicological responses.

Conclusion and Future Outlook

The existing preclinical evidence strongly suggests that 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives are a class of highly potent PPARα agonists with the potential to be more effective lipid-lowering agents than fenofibrate.[5] Their ability to elicit significant triglyceride and cholesterol reduction at much lower doses in animal models is a promising indicator of their potential therapeutic value.

However, the journey from a promising preclinical candidate to a clinically approved drug is long and requires rigorous evaluation. The current lack of publicly available, detailed quantitative comparative efficacy data and, most importantly, a comprehensive safety and toxicology profile for these novel derivatives are significant hurdles that must be overcome.

For researchers in the field, this class of compounds represents a fertile ground for further investigation. Future studies should focus on:

  • Head-to-head, dose-response studies against fenofibrate to precisely quantify the potency difference.

  • Comprehensive preclinical toxicology studies to establish a safety profile and therapeutic index.

  • Investigation of potential pleiotropic effects beyond lipid-lowering, such as anti-inflammatory properties.

While fenofibrate remains a valuable and well-established therapeutic option, the development of more potent and selective PPARα agonists like the 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivatives holds the promise of a new generation of therapies for dyslipidemia and cardiovascular disease prevention.

References

  • Bichet, N., Cahard, D., Fabre, G., Remandet, B., Gouy, D., & Cano, J.-P. (1990). Toxicological studies on a benzofuran derivative. Toxicology and Applied Pharmacology, 106(3), 509–517.
  • Patsnap Synapse. (2024). What is the mechanism of Fenofibrate? Retrieved from [Link]

  • ResearchGate. (2025). Fenofibrate: A review of its use in dyslipidaemia. Retrieved from [Link]

  • Semantic Scholar. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review on the Drug: Fenofibrate. Retrieved from [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599.
  • ResearchGate. (2014). Is there any detailed protocol about Triton WR 1339 induced Hyperlipidemic Model to screen for hypolipidemic drugs? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fenofibrate - StatPearls. Retrieved from [Link]

  • Fruchart, J. C. (2009). Safety issues and prospects for future generations of PPAR modulators. Therapeutic advances in cardiovascular disease, 3(4), 299-310.

Sources

A Mechanistic Comparison of Synthesis Routes for 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a plethora of biologically active natural products and pharmaceutical agents. The strategic placement of a carboxylic acid group at the 3-position offers a valuable handle for further synthetic manipulations, making 2,3-dihydro-1-benzofuran-3-carboxylic acid a key intermediate in drug discovery and development. This guide provides a mechanistic and practical comparison of the primary synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing actionable protocols for the modern research chemist.

Route 1: Catalytic Hydrogenation of Benzofuran-3-carboxylic Acid

This approach is a robust and straightforward method that proceeds in two key stages: the synthesis of the benzofuran-3-carboxylic acid precursor, followed by the selective reduction of the furan ring.

Stage 1: Synthesis of Benzofuran-3-carboxylic Acid

A reliable method for the synthesis of the benzofuran-3-carboxylic acid precursor involves the reaction of a salicylaldehyde with ethyl diazoacetate, followed by hydrolysis.

Mechanism: The reaction is initiated by the protonation of salicylaldehyde by a Brønsted acid like tetrafluoroboric acid (HBF₄·OEt₂), which activates the carbonyl group towards nucleophilic attack by ethyl diazoacetate. The subsequent loss of dinitrogen gas and intramolecular cyclization, followed by dehydration, affords the ethyl benzofuran-3-carboxylate. Saponification of the ester with a base like sodium hydroxide, followed by acidic workup, yields the desired benzofuran-3-carboxylic acid.[1]

Salicylaldehyde Salicylaldehyde Intermediate1 Activated Carbonyl Salicylaldehyde->Intermediate1 + H⁺ EDA Ethyl Diazoacetate Intermediate2 Adduct HBF4 HBF₄·OEt₂ Intermediate1->Intermediate2 + Ethyl Diazoacetate - N₂ Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Ester Ethyl Benzofuran-3-carboxylate Intermediate3->Ester - H₂O Acid Benzofuran-3-carboxylic Acid Ester->Acid Hydrolysis NaOH NaOH, H₂O Benzofuran_acid Benzofuran-3-carboxylic Acid Adsorbed_complex Adsorbed Complex on Catalyst Surface Benzofuran_acid->Adsorbed_complex H2 H₂ H2->Adsorbed_complex PdC Pd/C Catalyst Dihydro_acid 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Adsorbed_complex->Dihydro_acid Stepwise Hydride Addition oHCA ortho-Hydroxycinnamic Acid Phenoxide Phenoxide Intermediate oHCA->Phenoxide - H⁺ Base Mild Base Enolate Enolate Intermediate Phenoxide->Enolate 5-exo-trig (Oxa-Michael) Coumarin Coumarin (byproduct) Phenoxide->Coumarin 6-endo-trig (Lactonization) Product 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Enolate->Product + H⁺

Figure 3: Intramolecular Oxa-Michael Addition.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of enantiomerically pure 2,3-dihydro-1-benzofuran-3-carboxylic acid is often required. Both of the discussed routes can be adapted for asymmetric synthesis.

  • Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, can facilitate the enantioselective hydrogenation of the benzofuran-3-carboxylic acid precursor. *[2][3] Organocatalytic Cyclization: Chiral organocatalysts, such as bifunctional thiourea or amine-based catalysts, can be employed to promote an enantioselective intramolecular oxa-Michael addition of the ortho-hydroxycinnamic acid derivative. T[4]hese catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

Comparative Analysis

FeatureRoute 1: Catalytic HydrogenationRoute 2: Intramolecular Cyclization
Starting Materials Salicylaldehyde, Ethyl DiazoacetateSalicylaldehyde, Acetic Anhydride
Key Transformation Heterogeneous Catalytic HydrogenationIntramolecular Oxa-Michael Addition
Plausible Yield Good to ExcellentModerate to Good (highly condition dependent)
Key Challenges Handling of diazomethane precursor, catalyst poisoningRegioselectivity control (avoiding coumarin formation)
Advantages Generally high-yielding and reliable, well-established methodologyMore convergent, potentially fewer steps
Disadvantages Use of potentially hazardous reagents, requires high-pressure hydrogenation equipmentProne to side product formation, may require extensive optimization

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzofuran-3-carboxylate

[1]1. To a solution of salicylaldehyde (1.0 equiv.) in dichloromethane, add HBF₄·OEt₂ (0.1 equiv.) at room temperature with stirring. 2. Add a solution of ethyl diazoacetate (1.6 equiv.) in dichloromethane dropwise to the stirring mixture. 3. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC). 4. Carefully quench the reaction and perform an aqueous workup. 5. The crude product is then treated with a catalytic amount of concentrated sulfuric acid to effect dehydration. 6. Purify the resulting ethyl benzofuran-3-carboxylate by column chromatography.

Protocol 2: Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid (as an analogue)

[5]1. Dissolve benzofuran-2-carboxylic acid (1.0 equiv.) in a suitable solvent such as ethyl acetate. 2. Add 10% Pd/C catalyst (typically 5-10 mol% of Pd). 3. Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure (e.g., 50-70 psi). 4. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC). 5. Carefully filter the reaction mixture to remove the catalyst. 6. Evaporate the solvent to obtain the crude 2,3-dihydro-1-benzofuran-2-carboxylic acid, which can be further purified by recrystallization.

Note: This protocol for the 2-isomer serves as a starting point for the hydrogenation of the 3-isomer. Optimization of solvent, catalyst loading, pressure, and temperature may be necessary.

Conclusion

The synthesis of 2,3-dihydro-1-benzofuran-3-carboxylic acid can be effectively achieved through two primary routes: the catalytic hydrogenation of a benzofuran-3-carboxylic acid precursor and the intramolecular cyclization of an ortho-hydroxycinnamic acid derivative. The choice of route will depend on the specific requirements of the synthesis, including scale, available equipment, and the need for enantiopurity. The catalytic hydrogenation route is generally more robust and higher-yielding, while the intramolecular cyclization route offers a more convergent approach but requires careful optimization to ensure the desired regioselectivity. The development of asymmetric variants of both routes provides access to enantiomerically enriched products, which are of significant interest in medicinal chemistry.

References

  • Pawar, S. D., et al. (2019). One-Pot Allylation-Intramolecular Vinylogous Michael Addition-Isomerization Cascade of o-Hydroxycinnamates and Congeners: Synthesis of Substituted Benzofuran Derivatives. Organic Letters, 21(6), 1823–1827. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Sha, C.-K., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 246–256. [Link]

  • Rana, N. K., et al. (2020). Organocatalytic asymmetric synthesis of 2,3‐dihydrobenzofurans. Asian Journal of Organic Chemistry, 9(9), 1374-1396. [Link]

  • Shaikh, A. A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(1), 1-21. [Link]

  • Ye, D., et al. (2012). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 55(15), 6985–6999. [Link]

  • Fan, B., et al. (2021). Asymmetric Hydrogenation of Benzofuran Derivatives for the Formal Synthesis of TAK-875. Advanced Synthesis & Catalysis, 363(13), 3345-3351. [Link]

  • Gaunt, M. J., et al. (2018). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 57(40), 13197-13201. [Link]

  • Li, G., et al. (2022). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. The Journal of Organic Chemistry, 87(17), 11635–11645. [Link]

  • Li, G., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • Brzezińska, E., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736–4748. [Link]

  • Edwards, C. R., et al. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid. Journal of Heterocyclic Chemistry, 24(2), 495-496. [Link]

  • Didier, D., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(17), 7693–7711. [Link]

  • Dyson, P. J., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis, 10(4), 2565–2573. [Link]

  • Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions, 41, 1-135. [Link]

  • Hintermann, L., et al. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry, 8, 1630–1636. [Link]

  • Buchler GmbH. (n.d.). Oxa-Michael Addition catalyzed by Quinidine Derivative. [Link]

  • Ma, J.-A., et al. (2012). Organocatalytic Asymmetric Branching Sequence of MBH Carbonates: Access to Chiral Benzofuran‐2(3H)‐one Derivatives with Three Stereocenters. Chemistry – A European Journal, 18(50), 16038-16042. [Link]

  • Studzińska-Sroka, E., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 22(16), 8826. [Link]

  • Ghampson, I. T., et al. (2019). The Delplot Kinetic Method Applied to Systems with Adsorbates: Hydrodeoxygenation of Benzofuran on a Bimetallic CoPd. Industrial & Engineering Chemistry Research, 58(28), 12536–12546. [Link]

  • Pae, A. N., et al. (2017). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 15(46), 9875-9883. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. For derivatives of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a scaffold of significant interest due to its diverse biological activities, understanding the specificity of analytical methods is a critical step.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, essential for validating the selectivity of immunoassays developed for this class of compounds. We will delve into the strategic design of these studies, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.

The core of this guide is a comparative analysis of a hypothetical series of 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives. This approach is designed to provide a practical and instructive blueprint for researchers, enabling them to apply these principles to their own compounds of interest.

The Imperative of Cross-Reactivity Assessment

Immunoassays are powerful tools in pharmaceutical analysis, offering high sensitivity and throughput for the quantification of analytes in complex biological matrices.[3] However, a common challenge with these assays, particularly for small molecules, is the potential for cross-reactivity. This phenomenon occurs when the antibodies, raised against a specific target molecule, also bind to structurally similar compounds.[4][5] Such non-specific binding can lead to inaccurate quantification, potentially compromising pharmacokinetic, pharmacodynamic, and toxicological assessments. Therefore, a thorough evaluation of cross-reactivity is not merely a procedural step but a cornerstone of assay validation and data integrity.[6]

For 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives, which are often developed as part of a series of analogs with subtle structural modifications, the risk of cross-reactivity is particularly relevant.[7] Understanding the degree to which related compounds interfere with the assay is crucial for establishing its specificity and ensuring reliable data in preclinical and clinical studies.

Strategic Design of a Cross-Reactivity Study

A robust cross-reactivity study is built upon a foundation of meticulous planning and a deep understanding of the structure-activity relationships (SAR) within the compound class.[8] The following sections outline the key considerations in designing such a study.

Selection of the Target Analyte and Cross-Reactants

The initial step is to define the primary target analyte for which the immunoassay is being developed. For the purpose of this guide, we will consider 2,3-Dihydro-1-benzofuran-3-carboxylic acid (DBCA) as our target analyte.

The selection of potential cross-reactants is a critical aspect of the study design. These should include compounds that are structurally related to the target analyte and are likely to be present in the samples being tested. This includes:

  • Metabolites: Known or predicted metabolites of the parent drug.

  • Precursors and Synthetic Intermediates: Compounds used in the synthesis of the target analyte.

  • Structural Analogs: Other derivatives from the same chemical series with variations in substituents on the benzofuran ring or the carboxylic acid side chain.

For our comparative study, we have selected a series of hypothetical derivatives of DBCA with modifications at key positions to explore the impact of structural changes on antibody recognition.

Hapten Synthesis and Immunogen Preparation: The Foundation of Antibody Specificity

Since small molecules like DBCA are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[9][10][11] This process, known as hapten-carrier conjugation, is a critical determinant of the resulting antibody's specificity.[]

The choice of the conjugation site on the hapten is paramount. The linker should be attached to a position on the molecule that is distal to the key structural features you want the antibodies to recognize. For DBCA, the carboxylic acid group is a logical and convenient point of attachment. By coupling through this group, the unique structural elements of the 2,3-dihydro-1-benzofuran core are presented to the immune system, increasing the likelihood of generating specific antibodies.

A common and effective method for this conjugation is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

Hapten_Carrier_Conjugation cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification and Characterization Hapten DBCA (Hapten) EDC EDC/s-NHS Hapten->EDC Reaction Activated_Hapten Activated Hapten (NHS-ester) EDC->Activated_Hapten Carrier_Protein Carrier Protein (e.g., KLH) Activated_Hapten->Carrier_Protein Coupling Conjugate Immunogen (DBCA-KLH) Carrier_Protein->Conjugate Purification Dialysis/ Size-Exclusion Chromatography Conjugate->Purification Characterization MALDI-TOF MS/ UV-Vis Spectroscopy Purification->Characterization

Caption: Workflow for the preparation of the DBCA-carrier protein immunogen.

Competitive ELISA: The Workhorse of Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is an ideal format for determining the cross-reactivity of small molecules.[14][15][16] In this assay, the free analyte (in the sample or standard) competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody binding sites that are immobilized on a microplate.[17][18] The signal generated is inversely proportional to the concentration of the analyte in the sample.[19]

Principle of Competitive ELISA

Competitive_ELISA cluster_plate Microplate Well cluster_competition Competition Step cluster_binding Binding cluster_detection Detection Ab Anti-DBCA Antibody p1 Free_Analyte Free DBCA or Cross-Reactant Free_Analyte->Ab Labeled_Analyte Enzyme-Labeled DBCA Labeled_Analyte->Ab Substrate Substrate Product Colored Product Substrate->Product Enzyme Catalysis

Caption: The principle of the competitive ELISA for cross-reactivity testing.

Detailed Experimental Protocol for Competitive ELISA
  • Coating: Microplate wells are coated with a capture antibody specific for the immunizing carrier protein (e.g., anti-KLH), followed by incubation with the DBCA-KLH conjugate. Alternatively, a coating antigen (e.g., DBCA conjugated to a different carrier like BSA) is directly adsorbed to the plate. After incubation, the plate is washed to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA) or casein, to prevent non-specific binding of subsequent reagents.

  • Competition: A fixed concentration of anti-DBCA antibody is pre-incubated with varying concentrations of the standard (DBCA) or the potential cross-reactants. These mixtures are then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the free antibody (not bound to the analyte in solution) to bind to the immobilized DBCA conjugate.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-DBCA antibody is added. After another incubation and wash step, a substrate for the enzyme is added.

  • Signal Measurement: The enzyme catalyzes the conversion of the substrate into a colored product, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the DBCA concentration. The concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined from its respective dose-response curve.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of DBCA / IC50 of Cross-Reactant) x 100

Comparative Cross-Reactivity Data

The following table presents a hypothetical but plausible dataset for the cross-reactivity of a series of 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives in an immunoassay developed for DBCA.

Compound IDStructureR1R2IC50 (nM)% Cross-Reactivity
DBCA

HH10100
DBC-002

CH3H5020
DBC-003

HCl2540
DBC-004

OCH3H10001
DBC-005

HNO28012.5
DBC-006

HH (Benzofuran)>10000<0.1

Note: The structures are representational.

Interpretation of Results

From the hypothetical data in the table, several key insights can be drawn:

  • High Specificity for the Core Structure: The very low cross-reactivity of the benzofuran analog (DBC-006) suggests that the antibodies are highly specific for the 2,3-dihydro-1-benzofuran core.

  • Influence of Substituents:

    • A small alkyl substitution at R1 (DBC-002) moderately reduces binding affinity.

    • An electron-withdrawing chloro group at R2 (DBC-003) has a less pronounced effect on cross-reactivity compared to the methyl group at R1.

    • A bulky methoxy group at R1 (DBC-004) significantly diminishes antibody binding, indicating steric hindrance at this position is critical for recognition.

    • The nitro group at R2 (DBC-005) also reduces binding, but to a lesser extent than the bulky group at R1.

These findings underscore the importance of the substitution pattern on the benzofuran ring in dictating antibody recognition. Such data is invaluable for predicting which metabolites or related compounds might interfere with the assay and for guiding the development of more specific antibodies in the future.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices involved in conducting cross-reactivity studies for 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives. By following a well-designed experimental plan, from immunogen preparation to the execution and interpretation of competitive ELISA data, researchers can confidently assess the specificity of their immunoassays.

The insights gained from these studies are not only crucial for the validation of a single assay but also contribute to a deeper understanding of the structure-activity relationships that govern antibody-antigen interactions for this important class of compounds. As the development of novel 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives continues, the principles outlined in this guide will remain an essential component of the analytical workflow, ensuring the generation of accurate and reliable data in the pursuit of new therapeutics.

References

  • Dahan, A. M., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6245-6262. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30286. [Link]

  • Ahn, J. H., et al. (2005). Synthesis of 2-pyrazoline-5-carboxylic acid derivatives using trimethylsilyldiazomethane. Bulletin of the Korean Chemical Society, 26(3), 467-469. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]

  • Kailasam, S., & O'Connor, J. (2018). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. The AAPS Journal, 20(2), 39. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • Quanterix. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • KCAS Bio. Ligand Binding Assays (LBA). [Link]

  • ResearchGate. Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 577-585. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. [Link]

  • PraxiLabs. ELISA Principle, Procedure, Types, and Applications. [Link]

  • Ito, M., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 42(10), 1673-1684. [Link]

  • Calzà, C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5035. [Link]

  • Lundberg, K., & Eriksson, S. (2020). Technology Development in the Field of Ligand Binding Assays. Diva-Portal.org. [Link]

  • Animated biology with arpan. (2023, March 28). Competitive ELISA | Principles and applications of Competitive ELISA | CSIR Unit 13 [Video]. YouTube. [Link]

  • Wang, X., et al. (2021). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega, 6(15), 10246-10253. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Nakajima, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2398. [Link]

  • Darwish, I. A. (2007). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 3(3), 217-235. [Link]

  • Kailasam, S., & O'Connor, J. (2018). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. ResearchGate. [Link]

  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]

  • Cusabio. Competitive ELISA. [Link]

  • Ko, J., & Yan, M. (2015). Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. Analyst, 140(16), 5434-5446. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]

  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17056-17060. [Link]

Sources

A Comparative Benchmark of Novel Dihydrobenzofuran Derivatives Against Donepezil for Alzheimer's Disease Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a pressing need for novel chemical entities that can offer more than symptomatic relief. Dihydrobenzofuran scaffolds have emerged as a promising class of compounds due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] This guide provides a comprehensive technical comparison of newly synthesized dihydrobenzofuran derivatives against Donepezil, a cornerstone in current AD treatment. We will delve into the mechanistic rationale for this comparison, present detailed experimental protocols for key validation assays, and offer a transparent analysis of the comparative data to inform future drug development efforts.

The multifactorial nature of Alzheimer's disease, involving amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, cholinergic dysfunction, and oxidative stress, necessitates a multi-pronged therapeutic approach. Dihydrobenzofuran derivatives are particularly attractive as they have shown potential to engage with multiple of these pathological cascades.[2] This contrasts with single-mechanism agents and aligns with the growing consensus that multi-target drugs may hold the key to more effective AD management.[3]

Mechanistic Rationale for Benchmarking

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), enhances cholinergic neurotransmission, offering cognitive benefits in AD patients.[4] However, its efficacy is primarily symptomatic and does not address the underlying neurodegenerative processes. The dihydrobenzofuran derivatives under evaluation in this guide have been designed to not only inhibit AChE but also to interfere with Aβ aggregation, a central event in AD pathogenesis.[1] This dual-action profile presents a significant potential advantage over existing therapies.

The following diagram illustrates the targeted pathways for both the novel dihydrobenzofuran derivatives and the benchmark compound, Donepezil.

Therapeutic_Targets_in_AD cluster_0 Pathways Targeted by Dihydrobenzofuran Derivatives cluster_1 Pathway Targeted by Donepezil Dihydrobenzofuran_Derivatives Dihydrobenzofuran Derivatives AChE_Inhibition_D Acetylcholinesterase (AChE) Inhibition Dihydrobenzofuran_Derivatives->AChE_Inhibition_D Inhibits Abeta_Aggregation_Inhibition Aβ Aggregation Inhibition Dihydrobenzofuran_Derivatives->Abeta_Aggregation_Inhibition Inhibits Neuroprotection Neuroprotection Dihydrobenzofuran_Derivatives->Neuroprotection Promotes Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission AChE_Inhibition_D->Cholinergic_Neurotransmission Reduced_Plaque_Formation Reduced Aβ Plaque Formation Abeta_Aggregation_Inhibition->Reduced_Plaque_Formation Neuronal_Survival Increased Neuronal Survival Neuroprotection->Neuronal_Survival Donepezil Donepezil AChE_Inhibition_Do Acetylcholinesterase (AChE) Inhibition Donepezil->AChE_Inhibition_Do AChE_Inhibition_Do->Cholinergic_Neurotransmission Cognitive_Improvement Cognitive Improvement Cholinergic_Neurotransmission->Cognitive_Improvement Reduced_Plaque_Formation->Neuronal_Survival

Caption: Targeted pathways of dihydrobenzofuran derivatives vs. Donepezil in AD.

Comparative In Vitro Efficacy

A series of novel 3-aminobenzofuran derivatives were synthesized and evaluated for their potential as multi-target agents for AD. The following tables summarize the in vitro performance of the most promising candidates compared to Donepezil.

Acetylcholinesterase (AChE) Inhibition

The inhibitory activity of the compounds against AChE was determined using the Ellman method.[5]

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)[1][6]
Dihydrobenzofuran Derivative 7c 0.058
Dihydrobenzofuran Derivative 7e 0.086
Dihydrobenzofuran Derivative 5f Potent Inhibition
Donepezil (Reference) 0.049

Lower IC50 values indicate greater potency.

The data indicates that derivative 7c exhibits AChE inhibitory potency comparable to that of Donepezil, making it a strong candidate for further investigation.

Amyloid-β (Aβ) Aggregation Inhibition

The ability of the compounds to inhibit self-induced and AChE-induced Aβ aggregation was assessed using the Thioflavin T (ThT) assay.[1]

Table 2: In Vitro Inhibition of Aβ Aggregation

Compound (at 10 µM)Self-Induced Aβ Aggregation Inhibition (%)[1]
Dihydrobenzofuran Derivative 5f 29.8
Dihydrobenzofuran Derivative 5h 38.8
Donepezil (Reference) 14.9

These results demonstrate that dihydrobenzofuran derivatives 5f and 5h are significantly more effective at inhibiting Aβ aggregation than Donepezil, highlighting their potential as disease-modifying agents.

Neuroprotection and Apoptosis Modulation

The neuroprotective effects of the dihydrobenzofuran derivatives were evaluated in vitro using the MTT assay on SH-SY5Y neuroblastoma cells. Furthermore, the modulation of apoptotic pathways was investigated by assessing the expression of Bcl-2 and Bax proteins via Western blotting.

Table 3: In Vitro Neuroprotective and Anti-Apoptotic Activity

CompoundNeuroprotective Effect (Cell Viability)Bax/Bcl-2 Ratio Modulation
Dihydrobenzofuran Derivative 7c Ameliorated oxidative stress-induced cell deathReduced expression of APP and Tau genes
Donepezil (Reference) Limited direct neuroprotective effectsNo significant impact on Bax/Bcl-2 ratio

The ability of derivative 7c to mitigate oxidative stress and favorably modulate genes associated with AD pathology underscores its potential to confer direct neuroprotection, a feature not prominently associated with Donepezil.[6]

In Vivo Benchmarking in a Preclinical Model of Alzheimer's Disease

The in vivo efficacy of promising dihydrobenzofuran derivatives should be evaluated in a transgenic mouse model of AD, such as the 5xFAD model. Key assessments include cognitive performance in the Morris water maze and histopathological analysis of amyloid plaque burden.

Experimental Workflow for In Vivo Studies

The following diagram outlines the key stages of an in vivo benchmarking study.

In_Vivo_Benchmarking_Workflow Start Start: 5xFAD Transgenic Mice Grouping Randomized Grouping: - Vehicle Control - Donepezil - Dihydrobenzofuran Derivative Start->Grouping Treatment Chronic Drug Administration Grouping->Treatment Behavioral_Testing Morris Water Maze (Cognitive Assessment) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histopathology Immunohistochemistry for Aβ Plaques Tissue_Collection->Histopathology Biochemical_Analysis Western Blot for Apoptotic Markers Tissue_Collection->Biochemical_Analysis Data_Analysis Comparative Data Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo benchmarking of dihydrobenzofuran derivatives.

Detailed Experimental Protocols

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [5][7]

  • Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product. The rate of color formation is proportional to AChE activity.

  • Procedure:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer (100 mM, pH 7.5).[7]

    • Add 20 µL of the test compound (dihydrobenzofuran derivative or Donepezil at various concentrations) or vehicle control.[7]

    • Add 20 µL of AChE enzyme solution (0.02 U/mL).[7]

    • Initiate the reaction by adding 20 µL of acetylthiocholine iodide (ATCI) as the substrate.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.[5]

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

2. Aβ Aggregation Assay (Thioflavin T Method) [1]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay quantifies the extent of Aβ aggregation.

  • Procedure:

    • Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter.

    • Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

    • Incubate Aβ peptide (1-42) with either the test compound or vehicle control in a 96-well plate.

    • Seal the plate and incubate at 37°C with shaking (600 rpm).

    • At specified time points, measure the ThT fluorescence using a microplate reader with excitation at 450 nm and emission at 485 nm.

    • Calculate the percentage of inhibition of Aβ aggregation for each compound.

3. Neuroprotection Assay (MTT Assay) [6][8]

  • Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration.

    • Induce cytotoxicity by adding a stressor, such as hydrogen peroxide or Aβ oligomers.

    • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[9]

    • Add 100 µL of a detergent reagent to solubilize the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the control.

4. Western Blot for Bcl-2 and Bax [1][10]

  • Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (Bcl-2 and Bax).

  • Procedure:

    • Lyse treated and untreated neuronal cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Bcl-2 and Bax, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

In Vivo Assays

1. Morris Water Maze [11][12]

  • Principle: This test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn to find a hidden escape platform using distal cues.

  • Procedure:

    • Acquisition Phase (4-6 days):

      • Place the mouse in the water at one of four starting positions, facing the wall of the pool.[11][12]

      • Allow the mouse to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[11]

      • If the mouse does not find the platform within the allotted time (e.g., 60 seconds), guide it to the platform.[11]

      • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to orient itself.[11]

      • Repeat for multiple trials per day from different starting positions.

    • Probe Trial (Final Day):

      • Remove the platform from the pool.[12]

      • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).[13]

      • Track the mouse's swim path and measure the time spent in the target quadrant where the platform was previously located.

2. Immunohistochemistry for Aβ Plaques [14][15]

  • Principle: This technique uses antibodies to visualize the location and abundance of Aβ plaques in brain tissue sections.

  • Procedure:

    • Perfuse the mice and collect the brains.[15]

    • Fix the brains in 4% paraformaldehyde and prepare cryosections.

    • Perform antigen retrieval to expose the Aβ epitopes.[14]

    • Incubate the brain sections with a primary antibody specific for Aβ (e.g., 6E10).[15]

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections and visualize the Aβ plaques using a fluorescence microscope.

    • Quantify the plaque burden using image analysis software.

Conclusion and Future Directions

The presented data strongly suggests that novel dihydrobenzofuran derivatives, particularly compounds like 7c , 5f , and 5h , represent a promising new therapeutic avenue for Alzheimer's disease. Their dual mechanism of action, combining potent AChE inhibition with significant anti-Aβ aggregation activity, positions them as potentially superior alternatives to single-target agents like Donepezil. The demonstrated neuroprotective effects further enhance their therapeutic profile.

Future research should focus on comprehensive in vivo studies to validate these in vitro findings. Pharmacokinetic and toxicological profiling will also be crucial to assess the drug-like properties of these lead compounds. The ultimate goal is to advance a dihydrobenzofuran derivative with a superior efficacy and safety profile into clinical development, offering new hope for patients with Alzheimer's disease.

References

  • Christensen, D. Z., et al. (2010). Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. Journal of Histochemistry & Cytochemistry, 58(12), 1139–1154. [Link]

  • Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 261, 115766. [Link]

  • Mehrabi, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 959583. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. [Link]

  • Pfeiffer, F., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cell Death & Differentiation, 30(6), 1560–1574. [Link]

  • Lin, Y.-T., et al. (2021). Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. Journal of Visualized Experiments, (170), e62369. [Link]

  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Google Patents. (2008).
  • ResearchGate. (2025). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. [Link]

  • Aihara, N., et al. (2000). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke, 31(7), 1660–1667. [Link]

  • Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. [Link]

  • de Oliveira, R. L., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]

  • JoVE. (2022, February 4). Morris Water Maze Test for Alzheimer's Disease Model In Mice [Video]. YouTube. [Link]

  • ResearchGate. (2025). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972. [Link]

  • bioRxiv. (2024). Differential regulation of BAX and BAK apoptotic activity revealed by a novel small molecule. [Link]

  • Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (2020). Methods in Molecular Biology, 2141, 15–29. [Link]

  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. [Link]

  • UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. [Link]

  • da Silva, J., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104803. [Link]

  • ResearchGate. (n.d.). -Western blotting for determination of Bax:Bcl-2 ratio and... [Link]

  • ResearchGate. (n.d.). Thioflavin-T (ThT) Aggregation assay v1. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound whose safe management is paramount. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure compliance and mitigate risk.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures commence, a thorough understanding of the potential hazards associated with 2,3-Dihydro-1-benzofuran-3-carboxylic acid is essential. Based on data from analogous compounds, this substance should be treated as hazardous.[1][2][3]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4 (Predicted)Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[1][2]

This data is synthesized from information on structurally similar compounds and should be considered representative until a specific Safety Data Sheet (SDS) for the 3-carboxylic acid isomer is available.

The acidic nature of the carboxylic acid group necessitates careful handling to avoid contact with skin and eyes.[4][5] Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory requirement for ensuring personal safety.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, the following PPE and engineering controls must be in place before handling 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[4][6]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7] Contaminated clothing should be removed and laundered before reuse.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[9][10]

Step-by-Step Disposal Protocol

The primary principle for the disposal of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is to prevent its release into the environment.[6][11] It should not be disposed of down the drain or in regular trash.[12][13] The recommended method is collection for incineration by a licensed chemical waste disposal facility.[7][14]

Step 1: Waste Segregation and Collection

  • At the point of generation, immediately segregate waste containing 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

  • For solid waste (e.g., residual powder, contaminated filter paper), carefully sweep or scoop the material to avoid creating dust.[6][11]

  • Place the solid waste into a designated, properly labeled, and sealable container.

  • For liquid waste (e.g., solutions from experiments), pour directly into a designated, labeled, and sealable waste container.

Step 2: Container Selection and Labeling

  • Use a high-density polyethylene (HDPE) or other chemically compatible container for waste collection.[15]

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "2,3-Dihydro-1-benzofuran-3-carboxylic acid," and the associated hazards (e.g., "Irritant," "Harmful").

Step 3: Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure you are wearing the appropriate PPE.

  • For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[6][11]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.[16]

Step 4: Storage and Final Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[3][15]

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure all institutional and regulatory paperwork is completed accurately. The material will likely be disposed of via high-temperature incineration.[12][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 2,3-Dihydro-1-benzofuran-3-carboxylic Acid cluster_0 Phase 1: Preparation & Segregation cluster_1 Phase 2: Containment cluster_2 Phase 3: Storage & Final Disposal start Waste Generation (Solid or Liquid) assess_hazards Assess Hazards: - Irritant (Skin/Eye) - Harmful (Oral) - Environmental Hazard start->assess_hazards select_ppe Select Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat assess_hazards->select_ppe segregate_waste Segregate Waste at Source select_ppe->segregate_waste containerize Place in Labeled, Compatible HDPE Waste Container segregate_waste->containerize label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols containerize->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Satellite Accumulation Area seal_container->store disposal_pickup Arrange for Professional Disposal (Licensed Waste Hauler) store->disposal_pickup final_disposal Final Disposal Method: High-Temperature Incineration disposal_pickup->final_disposal

Caption: Decision workflow for handling and disposal.

Scientific Rationale and Trustworthiness

The protocols detailed in this guide are designed as a self-validating system to ensure safety and environmental compliance.

  • Causality of Experimental Choices: The choice of incineration as the final disposal method is based on the organic and heterocyclic nature of the compound.[14][17] High-temperature incineration ensures the complete destruction of the molecule, preventing the release of potentially harmful organic compounds into the environment.[14] Segregation at the source is critical to prevent unintentional and dangerous reactions with other chemical waste streams and to comply with hazardous waste regulations.[13][15]

  • Self-Validating System: By adhering to the step-by-step protocol, from initial hazard assessment and PPE selection to final containerization and professional disposal, a closed-loop system of safety is established. Each step builds upon the previous one to minimize exposure and environmental impact. The clear labeling and segregation protocols prevent cross-contamination and ensure that the waste is handled correctly by disposal professionals.

This guide is intended to provide a robust framework for the safe disposal of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[12][18][19]

References

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Chemical Label. (n.d.). 2,3-dihydro-1-benzofuran-3-carboxylic acid. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran Tox Profile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzofuran - Substance Details. Retrieved from [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a compound requiring careful management due to its inherent hazardous properties. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your trusted resource for laboratory safety and chemical handling.

Understanding the Hazard Profile

2,3-Dihydro-1-benzofuran-3-carboxylic acid and its close structural analogs are classified as hazardous materials. The primary risks associated with this compound are significant skin and eye irritation.[1] Although specific toxicity data for this exact isomer may be limited, information from related compounds, such as 2,3-Dihydro-1-benzofuran-2-carboxylic acid, indicates it is a Category 2 irritant for both skin and eyes.[1] Furthermore, aggregated GHS information for similar compounds suggests potential hazards including being harmful if swallowed and causing respiratory irritation.[2]

The furan moiety within the structure also warrants consideration. While the dihydro- form is less aromatic and reactive than furan itself, it is crucial to be aware that furan and some of its derivatives are noted for potential liver toxicity and are classified as possible human carcinogens.[3][4] This underscores the importance of minimizing exposure through robust engineering controls and appropriate personal protective equipment.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][5]Dermal contact
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][5]Eye contact
Acute Toxicity, Oral (Potential)Harmful if swallowed.[2][6]Ingestion
Specific target organ toxicityMay cause respiratory irritation.[2][6]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2,3-Dihydro-1-benzofuran-3-carboxylic acid. The following recommendations are based on established safety protocols for handling acidic and irritant compounds.

Core PPE Requirements
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are highly recommended for handling acids.[7][8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, consider using thicker gloves or double-gloving.[9] It is crucial to remove and replace gloves immediately if they become contaminated.

  • Eye and Face Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn.[9] Given the risk of serious eye irritation, using a face shield in addition to goggles is a best practice, especially when handling larger quantities or when there is a risk of splashing.[7]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect from spills.

Respiratory Protection

While handling small quantities in a well-ventilated area or a chemical fume hood may not necessitate respiratory protection, a risk assessment should be conducted for every procedure. If there is a potential for aerosolization or if you are working with larger quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step procedures provide a framework for the safe handling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6] The container should be kept tightly closed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use
  • Engineering Controls: All handling of 2,3-Dihydro-1-benzofuran-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing and Transfer: When weighing the solid material, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Preparedness: Have a chemical spill kit readily available. For an acid spill, this should include an appropriate neutralizing agent (such as sodium bicarbonate) and absorbent materials.

Emergency First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]

Disposal Plan
  • Waste Collection: All waste contaminated with 2,3-Dihydro-1-benzofuran-3-carboxylic acid, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the Workflow for Safety

To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and actions required.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Conduct Risk Assessment P2 Don Appropriate PPE: - Nitrile/Butyl Gloves - Safety Goggles & Face Shield - Lab Coat P1->P2 P3 Verify Fume Hood Operation P2->P3 H1 Weigh and Transfer in Fume Hood P3->H1 H2 Perform Experiment H1->H2 C1 Decontaminate Work Area H2->C1 C2 Segregate Hazardous Waste C1->C2 C3 Dispose of Waste via EHS C2->C3

Caption: Procedural workflow for handling 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with Soap & Water for 15 min Skin->WashSkin FlushEyes Flush with Water for 15 min Eye->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency first aid response for exposure incidents.

By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you can significantly mitigate the risks associated with handling 2,3-Dihydro-1-benzofuran-3-carboxylic acid, fostering a safer and more productive research environment.

References

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Reddit. (2024). Protecting carboxylic acid. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]

  • Emergency and Safety Services, University of Texas at Austin. (n.d.). Glove Selection. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 2
2,3-Dihydro-1-benzofuran-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.